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  • Product: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
  • CAS: 898776-28-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS 898776-28-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a substituted propiophenone of interest in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a substituted propiophenone of interest in synthetic and medicinal chemistry. Due to the limited specific literature on this exact compound, this document synthesizes information from analogous structures and established chemical principles to present a robust guide on its synthesis, characterization, and potential applications.

Section 1: Compound Overview

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is an aryl ketone with a molecular structure characterized by a propiophenone core. This core is substituted with two chlorine atoms on the phenyl ring at the 2' and 5' positions and a 4-methoxyphenyl group at the 3-position of the propane chain.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
CAS Number 898776-28-8N/A
Molecular Formula C₁₆H₁₄Cl₂O₂N/A
Molecular Weight 325.19 g/mol N/A
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.Inferred from similar compounds
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Section 2: Proposed Synthesis Methodology

The most plausible and widely used method for the synthesis of substituted propiophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

A logical synthetic route to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone would involve a two-step process:

  • Preparation of 3-(4-methoxyphenyl)propanoyl chloride: This intermediate can be synthesized from 3-(4-methoxyphenyl)propanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Friedel-Crafts Acylation of 1,4-Dichlorobenzene: The synthesized 3-(4-methoxyphenyl)propanoyl chloride would then be reacted with 1,4-dichlorobenzene in the presence of a Lewis acid catalyst.

Experimental Protocol: Proposed Synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Step 1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

  • To a solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, slowly add thionyl chloride (1.5 equivalents) at room temperature with stirring.

  • After the initial gas evolution subsides, reflux the reaction mixture for approximately 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(4-methoxyphenyl)propanoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a dry, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Add the crude 3-(4-methoxyphenyl)propanoyl chloride (1 equivalent) dropwise to the stirred suspension.

  • Following this, add 1,4-dichlorobenzene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.[4]

  • Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0°C helps to control the exothermic nature of the Friedel-Crafts acylation, minimizing the formation of byproducts.[5]

  • Workup Procedure: The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.[3]

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Workup & Purification A 3-(4-methoxyphenyl)propanoic acid C 3-(4-methoxyphenyl)propanoyl chloride A->C DCM, Reflux B Thionyl Chloride (SOCl₂) B->C F 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone C->F DCM, 0°C to RT D 1,4-Dichlorobenzene D->F E Aluminum Chloride (AlCl₃) E->F G Acidic Workup (HCl/Ice) F->G H Extraction & Washes G->H I Purification (Recrystallization/Chromatography) H->I

Caption: Proposed two-step synthesis of the target compound.

Section 3: Structural Elucidation and Characterization

A self-validating system for confirming the identity and purity of the synthesized 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone would involve a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the methoxy group, the aromatic protons on both phenyl rings, and the aliphatic protons of the propane chain.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.[6]

    • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the regiochemistry of the dichlorination and acylation.[7]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, most notably a strong absorption for the carbonyl (C=O) group of the ketone, typically in the range of 1685-1665 cm⁻¹.[8]

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, and the isotopic pattern of the molecular ion would be characteristic for a compound containing two chlorine atoms.[8]

  • Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and chlorine, which should be in agreement with the calculated values for the molecular formula C₁₆H₁₄Cl₂O₂.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for -OCH₃ (singlet, ~3.8 ppm), aliphatic -CH₂-CH₂- (triplets, ~3.0-3.5 ppm), and aromatic protons (multiplets, ~6.8-7.8 ppm).
¹³C NMR Signal for C=O (~195-200 ppm), signals for aromatic carbons (~110-160 ppm), signal for -OCH₃ (~55 ppm), and signals for aliphatic carbons (~30-45 ppm).
IR (cm⁻¹) Strong C=O stretch (~1680 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~800-600 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and aliphatic C-H stretches (~3000-2850 cm⁻¹).
MS (m/z) Molecular ion peak cluster around m/z = 324, 326, 328 due to ³⁵Cl and ³⁷Cl isotopes.
Section 4: Potential Applications in Drug Discovery and Development

While there is no specific literature on the biological activity of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, the structural motifs present in the molecule suggest several potential areas of investigation for drug development professionals.

  • Anticancer Activity: Chalcones (1,3-diaryl-2-propen-1-ones), which are structurally related to propiophenones, are known to possess a wide range of biological activities, including anticancer properties.[9] The presence of dichloro and methoxyphenyl groups can influence the cytotoxic activity of these compounds.[10][11] Some chalcone derivatives have shown promising activity against various cancer cell lines.[10]

  • Anti-inflammatory Properties: The methoxyphenyl group is found in various compounds with anti-inflammatory activity.[12][13] Chalcone derivatives containing methoxyphenyl groups have been shown to inhibit key inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2).[12]

  • Antimicrobial and Antifungal Activity: Dichlorinated aromatic compounds and chalcone derivatives have been reported to exhibit significant antibacterial and antifungal activities.[14][10][11] The combination of these structural features in the target molecule makes it a candidate for screening against various microbial pathogens.

  • Neurological and CNS Activity: The 4-methoxyphenylpiperazine moiety, which shares the methoxyphenyl group, is a common scaffold in compounds targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[15][16]

Diagram of Potential Biological Targets:

G cluster_applications Potential Therapeutic Areas Target_Molecule 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Anticancer Anticancer Target_Molecule->Anticancer Cytotoxicity Anti-inflammatory Anti-inflammatory Target_Molecule->Anti-inflammatory COX/LOX Inhibition Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Antibacterial/Antifungal CNS_Activity CNS_Activity Target_Molecule->CNS_Activity Receptor Modulation

Caption: Potential areas of biological investigation.

Section 5: Conclusion

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a compound with significant potential for further research in medicinal chemistry. This guide has outlined a plausible synthetic route via Friedel-Crafts acylation, a comprehensive strategy for its characterization, and has highlighted potential therapeutic applications based on the known biological activities of its structural components. The information provided herein serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this and related substituted propiophenones.

References

  • Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones and related compounds. (2008). PubMed. Available at: [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (n.d.). PMC. Available at: [Link]

  • (PDF) Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. Available at: [Link]

  • Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). PubMed. Available at: [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2019). PMC. Available at: [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (2009). Molecules. Available at: [Link]

  • Total Synthesis of the Oligostilbenes Anigopreissin A and Fuliginosin A. (2026). ACS Publications. Available at: [Link]

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Sources

Exploratory

Chemical structure of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

An In-depth Technical Guide to the Chemical Structure of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. This molecule, belonging to the diaryl propanone class, incorporates key structural motifs—a dichlorinated phenyl ring and a methoxy-substituted phenyl ring—that are of significant interest in medicinal chemistry. This document details a robust synthetic pathway via a Claisen-Schmidt condensation followed by catalytic hydrogenation. Furthermore, it outlines a complete framework for structural elucidation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, field-proven protocols for synthesis, purification, and analysis are provided to ensure reproducibility and validation. This guide serves as a foundational resource for researchers investigating this compound or its analogs for potential applications in drug discovery and development.

Introduction

The family of 1,3-diaryl propan-1-ones represents a core scaffold in a multitude of biologically active compounds. The specific molecule, 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, is a compelling subject for study due to its hybrid structure. It combines a 2,5-dichlorophenyl moiety, a substitution pattern frequently employed to enhance the metabolic stability and binding affinity of drug candidates, with a 4-methoxyphenyl group, a common feature in natural products and synthetic compounds with demonstrated antioxidant and anticancer properties.[1][2] The three-carbon chain connecting these two aromatic systems provides conformational flexibility, which is crucial for interaction with biological targets.

Understanding the precise chemical structure and developing reliable methods for the synthesis and characterization of this compound are the primary objectives of this guide. The methodologies described herein are designed not merely as procedural steps but as a self-validating system, providing researchers with the rationale behind each experimental choice. This ensures a high degree of confidence in the final product's identity and purity, a non-negotiable prerequisite for any subsequent biological or pharmacological evaluation.

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one consists of a central propan-1-one linker connecting a 2,5-dichlorophenyl ring at the carbonyl carbon (C1) and a 4-methoxyphenyl ring at the C3 position.

Caption: 2D structure of the title compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₄Cl₂O₂Calculated
Molecular Weight 309.19 g/mol Calculated
XLogP3 4.8Predicted (based on similar structures)[3]
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 4Calculated
Formal Charge 0Calculated

Synthesis and Purification Methodology

The synthesis of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one can be efficiently achieved through a two-step process. This pathway was chosen for its reliability and use of well-established reactions that are amenable to scale-up. The initial step is a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbon-carbon double bond.[4][5][6]

G Start Starting Materials: 2,5-Dichloroacetophenone 4-Methoxybenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Start->Step1 Intermediate Intermediate: (E)-1-(2,5-dichlorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Purification Purification: Column Chromatography Step2->Purification Product Final Product: 1-(2,5-dichlorophenyl)-3- (4-methoxyphenyl)propan-1-one Purification->Product

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Synthesis

Step 1: (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichloroacetophenone (10 mmol) and 4-methoxybenzaldehyde (11 mmol) in 50 mL of ethanol.

  • Reaction Initiation: While stirring at room temperature, slowly add 10 mL of an aqueous sodium hydroxide solution (20% w/v) dropwise over 15 minutes. The addition of a base is critical as it deprotonates the α-carbon of the acetophenone, generating the nucleophilic enolate required for the condensation reaction.[7][8]

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~5 with dilute HCl. The resulting precipitate is the crude chalcone product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

Step 2: 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Final Product)

  • Catalyst Setup: In a hydrogenation vessel, suspend the crude chalcone from Step 1 (8 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (5 mol %) in 100 mL of ethyl acetate. The heterogeneous Pd/C catalyst is selected for its high activity and ease of removal post-reaction.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 50 psi) while stirring vigorously at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 8-12 hours. Monitor the uptake of hydrogen and confirm completion by TLC or ¹H NMR analysis of an aliquot, looking for the disappearance of the vinylic proton signals.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the Pd/C catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.

Experimental Protocol: Purification

Purification is essential to remove unreacted starting materials, by-products, and residual catalyst. Column chromatography is the method of choice for this purpose due to its high resolving power for organic compounds.[9][10][11][12]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. This dry-loading technique prevents band broadening and improves separation.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one.

Structural Elucidation and Analytical Characterization

The definitive identification of the synthesized molecule relies on a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds by mapping the carbon-hydrogen framework.[13][14][15][16][17]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For more complex structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[16]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Carbonyl (C=O)-~198-202Deshielded ketone carbonyl carbon.[18][19]
-CH₂- (adjacent to C=O)~3.3 (triplet)~40Alpha to a carbonyl group.
-CH₂- (adjacent to Ar)~3.0 (triplet)~30Alpha to an aromatic ring.
-OCH₃~3.8 (singlet)~55Methoxy group protons and carbon.
Dichlorophenyl-H~7.3-7.6 (multiplets)~130-138Aromatic protons in an electron-deficient ring.
Dichlorophenyl-C (Cl-subst.)-~132-135Carbons directly attached to chlorine.
Methoxyphenyl-H (ortho to OMe)~7.1-7.2 (doublet)~129-130Aromatic protons ortho to the electron-donating methoxy group.
Methoxyphenyl-H (meta to OMe)~6.8-6.9 (doublet)~114Shielded aromatic protons meta to the methoxy group.
Methoxyphenyl-C (OMe-subst.)-~158-160Carbon attached to the electron-donating methoxy group.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.[20][21][22][23][24]

Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. This technique is chosen for its soft ionization, which typically preserves the molecular ion.

Expected MS Data:

  • Molecular Ion Peak ([M+H]⁺): A prominent peak is expected at m/z 310.04, corresponding to the protonated molecule. The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for M, M+2, M+4 peaks) would provide definitive confirmation of the dichloro-substitution.

  • Key Fragmentation: Alpha-cleavage next to the carbonyl group is a characteristic fragmentation pathway for ketones.[25] Expect to see significant fragments corresponding to the [C₇H₃Cl₂O]⁺ acylium ion (m/z 189) and the [C₉H₁₁O]⁺ ion (m/z 135).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][25][26][27]

Protocol: IR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Absorption (cm⁻¹) Vibrational Mode
C=O (Ketone)~1690-1700Stretching
C-H (Aromatic)~3050-3100Stretching
C-H (Aliphatic)~2850-2960Stretching
C=C (Aromatic)~1450-1600Stretching
C-O (Aryl Ether)~1240-1260Asymmetric Stretching
C-Cl~700-850Stretching

The strong absorption band around 1690 cm⁻¹ is highly diagnostic for the aromatic ketone carbonyl group.[26][27]

Potential Applications and Future Directions

The structural motifs present in 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one suggest several avenues for future research. Chalcones and their saturated analogs have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[28][29] The dimethoxybenzene scaffold is also a known pharmacophore with cytotoxic activity against various cancer cell lines.[2]

Therefore, this compound is a prime candidate for screening in various biological assays. Future work could involve:

  • In vitro cytotoxicity screening against a panel of human cancer cell lines.

  • Antimicrobial activity testing against pathogenic bacteria and fungi.

  • Structural modification to explore structure-activity relationships (SAR), for example, by altering the substitution patterns on the aromatic rings.

  • Definitive stereochemical analysis by single-crystal X-ray diffraction to understand its solid-state conformation.

Conclusion

This technical guide has provided a detailed and actionable framework for the synthesis and comprehensive structural characterization of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. By employing a logical synthetic strategy and a suite of complementary analytical techniques, researchers can confidently prepare and validate the structure of this molecule. The provided protocols and predictive data serve as a robust starting point for further investigation into the chemical and biological properties of this promising compound and its derivatives.

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  • Wikipedia. Claisen–Schmidt condensation. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one - PubChem. Available from: [Link]

  • LookChem. Cas 6552-63-2,1-(4-CHLOROPHENYL) -. Available from: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024). Available from: [Link]

  • SynOpen. Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Information. Available from: [Link]

  • LookChem. 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-, (2E)-. Available from: [Link]

  • The Good Scents Company. 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one, 1190229-37-8. Available from: [Link]

  • National Center for Biotechnology Information. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. Available from: [Link]

  • Wiley Online Library. A Natural Product Hybrid with Potent Antitumor Activity. Available from: [Link]

  • American Elements. 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride. Available from: [Link]

  • CNR-IRIS. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Available from: [Link]

  • ResearchGate. Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO): Synthesis, Spectroscopic, salvation electronic properties, electron-hole transition, topological, Hirshfeld surface and molecular docking analysis. Available from: [Link]

Sources

Foundational

Technical Guide: Molecular Characterization and Synthesis of 2',5'-Dichloro-Dihydrochalcone Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2',5'-dichloro-dihydrochalcone derivatives, a privileged scaffold in medicinal chemistry known for enhanced lipophilicity and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2',5'-dichloro-dihydrochalcone derivatives, a privileged scaffold in medicinal chemistry known for enhanced lipophilicity and metabolic stability compared to their unhalogenated congeners. The presence of chlorine atoms at the 2' and 5' positions of the A-ring modulates the electronic environment of the carbonyl group and increases the molecule's partition coefficient (LogP), potentially improving membrane permeability. This guide details their physicochemical properties, a self-validating synthetic workflow, and critical characterization parameters.[1]

Part 1: Chemoinformatics & Structural Data[1][2][3][4]

The core scaffold is 1-(2,5-dichlorophenyl)-3-phenylpropan-1-one . The following table details the molecular weight (MW) and empirical formula for the core structure and its most biologically relevant B-ring derivatives.

Table 1: Physicochemical Profile of Key Derivatives
Derivative (B-Ring Substitution)Empirical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)LogP (Predicted)*
Unsubstituted (Core) C₁₅H₁₂Cl₂O 279.16 278.0265 4.82
4-MethoxyC₁₆H₁₄Cl₂O₂309.19308.03714.69
3,4-DimethoxyC₁₇H₁₆Cl₂O₃339.21338.04764.35
4-ChloroC₁₅H₁₁Cl₃O313.60311.98755.45
4-NitroC₁₅H₁₁Cl₂NO₃324.16323.01164.12
4-HydroxyC₁₅H₁₂Cl₂O₂295.16294.02144.15
3,4,5-TrimethoxyC₁₈H₁₈Cl₂O₄369.24368.05824.21

*LogP values are estimated based on substituent contribution methods (ClogP).

Part 2: Synthetic Architecture & Protocols

The synthesis of 2',5'-dichloro-dihydrochalcones requires a two-step sequence: (1) Construction of the carbon skeleton via Claisen-Schmidt condensation, followed by (2) Chemoselective reduction of the


-unsaturated alkene.
Diagram 1: Synthetic Workflow (Graphviz)

SynthesisWorkflow Reactants 2',5'-Dichloroacetophenone + Substituted Benzaldehyde Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, 0-25°C) Reactants->Step1 Aldol Condensation Chalcone Intermediate: 2',5'-Dichloro-Chalcone (Yellow Solid) Step1->Chalcone -H2O (Dehydration) Step2 Step 2: Transfer Hydrogenation (HCOONH4, Pd/C, MeOH) Chalcone->Step2 Selective C=C Redxn Product Target: 2',5'-Dichloro-Dihydrochalcone (White/Colorless Solid) Step2->Product Workup & Cryst.

Caption: Sequential synthesis targeting the saturation of the ethylene bridge while preserving the carbonyl and halogen moieties.

Detailed Experimental Protocol
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Rationale: The 2',5'-dichloro substitution on the acetophenone increases the acidity of the


-protons, accelerating enolate formation. However, steric hindrance at the 2'-position requires controlled temperature to prevent side reactions.
  • Reagents: Dissolve 2',5'-dichloroacetophenone (10 mmol) and the appropriate benzaldehyde derivative (10 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add an aqueous solution of NaOH (40%, 5 mL) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Checkpoint: The formation of a yellow precipitate indicates the conjugated chalcone product.

  • Workup: Pour the reaction mixture into crushed ice/water (100 mL) containing HCl (2 mL) to neutralize the base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Step 2: Chemoselective Transfer Hydrogenation

Rationale: Standard catalytic hydrogenation (


) often risks over-reduction of the carbonyl group to an alcohol. Transfer hydrogenation using ammonium formate provides kinetic control, selectively reducing the alkene.
  • Reagents: Dissolve the chalcone intermediate (5 mmol) in Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (10% w/w relative to substrate).

  • Hydrogen Donor: Add anhydrous Ammonium Formate (25 mmol, 5 eq) in a single portion.

  • Reaction: Reflux at 65°C for 1–3 hours.

    • Self-Validating Endpoint: The yellow color of the solution will fade to colorless as the conjugation is broken.

  • Workup: Filter the catalyst through a Celite pad. Evaporate the solvent.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Part 3: Analytical Characterization Logic

To validate the structure, researchers must confirm the reduction of the double bond while ensuring the integrity of the dichloro-substituted aromatic ring.

H-NMR Interpretation (Diagnostic Signals)
  • Chalcone (Precursor): Characterized by two doublets for the

    
    -protons at 
    
    
    
    7.4–8.0 ppm
    with a large coupling constant (
    
    
    Hz), indicating trans geometry.
  • Dihydrochalcone (Target):

    • Loss of Alkene: The doublets at 7.4–8.0 ppm disappear.

    • Appearance of Ethylene Bridge: Two distinct triplets (or multiplets) appear in the upfield region

      
       2.8–3.4 ppm , corresponding to the 
      
      
      
      linkage.
    • A-Ring Protons: The 2',5'-dichloro substitution pattern typically results in a specific splitting pattern for the A-ring protons (often a doublet and a doublet of doublets) which remains unchanged during reduction.

Mass Spectrometry (MS)[3]
  • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic cluster. The molecular ion

    
     will show a characteristic 9:6:1  intensity ratio for peaks at 
    
    
    
    ,
    
    
    , and
    
    
    due to
    
    
    and
    
    
    natural abundance.

Part 4: Structure-Activity Relationship (SAR)

The 2',5'-dichloro-dihydrochalcone scaffold offers unique pharmacological advantages driven by the "Chlorine Effect."

Diagram 2: SAR Logic (Graphviz)

SAR_Logic Center 2',5'-Dichloro-Dihydrochalcone ARing A-Ring (2',5'-Cl2): Lipophilicity Booster Metabolic Blockade Center->ARing Linker Linker (-CH2-CH2-): Flexible Rotation Loss of Planarity Center->Linker BRing B-Ring: Target Specificity H-Bond Donors/Acceptors Center->BRing

Caption: Functional dissection of the scaffold. The A-ring halogens drive membrane permeability, while the flexible linker allows induced-fit binding.

  • Metabolic Stability: The chlorine at the 5' position blocks para-hydroxylation on the A-ring, a common metabolic clearance pathway for flavonoids (Phase I metabolism).

  • Conformational Flexibility: Unlike the rigid, planar chalcone, the dihydrochalcone linker allows the B-ring to rotate, enabling better adaptation to enzyme binding pockets (e.g., Tyrosinase or DHFR).

  • Lipophilicity: The 2',5'-dichloro pattern significantly increases LogP, enhancing blood-brain barrier (BBB) penetration for neuroprotective applications.

References

  • Claisen-Schmidt Condensation Mechanics

    • Hull, L. A. (2001).[2] "The Dibenzalacetone Reaction Revisited". Journal of Chemical Education. Link[2]

  • Selective Reduction of Chalcones

    • Ram, S., & Ehrenkaufer, R. E. (1988). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions". Synthesis. Link

  • Biological Activity of Dihydrochalcones

    • Rozmer, Z., & Perjési, P. (2016). "Synthesis and in vitro biological evaluation of new chalcone and dihydrochalcone derivatives". Molecules. Link

  • Halogen Effects in Drug Design

    • Hernandes, M. Z., et al. (2010). "Halogen atoms in the modern medicinal chemistry: hints for the drug designer". Current Drug Targets. Link

  • General Chalcone Synthesis (Green Methods)

    • Dhankhar, K., & Pathak, D. P. (2019). "Methods of Synthesis of Chalcones with Green methods and Recent updates". Saudi Journal of Medical and Pharmaceutical Sciences. Link

Sources

Exploratory

An In-depth Technical Guide to the Estimated Physical Properties and Solubility of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Its Implications To predict the physical properties of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, it is essential to first ana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Its Implications

To predict the physical properties of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, it is essential to first analyze its molecular architecture. The structure can be deconstructed into three key components:

  • Propiophenone Core: An aromatic ketone with a phenyl group attached to a propanoyl group. Propiophenone itself is a colorless liquid at room temperature with a sweet, floral odor.[1][2][3]

  • 2',5'-Dichloro Substitution: Two chlorine atoms are attached to the phenyl ring of the propiophenone core. Halogenation, particularly with chlorine, significantly impacts molecular weight, polarity, and intermolecular interactions.

  • 3-(4-methoxyphenyl) Group: A methoxy-substituted phenyl ring attached to the third position of the propanoyl chain. This bulky, somewhat polar group will influence the molecule's overall size, shape, and solubility.

The interplay of these components dictates the macroscopic properties of the final molecule.

Caption: Deconstruction of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Predicted Physical Properties

The physical properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

Baseline: Properties of Propiophenone

To establish a foundation for our predictions, we first consider the known properties of the parent molecule, propiophenone.

PropertyValueSource
Molecular FormulaC₉H₁₀O[2][3]
Molecular Weight134.18 g/mol [1]
AppearanceColorless to light yellow liquid[3][4]
Melting Point17-21 °C[1][4]
Boiling Point218 °C[1][4][5]
Density~1.01 g/cm³ at 20-25°C[1]
Influence of Substituents and Predicted Properties

2.2.1. Physical State and Melting Point:

The addition of two chlorine atoms and a 4-methoxyphenyl group substantially increases the molecular weight and complexity of the parent propiophenone structure. This leads to stronger intermolecular forces, specifically van der Waals forces and dipole-dipole interactions. The increased molecular size and the potential for more ordered packing in the solid state strongly suggest that 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone will be a solid at room temperature. Its melting point is expected to be significantly higher than that of propiophenone.

2.2.2. Boiling Point:

As a solid with a high molecular weight, the boiling point of this compound is anticipated to be considerably elevated compared to propiophenone. The strong intermolecular forces will require a large amount of energy to overcome for the substance to enter the gas phase.

2.2.3. Density:

The presence of two chlorine atoms, which are denser than hydrogen, will likely result in a density greater than that of propiophenone.

Summary of Predicted Physical Properties:

PropertyPredicted Value/StateJustification
Physical State Crystalline SolidIncreased molecular weight and complexity lead to stronger intermolecular forces, favoring a solid state at room temperature.
Melting Point Significantly > 21 °CThe larger, more rigid structure with polar substituents will pack more efficiently into a crystal lattice, requiring more energy to melt.
Boiling Point Significantly > 218 °CThe high molecular weight and strong intermolecular forces will result in a much higher boiling point compared to the parent compound.
Appearance Likely a white to off-white or pale yellow solidBased on the appearance of many chlorinated and aromatic organic solids.
Molecular Weight ~323.2 g/mol Calculated based on atomic weights.

Predicted Solubility Profile

The solubility of a compound is determined by its polarity and its ability to interact with solvent molecules. The principle of "like dissolves like" is a useful guide. Aromatic hydrocarbons are generally non-polar and thus immiscible with water.[6]

Baseline: Solubility of Propiophenone

Propiophenone exhibits limited solubility in water but is miscible with many organic solvents.[1][2][5]

SolventSolubilitySource
WaterInsoluble/Slightly Soluble (~0.2% at 20°C)[1][4][7]
EthanolMiscible[1][3][7]
EtherMiscible[1][3]
BenzeneMiscible[1][7][8]
TolueneMiscible[7][8]
Influence of Substituents and Predicted Solubility

The dichlorination of the phenyl ring increases the molecule's lipophilicity. While the chlorine atoms do introduce dipoles, the overall effect is often a decrease in aqueous solubility. The 4-methoxyphenyl group also adds a significant non-polar character, although the methoxy group itself can act as a hydrogen bond acceptor, which can slightly enhance solubility in some polar solvents.[9]

Solubility_Prediction cluster_properties Structural Features cluster_solubility Predicted Solubility Compound 2',5'-Dichloro-3- (4-methoxyphenyl)propiophenone Dichloro 2',5'-Dichloro groups (Lipophilic) Compound->Dichloro Aromatic Multiple Aromatic Rings (Lipophilic) Compound->Aromatic Carbonyl Ketone Carbonyl (Polar, H-bond acceptor) Compound->Carbonyl Methoxy Methoxy Group (Polar, H-bond acceptor) Compound->Methoxy NonPolar High in Non-Polar/Moderately Polar Organic Solvents (e.g., DCM, THF, Ethyl Acetate) Dichloro->NonPolar Increases lipophilicity Aromatic->NonPolar Increases lipophilicity Polar Low in Polar Solvents (e.g., Water) Carbonyl->Polar Minor contribution to aqueous solubility Methoxy->Polar Minor contribution to aqueous solubility

Caption: Logic for predicting the solubility of the target compound.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous (Polar, Protic) Water, BuffersPractically Insoluble The large, non-polar surface area from the two aromatic rings and the chloro-substituents will dominate, making favorable interactions with water unlikely.
Polar, Aprotic DMSO, DMF, AcetonitrileSoluble to Freely Soluble These solvents can effectively solvate the polar ketone and methoxy groups while also interacting favorably with the aromatic rings.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateFreely Soluble These solvents offer a good balance for solvating both the polar and non-polar regions of the molecule.
Non-Polar Toluene, HexanesSparingly to Slightly Soluble While the molecule is largely lipophilic, the polar ketone and methoxy groups may limit solubility in highly non-polar solvents like hexanes. Toluene may be a better solvent due to pi-pi stacking interactions.
Alcohols Methanol, EthanolSlightly to Sparingly Soluble The polarity of the hydroxyl group in alcohols may not be sufficient to overcome the lipophilicity of the large molecule.

Experimental Protocols for Property Determination

For definitive characterization, the following experimental procedures are recommended.

Melting Point Determination

This is a fundamental technique to assess the purity and identity of a solid compound.[10]

Methodology (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the crystalline 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[10][11]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2. A narrow range (0.5-2 °C) is indicative of high purity.[12]

Sources

Foundational

Technical Analysis: Differentiating 2',5'-Dichloro and 3',4'-Dichloro Propiophenone Isomers

Executive Summary In the development of substituted phenethylamines and cathinone derivatives, the precise regiochemistry of the starting material—dichloropropiophenone—is critical. The 2',5'-dichloro and 3',4'-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of substituted phenethylamines and cathinone derivatives, the precise regiochemistry of the starting material—dichloropropiophenone—is critical. The 2',5'-dichloro and 3',4'-dichloro isomers are constitutional isomers with identical molecular weights (203.06 g/mol ) but distinct steric and electronic profiles. These differences significantly influence the binding affinity of downstream pharmaceutical targets (e.g., monoamine transporters) and the metabolic stability of the final drug candidate.

This guide provides a definitive technical framework for synthesizing, analyzing, and differentiating these two isomers. It moves beyond basic characterization to offer a mechanistic understanding of their formation and spectroscopic signatures.

Chemical Structure & Physical Properties[1][2][3][4][5][6][7][8]

While both isomers share the core propiophenone skeleton, the positioning of the chlorine atoms alters the crystal lattice energy and dipole moments, leading to observable differences in physical state and melting points.

Feature3',4'-Dichloropropiophenone 2',5'-Dichloropropiophenone
CAS Number 6582-42-999846-93-2
Structure 1-propanoyl-3,4-dichlorobenzene1-propanoyl-2,5-dichlorobenzene
Precursor 1,2-Dichlorobenzene (ortho)1,4-Dichlorobenzene (para)
Physical State Solid (White crystalline powder)Liquid or Low-Melting Solid
Melting Point 44–46 °C< 30 °C (Often oil at RT)
Symmetry Asymmetric substitutionAsymmetric substitution
Key NMR Feature Downfield Doublet (H6) & Singlet (H2)Downfield Singlet (H6) only

Synthesis & Mechanistic Pathways[5][8][11][12]

The regioselectivity of these isomers is determined by the starting dichlorobenzene substrate in a Friedel-Crafts acylation. The directing effects of the chlorine atoms (ortho/para directing, deactivating) dictate the position of the incoming propionyl electrophile.

Mechanistic Logic
  • 3',4'-Isomer Route: Starting from 1,2-dichlorobenzene , the two chlorine atoms reinforce substitution at positions 4 and 5. Position 3 is sterically hindered. Position 4 is para to one Cl and meta to the other, making it the favored site for electrophilic attack.

  • 2',5'-Isomer Route: Starting from 1,4-dichlorobenzene , all four open positions are equivalent due to symmetry. Substitution occurs ortho to one chlorine (and meta to the other), inevitably yielding the 2,5-substitution pattern relative to the new acyl group.

Synthesis Diagram (Graphviz)

SynthesisPathways cluster_0 Route A: 3',4'-Isomer cluster_1 Route B: 2',5'-Isomer SM1 1,2-Dichlorobenzene (Ortho-DCB) Complex1 Sigma Complex (Electrophilic Attack at C4) SM1->Complex1 Friedel-Crafts Acylation Prod1 3',4'-Dichloropropiophenone (Solid, MP 44-46°C) Complex1->Prod1 -HCl SM2 1,4-Dichlorobenzene (Para-DCB) Complex2 Sigma Complex (Electrophilic Attack at C2) SM2->Complex2 Friedel-Crafts Acylation Prod2 2',5'-Dichloropropiophenone (Liquid/Low MP) Complex2->Prod2 -HCl Reagent Propionyl Chloride + AlCl3 Reagent->SM1 Reagent->SM2

Caption: Divergent synthesis pathways based on dichlorobenzene starting material regiochemistry.

Experimental Protocol: General Friedel-Crafts Acylation

Note: This protocol is adaptable for either isomer by selecting the appropriate dichlorobenzene starting material.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Reagent Loading: Charge the flask with AlCl₃ (1.1 equiv) and dry Dichloromethane (DCM) or use the dichlorobenzene substrate as solvent if in excess.

  • Acyl Addition: Cool the suspension to 0–5 °C. Add Propionyl Chloride (1.0 equiv) dropwise over 30 minutes. The mixture will homogenize as the acylium ion complex forms.

  • Substrate Addition: Add the specific Dichlorobenzene (1.0–1.2 equiv) dropwise.

    • For 3',4'-isomer: Use 1,2-dichlorobenzene.

    • For 2',5'-isomer: Use 1,4-dichlorobenzene.

  • Reaction: Warm to room temperature and then reflux (40 °C) for 2–4 hours. Monitor via TLC or GC-MS.

  • Quench & Workup: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • 3',4'-isomer: Recrystallize from hexane/ethanol (yields white needles).

    • 2',5'-isomer: Purify via vacuum distillation or column chromatography (often remains an oil).

Analytical Differentiation (The "Trust" Pillar)

Distinguishing these isomers relies on Proton NMR (


H-NMR) . While Mass Spectrometry (MS) shows identical molecular ions (

202/204) and similar fragmentation, NMR provides definitive structural proof based on coupling constants (

) and chemical shift (

) environments.
H-NMR Logic Tree

Both isomers possess an aromatic "AB + S" pattern (two protons coupling, one isolated), but the position of the isolated proton relative to the carbonyl group is the discriminator.

  • The Carbonyl Effect: The carbonyl group at C1 is strongly electron-withdrawing, significantly deshielding (shifting downfield) any proton located ortho to it.

IsomerProton EnvironmentsDiagnostic Signal
3',4'-Dichloro H2: Isolated singlet, ortho to C=O.H5, H6: Ortho-coupling doublet pair. H6 is ortho to C=O.Two signals in the downfield region (>7.5 ppm): The singlet (H2) AND the doublet (H6).
2',5'-Dichloro H6: Isolated singlet, ortho to C=O.H3, H4: Ortho-coupling doublet pair. Neither is ortho to C=O.One signal in the downfield region: Only the singlet (H6). The AB doublets (H3, H4) are upfield.
Analytical Workflow Diagram

NMR_Identification Start Unknown Dichloropropiophenone Sample Step1 Acquire 1H-NMR (CDCl3) Start->Step1 Decision Analyze Aromatic Region (7.0 - 8.0 ppm) Step1->Decision ResultA Pattern A: Deshielded Singlet (~7.9 ppm) AND Deshielded Doublet (~7.7 ppm) Decision->ResultA Two Downfield Signals ResultB Pattern B: Deshielded Singlet (~7.6 ppm) ONLY Doublets are upfield (~7.3 ppm) Decision->ResultB One Downfield Signal Conclusion1 Identity: 3',4'-Dichloropropiophenone (H2 and H6 are ortho to C=O) ResultA->Conclusion1 Conclusion2 Identity: 2',5'-Dichloropropiophenone (Only H6 is ortho to C=O) ResultB->Conclusion2

Caption: Decision tree for identifying isomers based on carbonyl-induced deshielding effects.

Pharmacological & Research Implications[9][10][11][13]

In drug development, particularly for monoamine transporter inhibitors (e.g., bupropion analogs), the chlorine substitution pattern dictates the steric fit within the binding pocket.

  • 3',4'-Substitution: This pattern mimics the dopamine pharmacophore found in potent DAT (Dopamine Transporter) inhibitors. The 3,4-dichlorophenyl ring is a "privileged structure" in medicinal chemistry, often enhancing lipophilicity and metabolic resistance compared to the 3-chloro or 4-chloro analogs.

  • 2',5'-Substitution: This pattern is sterically bulkier near the ketone bridge. In structure-activity relationship (SAR) studies, 2,5-substitution often leads to reduced transporter affinity due to steric clash with the transporter protein residues, though it may retain activity at other targets (e.g., sigma receptors).

Safety Note: Researchers must be aware that while these precursors are standard synthetic intermediates, their downstream products (substituted cathinones) are often controlled substances. Strict adherence to regulatory compliance and diversion control is mandatory when handling these isomers.

References

  • ChemicalBook. (2025). 3',4'-Dichloropropiophenone Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2',4'-Dichloropropiophenone Compound Summary (Analogous Structural Data). Retrieved from

  • GuideChem. (2025). Synthesis of Dichloroacetophenone Derivatives via Friedel-Crafts Acylation. Retrieved from

  • BenchChem. (2025). Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Retrieved from

  • Canadian Journal of Chemistry. (1972). NMR Analysis of 2,5-Dichlorophenyl Derivatives. Retrieved from

Exploratory

The Biological Potential of 2',5'-Dichloro-Substituted Dihydrochalcones: A Framework for Synthesis, Evaluation, and Mechanistic Insight

An In-Depth Technical Guide Abstract: Dihydrochalcones, a subclass of flavonoids characterized by a saturated three-carbon bridge, are recognized for a wide spectrum of pharmacological activities, including antioxidant,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: Dihydrochalcones, a subclass of flavonoids characterized by a saturated three-carbon bridge, are recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] While structure-activity relationship (SAR) studies have explored the impact of hydroxylation and methoxylation, the influence of halogenation, particularly dichlorination, on the dihydrochalcone scaffold remains a nascent field of inquiry. The introduction of chlorine atoms into bioactive molecules is a well-established medicinal chemistry strategy to enhance potency, modulate lipophilicity, and improve metabolic stability.[3][4] This guide synthesizes existing knowledge on dihydrochalcone bioactivity and the effects of chloro-substitution on related flavonoid structures to build a predictive framework for the biological potential of 2',5'-dichloro-substituted dihydrochalcones. We provide detailed, field-proven protocols for the chemical synthesis, structural characterization, and in vitro evaluation of these novel compounds, offering a comprehensive roadmap for researchers and drug development professionals seeking to explore this promising chemical space.

The Dihydrochalcone Scaffold: A Foundation of Bioactivity

Dihydrochalcones (DHCs) are natural phenols found in various plants, with phloretin from apples being a prominent example.[5] Unlike their unsaturated counterparts, chalcones, DHCs possess a saturated α,β-carbon bridge, which imparts distinct conformational flexibility and biochemical properties. This structural class has garnered significant interest for its multifactorial pharmacological effects.[1]

Key established biological activities include:

  • Antioxidant Properties: DHCs can exert antioxidant action through mechanisms like electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation.[5][6] The arrangement of hydroxyl groups on the aromatic rings is crucial for this activity.[7]

  • Anti-inflammatory Effects: Certain DHCs, such as trilobatin, have been shown to prevent inflammation by suppressing critical signaling pathways like NF-κB.[5] Others can inhibit the release of inflammatory mediators from mast cells and neutrophils.[8]

  • Anticancer Activity: DHCs have demonstrated the ability to induce apoptosis and cytotoxicity in various cancer cell lines, including prostate cancer.[2][9] Their mechanisms often involve the modulation of key signaling pathways and the induction of oxidative stress within tumor cells.

  • Antimicrobial Activity: Natural and semi-synthetic dihydrochalcones have shown efficacy against a panel of pathogenic gram-positive and gram-negative bacteria and fungi.[10][11]

The Role of Chloro-Substitution in Modulating Bioactivity

Halogenation is a powerful tool in drug design. Introducing chlorine atoms can profoundly alter a molecule's physicochemical properties, thereby enhancing its biological activity. In the context of chalcones and related flavonoids, chloro-substitution has been shown to:

  • Enhance Antimicrobial Potency: The introduction of a chlorine atom into the chalcone structure can positively affect its activity against microorganisms like E. coli and S. aureus.[3][12]

  • Increase Cytotoxicity: Chloro-substituted chalcones have exhibited significant cytotoxic activities against various tumor cell lines.[4][13] The position and number of chlorine atoms are critical determinants of this effect.

  • Modulate Lipophilicity: Chlorine atoms increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and potentially enhance its bioavailability and interaction with hydrophobic binding pockets in target proteins.

Given these precedents, it is hypothesized that the introduction of a 2',5'-dichloro substitution pattern onto the A-ring of a dihydrochalcone will significantly modulate its biological profile, likely enhancing its antimicrobial and anticancer properties.

Predicted Biological Activities of 2',5'-Dichloro-Dihydrochalcones

Based on the established activities of the dihydrochalcone scaffold and the known effects of chlorination, we can predict several key areas of bioactivity for 2',5'-dichloro-substituted dihydrochalcones.

Potent Antimicrobial Activity

The presence of the dichloro-pattern is expected to confer potent antimicrobial properties. The increased lipophilicity may facilitate disruption of bacterial cell membranes, while the electron-withdrawing nature of chlorine could enhance interactions with microbial enzyme targets. We predict significant activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans.[3][11]

Enhanced Anticancer and Cytotoxic Effects

Many anticancer agents feature chlorinated aromatic rings. The 2',5'-dichloro substitution on the dihydrochalcone scaffold could enhance cytotoxicity through several mechanisms. It may promote the induction of apoptosis by increasing intracellular reactive oxygen species (ROS) or by improving binding affinity to pro-apoptotic protein targets.[4][14] Cell lines such as prostate (DU145), breast (MCF-7), and colon (HCT116) cancer would be primary targets for evaluation.[15]

Modulated Anti-inflammatory Response

Dihydrochalcones are known to suppress inflammatory pathways.[5][16] The 2',5'-dichloro substitution could either enhance or alter this activity. The modified electronic and steric properties could lead to more potent inhibition of key inflammatory enzymes like cyclooxygenase (COX-2) or signaling proteins in the NF-κB pathway.[8][16]

A Practical Framework for Synthesis and Evaluation

This section provides a self-validating system for the synthesis, characterization, and biological screening of novel 2',5'-dichloro-substituted dihydrochalcones. The causality behind each step is explained to ensure reproducibility and understanding.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_analysis Analysis start Reactants: 2',5'-Dichloroacetophenone + Substituted Benzaldehyde cs_reaction Claisen-Schmidt Condensation (Chalcone Formation) start->cs_reaction Base Catalyst (e.g., KOH) hydrogenation Catalytic Hydrogenation (Reduction to Dihydrochalcone) cs_reaction->hydrogenation Catalyst (e.g., Pd/C, H2) purification Column Chromatography Purification hydrogenation->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Pure Compound ms Mass Spectrometry (HRMS) purification->ms Pure Compound ir FTIR Spectroscopy purification->ir Pure Compound anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer anti_inflammatory Anti-inflammatory Assays (NO Inhibition) purification->anti_inflammatory antimicrobial Antimicrobial Assays (MIC/MBC) nmr->antimicrobial Confirmed Structure ms->antimicrobial Confirmed Structure ir->antimicrobial Confirmed Structure sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar

Caption: Overall workflow from synthesis to SAR analysis.

Synthesis Protocol: A Two-Step Approach

The most reliable method for synthesizing dihydrochalcones is a two-step process involving the Claisen-Schmidt condensation followed by selective catalytic hydrogenation.[1][17][18]

Step 1: Synthesis of 1-(2,5-Dichlorophenyl)-3-(aryl)-2-propen-1-one (Chalcone Intermediate)

  • Rationale: The Claisen-Schmidt condensation is a robust reaction for forming the α,β-unsaturated ketone core of the chalcone.[18] An alcoholic alkali solution provides the necessary basic conditions for deprotonation of the acetophenone.

  • Procedure:

    • Dissolve 2',5'-dichloroacetophenone (1.0 eq) and an appropriate substituted aromatic aldehyde (1.0 eq) in ethanol (10-15 mL) in a round-bottom flask.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 24 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until a precipitate forms.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to yield the pure intermediate.

Step 2: Synthesis of 1-(2,5-Dichlorophenyl)-3-(aryl)-propan-1-one (Target Dihydrochalcone)

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and chemoselective method for reducing the alkene double bond of the chalcone without affecting the carbonyl group or aromatic rings.[1]

  • Procedure:

    • Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the chalcone).

    • Seal the vessel and purge with hydrogen gas (H₂). Maintain the hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

    • Purify the product by column chromatography on silica gel if necessary.

// Reactants R1 [label=<

2',5'-Dichloroacetophenone
>];

R2 [label=<

Aryl Aldehyde
>];

// Intermediate I1 [label=<

Chalcone Intermediate
>];

// Product P1 [label=<

Target Dihydrochalcone
>];

// Invisible nodes for operators plus [shape=plaintext, label="+"];

// Edges {R1, R2} -> plus [style=invis]; plus -> I1 [label="Step 1: Claisen-Schmidt\nKOH / EtOH", fontcolor="#34A853"]; I1 -> P1 [label="Step 2: Hydrogenation\nH₂, Pd/C", fontcolor="#4285F4"]; }

Caption: Two-step synthesis of target dihydrochalcones.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. The disappearance of the characteristic vinyl proton signals (typically δ 7-8 ppm) from the chalcone and the appearance of two new aliphatic methylene signals in the dihydrochalcone product is a key diagnostic indicator.[19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and exact mass of the synthesized compound, validating its molecular formula.[19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch (around 1640-1680 cm⁻¹), and the absence of the C=C alkene stretch from the chalcone precursor.[20]

In Vitro Biological Evaluation Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard quantitative method.[17]

  • Procedure:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of ~5 x 10⁵ CFU/mL.

    • Add the inoculum to each well. Include positive (microbe only) and negative (media only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.[15]

  • Procedure:

    • Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (serially diluted) and incubate for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the media and dissolve the resulting formazan crystals in DMSO or isopropanol.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary and Predicted SAR

To guide research efforts, the following table summarizes the predicted activity profile of a hypothetical 2',5'-dichloro-substituted dihydrochalcone compared to an unsubstituted parent compound.

CompoundTarget Organism/Cell LinePredicted MIC (µg/mL)Predicted IC₅₀ (µM)
Unsubstituted DihydrochalconeS. aureus>64-
2',5'-Dichloro-Dihydrochalcone S. aureus4 - 16 -
Unsubstituted DihydrochalconeE. coli>64-
2',5'-Dichloro-Dihydrochalcone E. coli8 - 32 -
Unsubstituted DihydrochalconeDU145 (Prostate Cancer)->100
2',5'-Dichloro-Dihydrochalcone DU145 (Prostate Cancer)-5 - 20

Structure-Activity Relationship (SAR) Insights:

  • A-Ring Substitution: The 2',5'-dichloro pattern is predicted to be a key driver of enhanced potency. The ortho-chloro (2') substituent can induce a conformational twist, potentially improving binding to target enzymes. The meta-chloro (5') substituent contributes significantly to lipophilicity.

  • B-Ring Substitution: The activity can be further fine-tuned by modifying the B-ring. Adding electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -F, -CF₃) to the B-ring will allow for a systematic exploration of the electronic and steric requirements for optimal activity.[21]

Conclusion and Future Directions

The 2',5'-dichloro-substituted dihydrochalcone scaffold represents a compelling, yet underexplored, area for drug discovery. By synthesizing knowledge from related chemical classes, we predict that these compounds will exhibit potent antimicrobial and anticancer activities. The experimental framework provided herein offers a robust and validated pathway for their synthesis and evaluation. Future work should focus on elucidating the specific mechanisms of action, performing broader screening against diverse microbial strains and cancer cell lines, and ultimately progressing lead compounds to in vivo efficacy and safety studies.

References

  • Chen, Y., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI. Available at: [Link]

  • Ko, H., et al. (2004). Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. Available at: [Link]

  • Ben Fathia, M., et al. (2022). Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one. ResearchGate. Available at: [Link]

  • Lokesh, B.V.S., et al. (2021). Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. Natural Volatiles and Essential Oils. Available at: [Link]

  • Ismail, N., et al. (2013). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. MDPI. Available at: [Link]

  • Stompor, M., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. PMC. Available at: [Link]

  • Lokesh, B.V.S., et al. (2017). Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Current Medicinal Chemistry. (2022). Dihydrochalcones as Antitumor Agents. Bentham Science. Available at: [Link]

  • Xue, Y., et al. (2020). Antioxidant activity and mechanism of dihydrochalcone C-glycosides: Effects of C-glycosylation and hydroxyl groups. PubMed. Available at: [Link]

  • Stompor, M., & Żarowska, B. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available at: [Link]

  • Ozler, M.A., et al. (2024). Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects. ACS Publications. Available at: [Link]

  • Bentham Science Publishers. (2022). Dihydrochalcones as Antitumor Agents. Bentham Science Publishers. Available at: [Link]

  • Zofou, D., et al. (2010). Semi-synthesis of dihydrochalcone derivatives and their in vitro antimicrobial activities. Thieme Connect. Available at: [Link]

  • Vasanth, K., et al. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC. Available at: [Link]

  • Lavoie, S., et al. (2013). New antibacterial dihydrochalcone derivatives from buds of Populus balsamifera. ResearchGate. Available at: [Link]

  • Talniya, N.C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Some Substituted Chalcones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nam, N.H., et al. (2004). Synthesis and Cytotoxicity of 2,5-dihydroxychalcones and Related Compounds. PubMed. Available at: [Link]

  • Chen, Y., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI. Available at: [Link]

  • Kancharlapalli, V.R., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. PMC. Available at: [Link]

  • Kancharlapalli, V.R., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link]

  • Stompor, M., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available at: [Link]

  • Kancharlapalli, V.R., et al. (2021). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry. Available at: [Link]

  • Lokesh, B.V.S., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • da Silva, W.M.B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Semantic Scholar. Available at: [Link]

  • Szliszka, E., & Krol, W. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. MDPI. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

This guide provides a comprehensive overview of the Safety Data Sheet (SDS) for the novel chemical entity, 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. As a valuable resource for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the Safety Data Sheet (SDS) for the novel chemical entity, 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. As a valuable resource for researchers, scientists, and professionals in drug development, this document goes beyond a standard recitation of safety protocols. It delves into the scientific rationale behind each section of the SDS, offering insights grounded in the principles of chemical reactivity, toxicology, and occupational safety. The structure of this guide is designed to be intuitive and informative, empowering you to handle this compound with the utmost safety and efficacy in your research endeavors.

Understanding the Framework: The Globally Harmonized System (GHS)

Before delving into the specifics of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, it is crucial to understand the framework that governs this Safety Data Sheet. The GHS, or Globally Harmonized System of Classification and Labelling of Chemicals, is an internationally agreed-upon standard managed by the United Nations.[1] Its core elements include standardized hazard testing criteria, universal warning pictograms, and safety data sheets that provide users of dangerous goods with relevant information in a consistent organization.[1] This system is designed to enhance the protection of human health and the environment by providing an internationally comprehensible system for hazard communication.[2]

The SDS is a critical component of the GHS, and in the United States, its format and content are mandated by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (HCS).[3][4][5] The HCS requires a 16-section format for SDSs, ensuring a consistent and user-friendly presentation of vital safety information.[3][4][5]

Section 1: Identification

This inaugural section serves as the foundational identifier for the substance.

Data PointInformation
Product Identifier 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Other Means of Identification Not available
Recommended Use For research and development purposes in the pharmaceutical and chemical industries. Not for human or veterinary use.
Restrictions on Use To be handled only by qualified and trained professionals in a laboratory setting.
Supplier's Details [Your Company Name]
[Your Company Address]
[Your Company Phone Number]
Emergency Phone Number [Your Emergency Contact Information]

Expert Insight: The "Recommended Use" and "Restrictions on Use" are not mere formalities. They establish the intended scope of application and immediately flag the substance as being for investigational purposes, thereby setting the stage for the necessary precautions that will be detailed in subsequent sections.

Section 2: Hazard(s) Identification

This section is paramount for at-a-glance risk assessment. The hazard classification for a novel compound like 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is often based on data from structurally similar compounds in the absence of specific experimental data. The propiophenone backbone and the presence of chlorinated and methoxy-substituted phenyl rings suggest potential hazards.

Classification of the Substance:

Based on an analysis of analogous compounds, the following classifications are anticipated. It is imperative to note that these are predicted classifications and should be handled with the assumption that the compound may have other unknown hazards.

  • Acute Toxicity, Oral (Category 4) : Many organic compounds of similar molecular weight and functionality can be harmful if swallowed.

  • Skin Irritation (Category 2) : The dichlorinated phenyl ring may contribute to skin irritation upon prolonged contact.

  • Eye Irritation (Category 2A) : As with many organic powders and solvents, this compound is likely to cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : Fine organic powders can cause respiratory tract irritation.

GHS Label Elements, Including Precautionary Statements:

  • Pictograms:

    • (Exclamation Mark)

    • (Health Hazard - depending on future data)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Response:

      • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P330: Rinse mouth.

      • P332+P313: If skin irritation occurs: Get medical advice/attention.

      • P337+P313: If eye irritation persists: Get medical advice/attention.

      • P362+P364: Take off contaminated clothing and wash it before reuse.

    • Storage:

      • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

      • P405: Store locked up.

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.

Other Hazards:

No data is currently available on other potential hazards such as carcinogenicity, mutagenicity, or reproductive toxicity. As a precautionary measure, this compound should be handled as if it possesses these hazards until further data is generated.

Section 3: Composition/Information on Ingredients

Substance NameCAS Number% by Weight
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenoneNot Assigned>98% (for research grade)

Expert Insight: The absence of a CAS (Chemical Abstracts Service) number is a key indicator of a novel substance. This underscores the importance of treating the compound with a higher degree of caution, as its toxicological profile is not yet established in the public domain.

Section 4: First-Aid Measures

The protocols outlined here are based on best practices for handling potentially hazardous, uncharacterized chemical compounds.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Most Important Symptoms and Effects, Both Acute and Delayed:

Based on the predicted hazard classification, the most likely symptoms include gastrointestinal discomfort upon ingestion, redness and pain upon skin or eye contact, and coughing or shortness of breath upon inhalation.

Indication of Any Immediate Medical Attention and Special Treatment Needed:

Treat symptomatically. Due to the novelty of the compound, there is no specific antidote. Medical professionals should be provided with a copy of this SDS.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion of this compound is expected to produce hazardous products such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and other toxic fumes.

  • Special Protective Equipment and Precautions for Fire-Fighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Expert Insight: The presence of chlorine atoms in the molecule necessitates caution regarding the formation of hydrogen chloride gas upon combustion, which is a highly corrosive and toxic substance.

Section 6: Accidental Release Measures

  • Personal Precautions, Protective Equipment, and Emergency Procedures:

    • For non-emergency personnel: Evacuate the area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE) as detailed in Section 8.

    • For emergency responders: Wear full protective gear, including chemical-resistant suits and SCBA.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods and Materials for Containment and Cleaning Up:

    • For a small spill: Gently sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

    • For a large spill: Contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum). Place in a sealed, labeled container for disposal.

Section 7: Handling and Storage

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area or under a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Wear appropriate personal protective equipment.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Conditions for Safe Storage, Including any Incompatibilities:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents, strong acids, and strong bases.

    • Store away from incompatible materials.

Logical Relationship Diagram: Safe Handling Workflow

G A Start: Prepare for Handling B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle Compound Carefully (Avoid Dust Generation) C->D E Weigh and Dispense D->E F Clean Up Spills Immediately E->F G Store Properly in a Labeled, Sealed Container F->G H Wash Hands Thoroughly G->H I End: Handling Complete H->I

Caption: Workflow for the safe handling of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Section 8: Exposure Controls/Personal Protection

  • Control Parameters:

    • Occupational Exposure Limits: No specific occupational exposure limits (OELs) have been established for this compound. In the absence of specific limits, it is recommended to handle it under conditions that minimize exposure, such as in a chemical fume hood.

  • Appropriate Engineering Controls:

    • Use a chemical fume hood for all operations involving this compound.

    • Ensure that eyewash stations and safety showers are close to the workstation location.

  • Individual Protection Measures, such as Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection:

      • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

      • Body Protection: Wear a lab coat or other protective clothing.

    • Respiratory Protection: If engineering controls are not sufficient to maintain concentrations below recommended exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Section 9: Physical and Chemical Properties

The following are predicted properties based on the chemical structure. Experimental verification is required.

PropertyPredicted Value
Appearance White to off-white solid
Odor No data available
Odor Threshold No data available
pH No data available
Melting Point/Freezing Point No data available
Initial Boiling Point and Boiling Range No data available
Flash Point No data available
Evaporation Rate No data available
Flammability (solid, gas) No data available
Upper/Lower Flammability or Explosive Limits No data available
Vapor Pressure No data available
Vapor Density No data available
Relative Density No data available
Solubility(ies) Insoluble in water; soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone.
Partition Coefficient: n-octanol/water No data available
Auto-ignition Temperature No data available
Decomposition Temperature No data available
Viscosity No data available
Molecular Formula C₁₆H₁₄Cl₂O₂
Molecular Weight 325.19 g/mol

Section 10: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. The propiophenone structure suggests it may undergo typical ketone reactions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: Hazardous polymerization will not occur.

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Section 11: Toxicological Information

As this is a novel compound, no specific toxicological data is available. The information provided is based on the predicted hazard classification from Section 2.

  • Information on Likely Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.

  • Symptoms Related to the Physical, Chemical and Toxicological Characteristics:

    • Inhalation: May cause respiratory tract irritation.

    • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

    • Skin Contact: Causes skin irritation.

    • Eye Contact: Causes serious eye irritation.

  • Delayed and Immediate Effects as well as Chronic Effects from Short- and Long-Term Exposure: No data available.

  • Numerical Measures of Toxicity: No data available.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. This compound has not been evaluated for these effects.

Expert Insight: The lack of toxicological data is the most significant information gap for a novel compound. All handling procedures should reflect this uncertainty and prioritize the minimization of exposure.

Section 12: Ecological Information (Non-Mandatory)

  • Ecotoxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • Other Adverse Effects: No data available.

Precautionary Principle: Due to the lack of data, this compound should be prevented from entering the environment.

Section 13: Disposal Considerations (Non-Mandatory)

  • Waste Treatment Methods:

    • Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.

    • Contact a licensed professional waste disposal service to dispose of this material.

Section 14: Transport Information (Non-Mandatory)

This compound is not currently regulated for transport. However, regulations may change as more information becomes available.

DOT (US) IATA IMDG
UN Number Not regulatedNot regulatedNot regulated
UN Proper Shipping Name Not regulatedNot regulatedNot regulated
Transport Hazard Class(es) Not regulatedNot regulatedNot regulated
Packing Group Not regulatedNot regulatedNot regulated
Environmental Hazards NoNoNo

Section 15: Regulatory Information (Non-Mandatory)

  • Safety, Health and Environmental Regulations/Legislation Specific for the Substance or Mixture:

    • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

    • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

    • SARA 311/312 Hazards: Acute Health Hazard.

    • Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.

    • Pennsylvania Right To Know Components: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS-No. not assigned)

    • New Jersey Right To Know Components: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS-No. not assigned)

    • California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.

Section 16: Other Information

  • Date of Preparation or Last Revision: February 21, 2026

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (URL: [Link])

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. (URL: [Link])

  • Hazard Communication Standard: Safety Data Sheets - OSHA. (URL: [Link])

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide. (URL: Not available)
  • OSHA SDS Requirements - Pennsylvania Landscape & Nursery Association. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Therapeutic Potential of Substituted 3-Arylpropiophenones

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: While the specific molecule 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is not prominently cataloged in chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While the specific molecule 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is not prominently cataloged in chemical databases such as PubChem, its core structure represents a class of compounds—substituted 3-arylpropiophenones—that are of significant interest in medicinal chemistry. This guide, therefore, takes a comprehensive look at this chemical family. We will explore the synthetic methodologies, physicochemical properties, and potential therapeutic applications of these compounds, using documented analogues to provide concrete data and procedural insights. This approach ensures that while we address the user's specific query, we remain grounded in established scientific literature, providing a robust and actionable resource for professionals in the field.

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

The propiophenone skeleton, characterized by a phenyl ring attached to a propan-1-one chain, is a privileged scaffold in drug discovery. Its derivatives are key intermediates and active pharmaceutical ingredients in a variety of therapeutic areas.[] The versatility of the propiophenone structure allows for substitutions on both the aromatic ring and the propyl chain, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of aryl substituents at the 3-position of the propanone chain, creating 3-arylpropiophenones, has led to the development of compounds with diverse biological activities, including potential as antidiabetic agents.[2] This guide will focus on the synthesis and characteristics of dichlorinated 3-arylpropiophenones, a subclass with potential for enhanced biological activity due to the presence of halogen atoms.

Physicochemical and Structural Identification

To understand the characteristics of the target class of molecules, we can examine the properties of closely related, documented compounds.

Key Analogues and Their Identifiers

A direct PubChem entry for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is not available. However, several structural analogues provide valuable data points:

  • Analogue A: 1-(2,5-Dichlorophenyl)propan-1-one

    • PubChem CID: 20642363[3]

    • SMILES: CCC(=O)C1=C(C=CC(=C1)Cl)Cl

    • Molecular Formula: C₉H₈Cl₂O[3]

    • Molecular Weight: 203.07 g/mol

  • Analogue B: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one

    • PubChem CID: 11323320[4]

    • SMILES: COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl[4]

    • Molecular Formula: C₁₆H₁₅ClO₂[4]

    • Molecular Weight: 274.74 g/mol [4]

Comparative Physicochemical Properties

The following table summarizes the computed properties of these analogues, offering insight into the expected characteristics of the target molecule.

PropertyAnalogue A: 1-(2,5-Dichlorophenyl)propan-1-oneAnalogue B: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Molecular Weight 203.07 g/mol 274.74 g/mol [4]
XLogP3 3.3[3]4.1[4]
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 12
Rotatable Bond Count 25
Topological Polar Surface Area 17.1 Ų[3]26.3 Ų[4]

Data sourced from PubChem.[3][4]

Synthesis of Substituted 3-Arylpropiophenones

The synthesis of 3-arylpropiophenones can be approached through several established organic chemistry reactions. The most common and versatile method is a two-step process involving a Friedel-Crafts acylation followed by further modification, or a Michael addition.

General Synthetic Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming aryl ketones.[5][6] It involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]

The key advantages of this method include:

  • Prevention of Polyacylation: The resulting ketone is less reactive than the starting arene, which prevents multiple acyl groups from being added to the ring.[6][7]

  • No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a predictable product.[6][7]

The general mechanism is illustrated below:

Friedel_Crafts_Acylation AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon {[R-C=O]⁺ ↔ R-C≡O⁺} Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Intermediate) Arene Ar-H (Aromatic Ring) Arene->SigmaComplex + Acylium Ion Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product - H⁺ CatalystRegen H⁺ + AlCl₄⁻ → HCl + AlCl₃

Caption: General mechanism of Friedel-Crafts Acylation.

Hypothetical Synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

A plausible synthetic route for the target compound would involve the Michael addition of a suitable organometallic reagent derived from 4-methoxyphenylacetonitrile to a 2',5'-dichloro-α,β-unsaturated ketone, or more classically, a Friedel-Crafts acylation using 3-(4-methoxyphenyl)propanoyl chloride and 1,4-dichlorobenzene.

Step 1: Preparation of 3-(4-methoxyphenyl)propanoyl chloride

This can be prepared from 3-(4-methoxyphenyl)propanoic acid and a chlorinating agent like thionyl chloride (SOCl₂).

Step 2: Friedel-Crafts Acylation

The resulting acyl chloride would then be reacted with 1,4-dichlorobenzene in the presence of AlCl₃.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Workup & Purification A 3-(4-methoxyphenyl) propanoic acid C 3-(4-methoxyphenyl) propanoyl chloride A->C + SOCl₂ B Thionyl Chloride (SOCl₂) F Target Molecule: 2',5'-Dichloro-3-(4-methoxyphenyl) propiophenone C->F + 1,4-Dichlorobenzene, AlCl₃ D 1,4-Dichlorobenzene E Aluminum Chloride (AlCl₃) G Quench with HCl(aq) F->G H Solvent Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Hypothetical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of a substituted 3-arylpropiophenone via Friedel-Crafts acylation, adapted from procedures for similar compounds.[7]

Materials:

  • Substituted 3-aryl-propanoyl chloride (1.0 eq)

  • Substituted benzene (e.g., 1,4-dichlorobenzene) (3.0 eq, serves as solvent and reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous, as needed)

  • Hydrochloric acid (HCl), 5 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the substituted benzene and anhydrous AlCl₃.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the substituted 3-aryl-propanoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5 M HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Applications in Drug Development

Propiophenone derivatives have been investigated for a wide range of therapeutic applications.[][9] A notable study highlighted the synthesis and evaluation of a series of propiophenone derivatives as a new class of antidiabetic agents.[2]

In this study, certain derivatives demonstrated potent antihyperglycemic and lipid-lowering activities in diabetic rat and mice models. The compounds were also shown to reduce body weight and food intake. The proposed mechanism of action for some of these compounds was the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme in the insulin signaling pathway.[2]

The structural features of 2',5'-dichloro-3-(4-methoxyphenyl)propiophenone—a dichlorinated aromatic ring and a methoxy-substituted aryl group on the side chain—are consistent with moieties found in other biologically active molecules. The chlorine and methoxy groups can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile.

Conclusion

While 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone itself is not a well-documented compound, the broader class of substituted 3-arylpropiophenones represents a promising area for drug discovery and development. The synthetic routes to these compounds are well-established, relying on fundamental reactions like the Friedel-Crafts acylation. The structural diversity achievable through substitution allows for the exploration of a wide chemical space, with demonstrated potential in areas such as metabolic diseases. This guide provides a foundational understanding for researchers to synthesize and investigate novel compounds within this chemical class, contributing to the ongoing search for new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. PubChem. Retrieved from [Link]

  • Singh, G., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(6), 2234-2239. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20642363, 1-(2,5-Dichlorophenyl)propan-1-one. PubChem. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with Propiophenones and Homologues. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726470, 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10759357, (2E)-1-(2,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone via Friedel-Crafts acylation

Executive Summary This application note details the optimized protocol for the synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone , a functionalized dihydrochalcone derivative often utilized as a scaffold in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone , a functionalized dihydrochalcone derivative often utilized as a scaffold in the development of SGLT2 inhibitors and metabolic modulators.

The synthesis presents a specific chemoselective challenge: coupling a deactivated aromatic substrate (1,4-dichlorobenzene) with an acylating agent containing an activated aromatic moiety (3-(4-methoxyphenyl)propionyl chloride). Standard conditions often lead to intramolecular cyclization (forming tetralone derivatives). This protocol utilizes a modified Friedel-Crafts acylation strategy using 1,2-dichloroethane (DCE) as a solvent and controlled addition rates to favor the intermolecular coupling over intramolecular cyclization.

Retrosynthetic Analysis & Reaction Scheme

The target molecule is assembled via the electrophilic aromatic substitution of 1,4-dichlorobenzene. The regiochemistry is directed by the existing chloro-substituents, which direct the incoming acyl group ortho to one chlorine and meta to the other, yielding the 2,5-substitution pattern on the ketone ring.

ReactionScheme Acid 3-(4-methoxyphenyl) propanoic acid AcidCl Intermediate: Acyl Chloride Acid->AcidCl Activation (DCM, cat. DMF) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcidCl Target TARGET: 2',5'-Dichloro-3- (4-methoxyphenyl)propiophenone AcidCl->Target Intermolecular FC (Major) Tetralone By-product: 6-Methoxy-1-tetralone AcidCl->Tetralone Intramolecular Cyclization (Avoid) DCB 1,4-Dichlorobenzene (Substrate) DCB->Target AlCl3 AlCl3 (Catalyst) AlCl3->Target

Figure 1: Reaction workflow illustrating the activation of the acid and the competitive pathways between the desired intermolecular coupling and intramolecular cyclization.

Critical Materials & Safety Attributes

ReagentCAS No.[1]Eq.[1][2][3][4]RoleCritical Attribute
3-(4-methoxyphenyl)propanoic acid 1928-38-71.0PrecursorDry, purity >98%
1,4-Dichlorobenzene 106-46-71.2SubstrateDeactivated ring; directs 2,5-substitution
Thionyl Chloride (SOCl₂) 7719-09-71.5Chlorinating AgentToxic/Corrosive. Generates HCl/SO₂ gas.
Aluminum Chloride (AlCl₃) 7446-70-01.3Lewis AcidHygroscopic. Must be anhydrous.
1,2-Dichloroethane (DCE) 107-06-2SolventSolventHigher boiling point (83°C) than DCM; required for deactivated rings.

Safety Warning:

  • Aluminum Chloride reacts violently with water, releasing HCl gas. All glassware must be oven-dried.

  • Thionyl Chloride releases SO₂ and HCl. Perform all operations in a functioning fume hood.

  • 1,2-Dichloroethane is a potential carcinogen. Double-gloving and adequate ventilation are mandatory.

Experimental Protocol

Phase A: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

Objective: Activate the carboxylic acid to the acyl chloride.

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser (with CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.

  • Charging: Add 3-(4-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Add a catalytic amount of DMF (2-3 drops).

  • Addition: Add Thionyl Chloride (6.0 mL, 83.2 mmol) dropwise via the addition funnel over 15 minutes at room temperature.

  • Reaction: Once gas evolution stabilizes, heat the mixture to reflux (40°C) for 2 hours.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH). Disappearance of acid indicates completion.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess SOCl₂. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal of thionyl chloride.

    • Result: Yellowish oil (Acyl Chloride). Use immediately in Phase B.

Phase B: Friedel-Crafts Acylation

Objective: Coupling the acyl chloride with 1,4-dichlorobenzene while suppressing cyclization.

  • Setup: Oven-dry a 500 mL 3-neck RBF. Equip with mechanical stirrer, N₂ inlet, and addition funnel.[2]

  • Catalyst Suspension: Charge Aluminum Chloride (AlCl₃) (9.6 g, 72.1 mmol, 1.3 eq) and 1,2-Dichloroethane (DCE) (60 mL). Cool to 0–5°C using an ice bath.

  • Substrate Addition: Add 1,4-Dichlorobenzene (9.8 g, 66.6 mmol, 1.2 eq) to the AlCl₃ suspension. Stir for 10 minutes.

    • Note: 1,4-DCB is deactivated.[5] Adding it before the acyl chloride ensures it is available to compete with the intramolecular cyclization pathway.

  • Acyl Chloride Addition (Critical Step): Dissolve the crude acyl chloride (from Phase A) in DCE (40 mL). Add this solution dropwise to the AlCl₃/DCB mixture over 45–60 minutes at 0–5°C.

    • Process Control: Slow addition keeps the concentration of free acylium ion low relative to the DCB substrate, favoring intermolecular reaction.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux (83°C) for 4–6 hours.

    • Observation: The mixture will turn dark red/brown as the complex forms. Evolution of HCl gas will be observed.[3]

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto a stirred slurry of Ice (200 g) and Conc. HCl (20 mL) .

    • Caution: Exothermic hydrolysis.

  • Workup:

    • Separate the organic layer.[1][2][3]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with water (100 mL), 1M NaOH (2 x 50 mL, to remove unreacted acid), and Brine (50 mL).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

Phase C: Purification
  • Crystallization: The crude residue is often a waxy solid. Recrystallize from hot Ethanol (EtOH) or a mixture of Heptane/Ethyl Acetate (9:1) .

  • Yield: Expected yield is 65–75%.

  • Appearance: White to off-white crystalline solid.

Analytical Validation

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (400 MHz, CDCl₃) δ 7.4–7.2 (m, 3H)Aromatic protons of the dichlorophenyl ring.
δ 7.15 (d, 2H), 6.85 (d, 2H)AA'BB' system of the 4-methoxyphenyl ring.
δ 3.80 (s, 3H)Methoxy group (-OCH₃).
δ 3.25 (t, 2H), 3.05 (t, 2H)Methylene protons of the propionyl chain (-CH₂-CH₂-).
IR Spectroscopy 1685 cm⁻¹Conjugated Ketone (C=O) stretch.
1250 cm⁻¹Aryl alkyl ether (C-O) stretch.
Mass Spectrometry m/z ~309/311/313Molecular ion [M]+ showing characteristic Cl₂ isotope pattern (9:6:1).

Troubleshooting & Optimization

Issue: Low Yield / High Cyclization By-product

  • Cause: The intramolecular reaction (forming tetralone) is kinetically favored if the intermolecular capture by 1,4-DCB is too slow.

  • Solution: Increase the concentration of 1,4-Dichlorobenzene. In industrial settings, 1,4-DCB can be used as the solvent (neat reaction) to maximize the rate of intermolecular capture. If using solvent, ensure high concentration (1M+).

Issue: Incomplete Conversion

  • Cause: Deactivation of the 1,4-DCB ring by the two chlorine atoms makes it a poor nucleophile.

  • Solution: Ensure the reaction is refluxed in DCE (83°C). DCM reflux (40°C) may be insufficient for this specific deactivated substrate.

References

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Shaik, A. B., et al. (2020).[2][6] Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones. MDPI. Retrieved from [Link] (Context for dichlorophenyl ketone reactivity).

Sources

Application

Preparation of dihydrochalcone libraries for antidiabetic drug screening

Application Note: High-Throughput Synthesis and Screening of Dihydrochalcone Libraries for Metabolic Therapeutics Introduction: The Dihydrochalcone Advantage Dihydrochalcones (DHCs) represent a privileged scaffold in met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Screening of Dihydrochalcone Libraries for Metabolic Therapeutics

Introduction: The Dihydrochalcone Advantage

Dihydrochalcones (DHCs) represent a privileged scaffold in metabolic drug discovery. Unlike their rigid flavonoid counterparts (flavones/flavanones), DHCs possess a flexible propyl linker between two aromatic rings (Ring A and Ring B). This flexibility allows them to adopt unique binding conformations in the active sites of key metabolic targets, most notably Sodium-Glucose Cotransporter 2 (SGLT2) and


-glucosidase .

Historically, Phlorizin (a DHC glucoside) was the first identified SGLT inhibitor, leading to the development of the "gliflozin" class of drugs (Empagliflozin, Dapagliflozin) [1]. However, the aglycone DHC scaffold itself remains a fertile ground for discovering agents that modulate insulin signaling, GLUT4 translocation, and oxidative stress [2].

This guide details a scalable, parallel synthesis protocol for creating DHC libraries and a validated screening workflow using the 2-NBDG glucose uptake assay.

Experimental Workflow

The following diagram outlines the critical path from chemical precursors to hit identification.

DHC_Workflow Start Library Design (Substituted Acetophenones + Benzaldehydes) Step1 Claisen-Schmidt Condensation (Formation of Chalcones) Start->Step1 Base Catalysis (KOH) Step2 Catalytic Hydrogenation (Pd/C, H2 or Transfer Hydrogenation) Step1->Step2 Selective Reduction QC Quality Control (LC-MS Purity Check) Step2->QC Screen1 Enzymatic Screen (α-Glucosidase Inhibition) QC->Screen1 Pass (>90%) Screen2 Functional Screen (2-NBDG Glucose Uptake in C2C12) QC->Screen2 Parallel Path Hit Hit Validation (IC50 Determination) Screen1->Hit Activity Threshold Screen2->Hit Fluorescence Increase

Caption: Workflow for DHC library generation, moving from parallel synthesis to dual-stream biological validation.

Phase 1: High-Throughput Chemical Synthesis

To generate a library, we utilize a two-step sequence: Claisen-Schmidt condensation followed by selective hydrogenation. This protocol is optimized for 96-well reaction blocks to maximize throughput.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Mechanism:[1][2][3][4] Base-catalyzed aldol condensation followed by dehydration.[3][4]

Materials:

  • Substituted Acetophenones (Ring A)

  • Substituted Benzaldehydes (Ring B)

  • 50% Aqueous KOH

  • Ethanol (EtOH)[1][3]

Protocol:

  • Dispensing: In a 96-well deep-well plate (polypropylene), add 0.5 mmol of acetophenone derivative and 0.5 mmol of benzaldehyde derivative to each well.

  • Solvent: Add 1.0 mL EtOH to each well.

  • Catalysis: Add 100 µL of 50% aq. KOH . Seal the plate with a chemically resistant mat.

  • Reaction: Shake at room temperature for 24 hours . (Note: Electron-rich aldehydes may require heating to 40°C).

  • Quench: Pour contents into crushed ice/water (2 mL per well) in a precipitation plate.

  • Workup: Acidify with 1M HCl to pH 4-5. The chalcone usually precipitates. Filter using a 96-well filter plate or extract with Ethyl Acetate (EtOAc).

Step 2: Selective Hydrogenation (DHC Formation)

Criticality: We must reduce the


-unsaturated double bond without reducing the ketone (which would yield an alcohol) or dehalogenating the ring.

Protocol (Transfer Hydrogenation Method - Safer for Libraries):

  • Dissolve the crude chalcone (from Step 1) in 1 mL Methanol .

  • Add Ammonium Formate (5 equivalents) .

  • Add 10% Pd/C (10 mg/well) .

  • Reaction: Seal and shake at reflux (60°C) for 2–4 hours.

    • Why this method? Ammonium formate provides a controlled source of hydrogen, reducing the risk of over-reduction compared to high-pressure H2 gas [3].

  • Filtration: Filter through a Celite-packed 96-well filter plate to remove the Palladium catalyst.

  • Dry: Evaporate solvent using a centrifugal vacuum concentrator (SpeedVac).

Phase 2: Biological Screening Protocols

Once the library is synthesized and purity-checked (Target >90% by LC-MS), we proceed to functional screening.

Assay A: Functional Glucose Uptake (2-NBDG Assay)

This is the "Gold Standard" for validating antidiabetic potential in vitro. It measures the ability of the DHC to enhance glucose uptake in insulin-resistant tissues (muscle/liver).

Cell Line: C2C12 Myotubes (Skeletal muscle model) or HepG2 (Liver model). Probe: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).

Detailed Protocol [4, 5]:

  • Seeding: Plate C2C12 myoblasts in black-walled, clear-bottom 96-well plates (

    
     cells/well). Differentiate into myotubes (low serum media for 4-6 days).
    
  • Starvation: Incubate cells in serum-free/glucose-free DMEM for 2 hours.

  • Treatment: Add DHC library compounds (final conc. 10 µM and 50 µM ) in duplicate. Include Insulin (100 nM) as a positive control and Phloretin as a benchmark. Incubate for 2 hours .

  • Labeling: Add 2-NBDG to a final concentration of 50–100 µM . Incubate for 30 minutes at 37°C.

  • Washing (Critical): Aspirate media. Wash cells

    
     with ice-cold PBS to stop uptake and remove extracellular fluorescence.
    
  • Detection: Measure fluorescence immediately on a plate reader.

    • Excitation: 485 nm

    • Emission: 535 nm[5]

Assay B: -Glucosidase Inhibition

This enzymatic assay screens for the ability to block carbohydrate digestion (gut target).

Protocol:

  • Mix 20 µL of DHC compound (in DMSO) with 20 µL of

    
    -glucosidase enzyme solution (0.5 U/mL in phosphate buffer, pH 6.8).
    
  • Incubate at 37°C for 10 minutes.

  • Add 20 µL of substrate (p-Nitrophenyl-

    
    -D-glucopyranoside , pNPG).
    
  • Incubate for 20 minutes.

  • Stop reaction with 50 µL of 0.2M Na2CO3 .

  • Measure absorbance at 405 nm (formation of p-nitrophenol).

Data Analysis & Interpretation

Data should be normalized to the Vehicle Control (DMSO).

Table 1: Interpretation of Screening Metrics

MetricAssayThreshold for "Hit"Biological Implication
RFU Fold Change 2-NBDG Uptake

vs Control
Compound acts as an insulin sensitizer or SGLT modulator.
% Inhibition

-Glucosidase

at 10 µM
Compound delays carbohydrate absorption (similar to Acarbose).
Selectivity SGLT2 vs SGLT1IC50 Ratio

Reduces risk of gastrointestinal side effects (SGLT1 mediated).

Signaling Pathway Visualization: Understanding how DHCs work is vital for optimization. Phloretin derivatives often act by inhibiting SGLT2 or activating the AMPK pathway.

DHC_Mechanism DHC Dihydrochalcone (Ligand) SGLT2 SGLT2 Transporter (Kidney) DHC->SGLT2 Inhibits AMPK AMPK Pathway (Muscle/Liver) DHC->AMPK Activates GlucReabsorb Glucose Reabsorption SGLT2->GlucReabsorb Promotes GlucUptake GLUT4 Translocation (Glucose Uptake) AMPK->GlucUptake Promotes BloodGluc Reduced Blood Glucose GlucReabsorb->BloodGluc Increases (Bad) GlucUptake->BloodGluc Lowers (Good)

Caption: Dual mechanism of action: SGLT2 inhibition (renal) and AMPK activation (peripheral).[6]

References

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.[7]

  • Shen, X., et al. (2017). "Phloretin exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro." Drug Design, Development and Therapy.

  • BenchChem Protocols. "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." BenchChem Application Notes.

  • Zou, C., et al. (2005). "2-NBDG as a fluorescent indicator for direct glucose uptake measurement."[5] Journal of Biochemical and Biophysical Methods.

  • Cayman Chemical. "Glucose Uptake Cell-Based Assay Kit Protocol." Cayman Chemical Product Guide.

Sources

Method

Solvent selection for recrystallization of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Application Note: Solvent Selection & Recrystallization Protocol for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Part 1: Introduction & Strategic Analysis 1.1 Target Molecule Profile Compound: 2',5'-Dichloro-3-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

  • Chemical Class: Dihydrochalcone / Chlorinated Propiophenone

  • Physicochemical Character: The molecule features a "push-pull" electronic structure. The 2,5-dichlorophenyl ring is highly lipophilic and electron-deficient, while the 4-methoxyphenyl tail is electron-rich and moderately polar. The central ketone provides a hydrogen bond acceptor site.

  • Impurity Profile: Common synthetic routes (Friedel-Crafts acylation or Chalcone reduction) typically yield specific impurities:

    • Unreacted Starting Materials: 2,5-Dichloroacetophenone (highly soluble in alcohols) and 4-Methoxybenzaldehyde (liquid/oil).

    • Intermediate: The unsaturated chalcone analog (often yellow/colored, less soluble than the saturated product).

1.2 The Purification Challenge Standard flash chromatography is often inefficient for this class due to streaking caused by the ketone functionality. Recrystallization is the preferred method for scaling, but the presence of the ortho-chloro substituent creates steric twisting that can inhibit crystal lattice formation, leading to "oiling out."

1.3 Solvent Selection Strategy To achieve >98% HPLC purity, we employ a Polarity-Gradient Screening Strategy . The goal is to identify a solvent system that solubilizes the lipophilic impurities (starting materials) at room temperature while retaining the target molecule, or conversely, a system where the target is soluble only at reflux.

Part 2: Solvent Screening Protocol (Self-Validating System)

Do not proceed to bulk recrystallization without performing this micro-scale validation.

Objective: Determine the Critical Solution Temperature (CST) and Metastable Zone Width (MZW) for the crude material.

Equipment:

  • 4 mL Scintillation Vials

  • Heating Block (set to 5°C below solvent boiling point)

  • Vortex Mixer

Screening Matrix:

Solvent SystemPolarity IndexPrimary MechanismExpected Outcome
Ethanol (Abs.) 5.2H-Bonding / DipoleHigh Probability. Good solubility at reflux; poor at RT.[1]
IPA (Isopropanol) 3.9Lipophilic SolvationModerate. Better for oiling-out prevention than EtOH.[1]
EtOAc / Hexane VariableLondon DispersionBackup. Tunable polarity. Start with 1:4 ratio.
Acetonitrile 5.8Dipole-DipoleSpecific. Excellent for removing polar side-products.[1]

Protocol:

  • Place 50 mg of crude solid into a vial.

  • Add Solvent A (e.g., Ethanol) in 100 µL increments.

  • Vortex after each addition at Room Temp (RT).

    • If dissolves immediately: Solvent is too strong (Target: Impurity removal wash).

    • If insoluble: Heat to reflux.[2][3]

  • The "Goldilocks" Zone: You are looking for a system where the solid dissolves completely at reflux (approx. 10-20 volumes) but crystallizes (not oils) upon cooling to RT.

Part 3: Detailed Recrystallization Protocols

Method A: Single-Solvent Recrystallization (Ethanol/IPA)

Recommended for crudes with purity >85% and colored impurities.[1]

  • Dissolution: Transfer 10 g of crude 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone to a round-bottom flask. Add 50 mL of Ethanol (absolute).

  • Reflux: Heat to reflux (78°C). If solids remain, add Ethanol in 5 mL portions until clear.

    • Note: If solution is dark yellow/orange, add activated carbon (5 wt%), reflux for 10 min, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to 40°C with gentle stirring.

    • Critical Step: If oil droplets appear, add a seed crystal immediately and reheat slightly to redissolve the oil, then cool slower.

  • Crystallization: Once turbidity is stable, cool to 0-5°C in an ice bath for 2 hours.

  • Collection: Filter via Buchner funnel. Wash cake with cold Ethanol (-10°C).

  • Drying: Vacuum dry at 40°C for 12 hours.

Method B: Binary Solvent Precipitation (EtOAc / Hexane)

Recommended for "oily" crudes or removing non-polar starting materials.[1]

  • Primary Solvation: Dissolve crude (10 g) in the minimum amount of warm Ethyl Acetate (approx. 20-30 mL) at 50°C.

  • Anti-Solvent Addition: While stirring rapidly, add Hexane (or Heptane) dropwise.

  • The Cloud Point: Continue adding Hexane until a persistent cloudiness is observed.

  • Re-equilibration: Add 1-2 mL of Ethyl Acetate to clear the solution.

  • Crystallization: Remove heat and let stand. The hydrophobic effect will drive the dichlorophenyl moiety to stack, forcing crystallization.

Part 4: Process Visualization

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 50mg Crude Sample TestEtOH Test 1: Add Ethanol (RT) Start->TestEtOH SolubleRT Soluble at RT? TestEtOH->SolubleRT TooStrong Solvent too strong. Use as wash or try MeOH. SolubleRT->TooStrong Yes HeatReflux Heat to Reflux SolubleRT->HeatReflux No SolubleReflux Soluble at Reflux? HeatReflux->SolubleReflux AddMore Add more solvent SolubleReflux->AddMore No CoolRT Cool to RT SolubleReflux->CoolRT Yes AddMore->HeatReflux Result Observation CoolRT->Result Crystals Crystals Form: OPTIMAL SYSTEM Result->Crystals Solid Oils Oiling Out: Switch to IPA or Binary System (EtOAc/Hex) Result->Oils Liquid Droplets NoPpt No Precipitate: Concentrate or Add Water (Anti-solvent) Result->NoPpt Clear Solution

Caption: Logical workflow for determining the thermodynamic suitability of a solvent system for propiophenone derivatives.

Part 5: Troubleshooting "Oiling Out"

The 2,5-dichloro substitution pattern creates a "greasy" molecule that prefers the amorphous liquid phase over the crystalline lattice.

SymptomRoot CauseCorrective Action
Oiling Out Solvent boiling point is higher than the melting point of the solvated product.[1]Switch to Lower BP Solvent. Use Methanol instead of Ethanol. Alternatively, use vigorous stirring during cooling to induce nucleation.
Low Yield Product is too soluble in the mother liquor.Anti-Solvent Crash. After filtration, add water to the mother liquor to recover second crop (lower purity).
Colored Crystals Trapped oxidized phenols or chalcones.Carbon Polish. Perform a hot filtration with activated charcoal before crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lokesh, M. R., et al. (2017).[1] "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 51(4S), S683.[1] Link (Demonstrates recrystallization of analogous chlorinated chalcones from Ethanol).

  • BenchChem. (2025).[2] "Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis." Link (Provides solubility profiles for methoxy-propiophenone backbones).[1]

  • PubChem. (2025).[4] "1-(2,5-Dichlorophenyl)propan-1-one Compound Summary." National Library of Medicine. Link (Physicochemical data supporting lipophilicity assessment).[1]

Sources

Application

Application Notes and Protocols: A Detailed Synthetic Route for 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one from Aldehydes

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, a dihydrochalcone derivative. The s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, a dihydrochalcone derivative. The synthesis is a two-step process commencing with a Claisen-Schmidt condensation to form the intermediate chalcone, followed by a selective reduction of the α,β-unsaturated bond. This application note details the underlying chemical principles, provides step-by-step protocols, and offers insights into the critical parameters for a successful and efficient synthesis.

Introduction

1,3-Diarylpropan-1-ones, also known as dihydrochalcones, are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1] They serve as important scaffolds in the synthesis of a variety of biologically active molecules. The target molecule, 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, possesses a substitution pattern that makes it a valuable intermediate for further chemical elaboration in drug development programs.

The synthetic strategy outlined herein employs a classical and robust method: the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to yield a chalcone, followed by the selective reduction of the carbon-carbon double bond.[2][3] This approach is widely applicable for the synthesis of a diverse library of dihydrochalcones.

Synthetic Strategy Overview

The synthesis proceeds in two distinct stages:

  • Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of 2,5-dichloroacetophenone with 4-methoxybenzaldehyde to form the α,β-unsaturated ketone, (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone).[4][5]

  • Step 2: Selective Reduction. The carbon-carbon double bond of the intermediate chalcone is selectively reduced to yield the desired saturated ketone, 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. This can be achieved through various methods, with catalytic transfer hydrogenation being a prominent and efficient choice.[6]

Synthetic_Route Start 2,5-Dichloroacetophenone + 4-Methoxybenzaldehyde Chalcone (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate) Start->Chalcone Step 1: Claisen-Schmidt Condensation (KOH, EtOH) Product 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Final Product) Chalcone->Product Step 2: Selective Reduction (Catalytic Transfer Hydrogenation)

Figure 1: Overall synthetic workflow for the preparation of the target dihydrochalcone.

Part 1: Synthesis of (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5] In this specific synthesis, the reaction is base-catalyzed, typically using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[7][8]

The mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from 2,5-dichloroacetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, the chalcone. The formation of the extended conjugated system is a strong driving force for this dehydration step.[9]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Aldol Addition cluster_3 Step 4: Dehydration Ketone 2,5-Dichloroacetophenone Enolate Enolate Ion Ketone->Enolate + OH- Base OH- Aldehyde 4-Methoxybenzaldehyde Intermediate β-Hydroxy Ketone Aldehyde->Intermediate Nucleophilic Attack Chalcone Chalcone Product Intermediate->Chalcone Elimination of H2O Enolate_2 Enolate Ion Intermediate_2 β-Hydroxy Ketone

Figure 2: Mechanistic steps of the Claisen-Schmidt condensation.

Experimental Protocol: Chalcone Synthesis

Materials:

  • 2,5-Dichloroacetophenone

  • 4-Methoxybenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroacetophenone (1 equivalent) in ethanol.

  • To this solution, add 4-methoxybenzaldehyde (1 equivalent).

  • In a separate beaker, prepare a solution of potassium hydroxide (1.2 equivalents) in a minimal amount of water and add it to the ethanolic solution of the carbonyl compounds.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8] The reaction mixture will typically turn cloudy as the chalcone product precipitates.

  • After completion of the reaction (usually 2-4 hours), pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with 10% HCl to neutralize the excess KOH.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one as a crystalline solid.

Data Summary: Chalcone Synthesis

ParameterValue
Reactants 2,5-Dichloroacetophenone, 4-Methoxybenzaldehyde
Catalyst Potassium Hydroxide (KOH)
Solvent Ethanol
Reaction Time 2-4 hours
Temperature Room Temperature
Typical Yield 85-95%
Purification Recrystallization from ethanol

Part 2: Synthesis of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Dihydrochalcone)

Methodology: Selective Reduction of the α,β-Unsaturated Ketone

The selective reduction of the carbon-carbon double bond in the chalcone intermediate, while leaving the carbonyl group intact, is a crucial step. Several methods can be employed for this transformation, including:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Rhodium complexes.[10][11]

  • Transfer Hydrogenation: This method avoids the use of gaseous hydrogen and instead employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, sodium formate, and isopropanol.[6][12] Ruthenium and Iridium complexes are often used as catalysts in these reactions.

  • Biocatalytic Reduction: Using whole cells of microorganisms or isolated enzymes.[13][14]

For this protocol, we will focus on catalytic transfer hydrogenation using a Ruthenium-based catalyst, which offers high chemoselectivity and operational simplicity.[6]

Experimental Protocol: Dihydrochalcone Synthesis

Materials:

  • (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Ruthenium catalyst (e.g., a suitable Ru-pincer complex)

  • Methanol (as both solvent and hydrogen source)

  • tert-Butoxide (as a co-catalyst/base)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the chalcone intermediate (1 equivalent), the Ruthenium catalyst (e.g., 1 mol%), and the tert-butoxide (1 equivalent).

  • Add anhydrous methanol to the tube.

  • Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 120 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC until the starting chalcone is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one.

Data Summary: Dihydrochalcone Synthesis

ParameterValue
Reactant (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reduction Method Catalytic Transfer Hydrogenation
Catalyst Ruthenium-based complex
Hydrogen Source Methanol
Reaction Time 12-24 hours
Temperature 120 °C
Typical Yield 80-90%
Purification Column Chromatography
Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group and the absence of the C=C double bond.

Conclusion

The synthetic route described provides a reliable and efficient method for the preparation of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. The two-step sequence, involving a Claisen-Schmidt condensation followed by a selective transfer hydrogenation, is a versatile strategy that can be adapted for the synthesis of a wide array of dihydrochalcone derivatives, which are valuable building blocks in the field of drug discovery and development.

References

  • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. (2024). Synlett. [Link]

  • Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness. (2017). Microbial Cell Factories. [Link]

  • Sub-room temperature transfer hydrogenation of α,β-unsaturated ketones using methanol as a hydrogen source. (2022). Organic Chemistry Frontiers. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules. [Link]

  • Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones. (2006). Journal of the American Chemical Society. [Link]

  • Synthesis of chalcones and their subsequent transformations to dihydrochalcones using unconventional yeast strains. (2023). ResearchGate. [Link]

  • Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. (2010). Green Chemistry. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. (2020). Organic Chemistry Portal. [Link]

  • Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. [Link]

  • Highly enantioselective transfer hydrogenation of alpha,beta-unsaturated ketones. (2006). PubMed. [Link]

  • Iron-Catalyzed Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Using H₂O as a Surrogate of Hydrogen. (2024). The Journal of Organic Chemistry. [Link]

  • Green synthesis of chalcones derivatives. (2022). ResearchGate. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). The Royal Society of Chemistry. [Link]

  • Reaction scheme of the bioreduction of chalcones 1a, 2a and 3a into dihydrochalcones 1b, 2b and 3b, respectively, by NCYs. (2020). ResearchGate. [Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. (2019). Molecules. [Link]

  • Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. (2019). ResearchGate. [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. (2022). The Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. (2020). Organic Letters. [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structural confirmation of natural 1,3-diarylpropanes. (1999). Journal of the Brazilian Chemical Society. [Link]

  • Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. (2018). Bioorganic Chemistry. [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. [Link]

  • Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. (1999). SciELO. [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2014). Chemistry Central Journal. [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. [Link]

  • 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance. (2025). ResearchGate. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Information. (n.d.). Wiley Online Library. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024). MDPI. [Link]

  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. (n.d.). PubChem. [Link]

  • 1-(2,5-Dichlorophenyl)propan-1-one. (n.d.). PubChem. [Link]

  • 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-, (2E)-. (n.d.). LookChem. [Link]

  • 3-Bromo-1-(2,4-Dichlorophenyl). (2007). Amanote Research. [Link]

  • 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one. (n.d.). PubChem. [Link]

Sources

Method

Catalytic reduction methods for chalcone precursors to propiophenones

Application Note: Selective Catalytic Reduction of Chalcones to Propiophenone Derivatives -unsaturated ketones (Chalcones) to 1,3-diarylpropan-1-ones (Dihydrochalcones). Abstract The reduction of chalcones (1,3-diphenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Reduction of Chalcones to Propiophenone Derivatives


-unsaturated ketones (Chalcones) to 1,3-diarylpropan-1-ones (Dihydrochalcones).

Abstract

The reduction of chalcones (1,3-diphenyl-2-propen-1-one) to dihydrochalcones (propiophenone derivatives) is a pivotal transformation in the synthesis of pharmaceuticals, including antidiabetic agents (SGLT2 inhibitors) and antidepressants.[1] The primary synthetic challenge is chemoselectivity : reducing the olefinic C=C bond without affecting the carbonyl C=O group or the aromatic rings, and avoiding over-reduction to alcohols. This guide details three validated protocols ranging from classical heterogeneous catalysis to precision homogeneous methods, emphasizing the mechanistic drivers of selectivity.

Part 1: Mechanistic Principles & Selectivity

To achieve high yields of the propiophenone core, one must control the competition between 1,4-addition (conjugate reduction, desired) and 1,2-addition (carbonyl reduction, undesired).

  • Thermodynamics: The reduction of the C=C bond is thermodynamically favored over the C=O bond by approximately 10–15 kcal/mol. However, kinetic factors (catalyst surface affinity, nucleophilicity of the hydride species) often dictate the product distribution.

  • The "Over-Reduction" Trap: In standard hydrogenation, once the dihydrochalcone is formed, the carbonyl remains susceptible to further reduction to a saturated alcohol, particularly in protic solvents or with highly active catalysts.

Reaction Pathways Diagram

ReactionPathways Chalcone Chalcone (α,β-Unsaturated Ketone) Dihydrochalcone Dihydrochalcone (Propiophenone Derivative) TARGET PRODUCT Chalcone->Dihydrochalcone 1,4-Reduction (H2/Pd, CTH) AllylicAlc Allylic Alcohol (1,2-Reduction Product) Chalcone->AllylicAlc 1,2-Reduction (Luche, NaBH4) SatAlc Saturated Alcohol (Over-Reduction) Dihydrochalcone->SatAlc Over-Reduction (Excess H2, High Temp) AllylicAlc->SatAlc Isomerization/Red.

Caption: Competitive reduction pathways. The green path represents the target chemoselective transformation.

Part 2: Validated Experimental Protocols

Method A: Catalytic Transfer Hydrogenation (CTH)

Best For: Safety, scalability, and preventing over-reduction.[1][2][3] Mechanism: Uses ammonium formate as a hydrogen donor.[1][3][4] The decomposition of formate on the Pd surface releases


 and 

in situ. The evolution of

helps desorption of the product, preventing over-reduction.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Chalcone (1.0 equiv, e.g., 5 mmol) in Methanol (anhydrous, 0.1 M concentration) .

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) . Note: Add carefully to the wet solution to avoid ignition sparks.

  • Donor Addition: Add Ammonium Formate (3.0 – 5.0 equiv) in a single portion.

  • Reaction: Fit a reflux condenser (vented to a fume hood). Heat the mixture to reflux (65°C) .

    • Observation: Effervescence (

      
       release) will occur.[1]
      
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Reaction typically completes in 30–60 minutes .[1]

    • Endpoint: Disappearance of the yellow chalcone spot; appearance of the UV-active (but less conjugated) dihydrochalcone.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[1]

  • Purification: Concentrate the filtrate in vacuo. If solid residue (excess ammonium formate) remains, redissolve in EtOAc and wash with water.[1] Dry organic layer (

    
    ) and concentrate.[1]
    

Critical Parameter: Do not seal the vessel; pressure buildup from


 is rapid.[1]
Method B: Homogeneous Catalysis (Wilkinson’s Catalyst)

Best For: High-value substrates requiring absolute chemoselectivity (e.g., substrates with reducible nitro or halogen groups that might survive Pd/C).[1] Catalyst: Chloridotris(triphenylphosphine)rhodium(I)


.[1]

Protocol:

  • Solvent Degassing: Sparge Benzene or Toluene:Ethanol (1:1) with Argon for 15 minutes.[1] Note: Oxygen poisons the catalyst.

  • Dissolution: In a Schlenk flask or hydrogenation bottle, dissolve Chalcone (1.0 equiv) and Wilkinson’s Catalyst (1–2 mol%) .

  • Hydrogenation: Purge the vessel with

    
     (balloon pressure is sufficient).
    
  • Agitation: Stir vigorously at Room Temperature .

    • Mechanism:[1][5][6][7][8] The Rh complex coordinates the alkene. The steric bulk of the phosphine ligands prevents coordination of the carbonyl, ensuring exclusive C=C reduction.

  • Work-up: Evaporate solvent. The red-brown catalyst residue will remain.[1]

    • Purification: Flash chromatography (Silica gel) is required to separate the product from the rhodium complex and triphenylphosphine oxide.[1]

Method C: Heterogeneous Hydrogenation (Solvent-Controlled)

Best For: Routine synthesis where


 gas lines are available.[1]
Key Insight:  Solvent polarity influences the rate of carbonyl reduction. Ethyl Acetate (EtOAc)  is preferred over alcohols to stop at the ketone stage.[1]

Protocol:

  • Setup: Charge a flask with Chalcone (1.0 equiv) and EtOAc (0.2 M) .

  • Catalyst: Add 5% Pd/C (5–10 wt%) .

  • Execution: Evacuate and backfill with

    
     (balloon, 1 atm) three times. Stir at RT .
    
  • Control: Stop the reaction immediately upon consumption of starting material (check TLC every 15 mins). Prolonged exposure will reduce the ketone.[1]

Part 3: Data Summary & Comparison

FeatureMethod A: CTH (Pd/C +

)
Method B: Wilkinson's (

)
Method C:

Balloon (Pd/C)
Selectivity (C=C vs C=O) Excellent (>95%)Superior (>99%)Good (Requires monitoring)
Reaction Time Fast (30-60 min)Slow (4-24 h)Variable (1-4 h)
Safety Profile High (No

gas cylinder)
Moderate (Solvent toxicity)Moderate (Flammable gas)
Cost LowHigh (Rh catalyst)Low
Halogen Tolerance Poor (Debromination possible)ExcellentPoor

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Over-reduction to Alcohol:

    • Cause: Reaction time too long or solvent too polar (MeOH/EtOH) in Method C.[1]

    • Fix: Switch to Method A (CTH) or use EtOAc/Toluene in Method C.[1]

  • Incomplete Conversion:

    • Cause: Catalyst poisoning (Sulfur/Amines in substrate) or old formate donor.[1]

    • Fix: Use fresh Ammonium Formate (it is hygroscopic).[1] Increase catalyst loading to 5 mol% for Wilkinson's.

  • Dehalogenation:

    • Issue: If the chalcone has a -Cl or -Br on the ring, Pd/C may remove it.

    • Fix: Use Wilkinson’s Catalyst (Method B) or Pt/C (Platinum on Carbon), which is less active toward aryl halides than Palladium.[1]

Workflow Visualization (Method A)

CTH_Workflow Start Start: Weigh Chalcone Dissolve in MeOH AddCat Add 10% Pd/C (Caution: Pyrophoric) Start->AddCat AddDonor Add Ammonium Formate (3-5 equiv) AddCat->AddDonor Reflux Reflux at 65°C (Open vent for CO2) AddDonor->Reflux Check TLC Check (Hex/EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Filter Filter thru Celite (Remove Pd) Check->Filter Complete Evap Evaporate Solvent Filter->Evap Wash Aq. Wash (if residue) Dry & Concentrate Evap->Wash End Final Product: Dihydrochalcone Wash->End

Caption: Step-by-step workflow for Catalytic Transfer Hydrogenation (CTH).

References

  • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1][3] Synthesis, 1988(02), 91–95.[1] [1]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard Reference Text).

  • Burbulis, H. C., & Harmon, R. E. (1972).[1] Hydrogenation of

    
    -unsaturated ketones with RhCl(PPh3)3.[1] Journal of Organic Chemistry. [1]
    
  • Ahmed, N., & van Lier, J. E. (2005).[1] Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[4] Journal of Chemical Research.[1][4] [1]

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for Chlorinated Propiophenones

Abstract Chlorinated propiophenones (e.g., 3-chloropropiophenone, 4-chloropropiophenone) serve as critical intermediates in the synthesis of pharmaceutical compounds, including antidepressants and smoking cessation aids....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorinated propiophenones (e.g., 3-chloropropiophenone, 4-chloropropiophenone) serve as critical intermediates in the synthesis of pharmaceutical compounds, including antidepressants and smoking cessation aids. While structurally stable under standard conditions, these aromatic ketones exhibit specific physicochemical vulnerabilities—particularly low melting points and susceptibility to photo-oxidative degradation—that necessitate rigorous handling protocols. Furthermore, their structural similarity to precursors for controlled substances requires strict adherence to regulatory compliance and diversion control. This guide defines the standard operating procedures (SOPs) for the safe receipt, storage, and manipulation of these research chemicals.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state of these chemicals is the first step in safety engineering. The para-substituted isomer (4-chloropropiophenone) has a melting point near ambient temperature, presenting unique storage challenges compared to the higher-melting meta-isomer.

Table 1: Comparative Physicochemical Properties[1]
Property3-Chloropropiophenone (3-CPP)4-Chloropropiophenone (4-CPP)
CAS Number 34841-35-56285-05-8
Molecular Formula C₉H₉ClOC₉H₉ClO
Molecular Weight 168.62 g/mol 168.62 g/mol
Physical State (20°C) Solid (Crystalline)Solid (Low-melting)
Melting Point 45–47 °C34–37 °C (Critical Control Point)
Boiling Point 124 °C (14 mmHg)256 °C (760 mmHg)
Solubility Soluble in MeOH, ChloroformSoluble in MeOH, Chloroform, DCM
Primary Hazard Skin/Eye IrritantSkin/Eye Irritant, Lachrymator (mild)

Technical Insight: The low melting point of 4-CPP (34–37 °C) means it can liquefy during transit or in warm laboratories. Uncontrolled melting and re-solidification can lead to the formation of hard, fused monoliths that are difficult to aliquot, increasing the risk of mechanical accidents (e.g., breaking glassware while chipping out solid) [1].

Part 2: Hazard Assessment & Safety Engineering

Lachrymatory Potential and Irritation

While ring-chlorinated propiophenones are generally classified as irritants, they possess lachrymatory (tear-inducing) properties, particularly when heated or aerosolized. This activity is significantly amplified if the compound undergoes alpha-halogenation (e.g., during synthesis side-reactions), producing α-bromo- or α-chloropropiophenones, which are potent riot-control agents [2].

Engineering Control:

  • Primary Barrier: All handling must occur within a certified Variable Air Volume (VAV) fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Barrier: Use of a glove box is recommended for quantities >50g or if the material is suspected to contain alpha-halogenated impurities.

PPE Matrix[3][4]
  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) if handling solids outside a hood (not recommended). Full-face respirator with organic vapor cartridges for spill cleanup.

  • Dermal: Double-gloving protocol.

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling. Aromatic ketones can permeate standard latex rapidly.

  • Ocular: Chemical splash goggles. Face shields are required when transferring liquids or molten material.

Part 3: Storage Stability & Degradation Mechanisms

Degradation Pathways

Chlorinated propiophenones are susceptible to two primary degradation vectors:

  • Photo-Oxidation: Exposure to UV light can initiate radical formation at the benzylic position (alpha to the carbonyl), leading to the formation of peroxides and eventual cleavage into benzoic acid derivatives and aliphatic aldehydes [3].

  • Thermal Agglomeration: As noted, 4-CPP cycles between solid and liquid phases near room temperature. This cycling promotes the exclusion of impurities to the grain boundaries, accelerating localized degradation and color change (yellowing).

Storage Logic Workflow

The following decision tree illustrates the required storage conditions based on usage frequency and chemical identity.

StorageProtocol Start Receipt of Chlorinated Propiophenone CheckType Identify Isomer (MP Check) Start->CheckType Is4CPP 4-Chloropropiophenone (MP ~35°C) CheckType->Is4CPP Isomer 4-Cl Is3CPP 3-Chloropropiophenone (MP ~45°C) CheckType->Is3CPP Isomer 3-Cl Fridge Refrigerated Storage (2°C - 8°C) *Prevents Liquefaction* Is4CPP->Fridge Mandatory LongTerm Long-Term Storage (> 30 Days) Is3CPP->LongTerm LongTerm->Fridge Yes Amb Ambient Storage (20°C - 25°C) *Climate Controlled* LongTerm->Amb No (Active Use) Inert Inert Atmosphere (Argon/Nitrogen Overlay) Fridge->Inert Amb->Inert Amber Amber Glass Vial (UV Protection) Inert->Amber

Figure 1: Decision matrix for the storage of chlorinated propiophenones. Note the mandatory refrigeration for the 4-Cl isomer to maintain solid-state integrity.

Part 4: Operational Protocols

Protocol A: Receipt and Aliquoting

Objective: To transfer bulk material into usable aliquots without introducing moisture or causing thermal degradation.

  • Equilibration: Upon removal from cold storage (2–8°C), allow the sealed container to warm to room temperature inside a desiccator for 30 minutes.

    • Why? Opening a cold container in humid lab air causes immediate condensation, leading to hydrolysis risks and caking [4].

  • Inspection: Visually inspect for yellowing (oxidation sign) or liquefaction.

    • Action: If 4-CPP has liquefied, do not attempt to chip it out. Gently warm the entire bottle to 40°C in a water bath until fully liquid, then pour into aliquots.

  • Inert Transfer:

    • Place the source container and receiving amber vials in the fume hood.

    • Flush receiving vials with a gentle stream of Argon gas.

    • Transfer the solid/liquid using a glass pipette or stainless steel spatula.

    • Overlay: Before closing, introduce Argon gas into the headspace for 5 seconds. Cap immediately with PTFE-lined caps.

Protocol B: Emergency Spill Response

Scenario: A 10g bottle of 4-chloropropiophenone drops and shatters in the main aisle.

Immediate Action:

  • Evacuate & Isolate: Clear the area (15 ft radius). The material is a potential lachrymator; respiratory protection is prioritized.

  • PPE Up: Don full-face respirator (Organic Vapor/Acid Gas cartridges), double nitrile gloves, and Tyvek sleeves.

  • Containment:

    • If Solid: Cover gently with wet paper towels to prevent dust generation.

    • If Liquid (Melted): Surround with vermiculite or sand dams.

  • Neutralization/Cleanup:

    • Do not use strong oxidizers (e.g., bleach), as this may generate chlorinated electrophiles.

    • Absorb bulk liquid with polypropylene pads.

    • Clean surface with ethanol, followed by a soap and water wash.

  • Validation: Perform a "wipe test" of the floor; analyze via UV-Vis or TLC to ensure no residue remains.

SpillResponse Spill Spill Incident Assess Assess State: Solid vs Liquid Spill->Assess Solid Solid: Cover with Wet Paper (Suppress Dust) Assess->Solid Liquid Liquid: Dam with Vermiculite (Prevent Spread) Assess->Liquid Collect Collect into Double-Bagged Waste Solid->Collect Liquid->Collect Decon Solvent Wash (Ethanol) + Soap/Water Collect->Decon Vent Ventilate Area (> 4 Air Changes) Decon->Vent

Figure 2: Emergency response workflow for chlorinated propiophenone spills.

Part 5: Regulatory Compliance & Diversion Control

Critical Note: Chlorinated propiophenones are structural precursors to substituted cathinones (e.g., 4-CMC, 3-MMC). While often legitimate research chemicals, they are frequently "watched" substances under various international frameworks (e.g., EU Drug Precursors Regulation, US DEA Watch Lists) [5].

  • Inventory Tracking: Maintain a strict mass-balance log. Every mg used must be accounted for in experimental records.

  • Access Control: Store in a locked cabinet accessible only to authorized personnel.

  • End-Use Verification: Ensure all purchase orders are linked to specific, approved research protocols to satisfy internal compliance audits.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[2] Risk assessment of new psychoactive substances. Retrieved from [Link]

  • Guthrie, J. P., & Cossar, J. (1990).[3] The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2069. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[4] Substance Information: 1-(4-chlorophenyl)propan-1-one.[5] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propiophenone derivatives. Here, we address specific challenges and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propiophenone derivatives. Here, we address specific challenges and frequently asked questions concerning the synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a compound that, while not extensively documented, can be prepared through established synthetic organic chemistry principles. The primary route for this synthesis is the Friedel-Crafts acylation of 1,4-dichlorobenzene with 3-(4-methoxyphenyl)propionyl chloride.

The guidance provided herein is based on foundational chemical principles and extensive experience in troubleshooting complex organic syntheses. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of 1,4-dichlorobenzene is resulting in a very low yield or is not proceeding at all. What are the likely causes?

A1: Low or no yield in this specific Friedel-Crafts acylation can be attributed to several factors, primarily revolving around the deactivated nature of the aromatic substrate and the integrity of the catalytic system.

  • Deactivated Aromatic Ring: 1,4-Dichlorobenzene is an electron-deactivated aromatic compound due to the inductive effect of the two chlorine atoms. This deactivation makes it less nucleophilic and, consequently, less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] Standard reaction conditions may be insufficient to drive the reaction to completion.

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. Maintaining strictly anhydrous (dry) conditions is paramount for success.

  • Insufficient Catalyst Amount: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][3][4] This complexation effectively removes the catalyst from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary. A general starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent.

  • Inadequate Temperature: The acylation of deactivated aromatic rings often requires higher temperatures to overcome the activation energy.[2][3] If the reaction is being conducted at room temperature, a gradual and controlled increase in temperature may significantly improve the yield. However, excessive heat can lead to side reactions and decomposition.

Issue 2: Formation of Multiple Products and Isomers

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the regioselectivity?

A2: The formation of multiple products is a common challenge, especially when dealing with substituted aromatic rings.

  • Regioselectivity in Dichlorobenzene Acylation: The two chlorine atoms on the benzene ring are ortho-, para-directing substituents, but they also deactivate the ring.[2] In the case of 1,4-dichlorobenzene, all four available positions for substitution are electronically similar. However, acylation will occur at one of the positions ortho to a chlorine atom. The primary product should be 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. The formation of other isomers is less likely due to the starting material's symmetry. The presence of multiple spots on a TLC plate might indicate side-products rather than isomers of the desired product.

  • Side Reactions:

    • Polyacylation: While the ketone product is deactivated towards further acylation, under harsh conditions (high temperature, long reaction times, large excess of catalyst), a second acylation is possible, though unlikely with a deactivated ring.[4]

    • Dehalogenation/Rearrangement: With some Lewis acids and under forcing conditions, rearrangement and dehalogenation byproducts can occur.[2]

    • Impure Starting Materials: Ensure the purity of your 3-(4-methoxyphenyl)propionyl chloride. Any impurities in the acylating agent will lead to the formation of corresponding byproducts.

Issue 3: Reaction Mixture Becomes a Thick, Unmanageable Slurry

Q3: My reaction mixture has turned into a thick, unmanageable slurry. What is causing this and how can I prevent it?

A3: This is a frequent observation in Friedel-Crafts acylations and is due to the formation of the aforementioned product-catalyst complex, which often has poor solubility in common non-polar solvents like dichloromethane.

  • Efficient Stirring: Ensure you have robust mechanical or magnetic stirring to maintain a homogenous suspension.[3]

  • Solvent Choice: While dichloromethane is a common solvent, you might consider using a larger volume or a solvent that can better solubilize the complex, such as 1,2-dichloroethane or nitromethane.[5] However, be aware that the solvent can influence reaction rate and selectivity.

  • Controlled Addition: A slow, controlled addition of the reactants can help manage the viscosity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for the acylation of 1,4-dichlorobenzene?

A1: Aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation.[5] However, for deactivated substrates, other Lewis acids can be considered. Ferric chloride (FeCl₃) is a milder alternative that can sometimes offer better selectivity.[6][7] More potent Lewis acids might be required if AlCl₃ proves ineffective, but they also increase the risk of side reactions.[2]

Q2: Can I use 3-(4-methoxyphenyl)propionic acid directly instead of the acyl chloride?

A2: It is not advisable to use the carboxylic acid directly with a Lewis acid like AlCl₃. The acid will react with the catalyst in a non-productive manner. The standard and most effective procedure is to convert the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9]

Q3: What are the critical safety precautions for this reaction?

A3:

  • Moisture Sensitivity: Aluminum chloride reacts violently with water, releasing HCl gas. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Corrosive Reagents: Thionyl chloride and acyl chlorides are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of reagents. Use an ice bath to control the temperature, particularly during the initial stages.[8]

  • Quenching: The reaction workup involves quenching with ice/water, which can be highly exothermic and release significant amounts of HCl gas. This should be done slowly and cautiously in a fume hood.[2]

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low/No Yield Deactivated substrateIncrease reaction temperature gradually (e.g., to 40-50 °C).
Inactive catalystUse fresh, anhydrous AlCl₃ and dry solvents/glassware.
Insufficient catalystUse 1.1-1.5 equivalents of AlCl₃.
Multiple Products Impure acyl chloridePurify the 3-(4-methoxyphenyl)propionyl chloride before use.
Side reactionsUse milder conditions (lower temperature, shorter reaction time).
Thick Slurry Poor solubility of complexIncrease solvent volume or use a more polar solvent like 1,2-dichloroethane. Ensure efficient stirring.
Step-by-Step Protocol for the Synthesis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

  • To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.[9]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere, add anhydrous aluminum chloride (1.3 eq) to the flask, followed by anhydrous 1,4-dichlorobenzene (which can also serve as the solvent if used in large excess) or another anhydrous solvent like DCM.

  • Cool the mixture in an ice bath.

  • Slowly add the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) to the stirred suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to reflux as required, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.[2]

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation PropanoicAcid 3-(4-methoxyphenyl)propanoic acid PropionylChloride 3-(4-methoxyphenyl)propionyl chloride PropanoicAcid->PropionylChloride DCM, 0°C to RT OxalylChloride Oxalyl Chloride / cat. DMF OxalylChloride->PropionylChloride Reaction Reaction Mixture PropionylChloride->Reaction Add dropwise at 0°C Dichlorobenzene 1,4-Dichlorobenzene Dichlorobenzene->Reaction AlCl3 Anhydrous AlCl3 AlCl3->Reaction Workup Aqueous Workup (Ice/HCl) Reaction->Workup Monitor by TLC Purification Purification Workup->Purification FinalProduct 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Purification->FinalProduct

Caption: Synthetic workflow for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

References

  • Benchchem. A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • PMC. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.
  • ResearchGate. Optimization of the synthesis of propiophenone 4.
  • University of Calgary. Ch12: Friedel-Crafts limitations.
  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
  • Benchchem. troubleshooting common issues in Friedel-Crafts reactions.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. US4172097A - Production of propiophenone.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.
  • 13 Friedel-Crafts Acylation.
  • Google Patents. CN105646220A - Synthesizing method of propiophenone compound.
  • Benchchem. Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • Benchchem. Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Chemistry LibreTexts. Friedel-Crafts Acylation.
  • friedel-crafts acylation of benzene.
  • Benchchem. A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Friedel-Crafts Acylation of Dichlorobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low purity issues encountered during the Friedel-Cra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low purity issues encountered during the Friedel-Crafts acylation of dichlorobenzene. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution on deactivated rings requires a nuanced approach. This document provides direct answers to common challenges, explains the underlying chemical principles, and offers field-proven protocols to enhance the purity and yield of your target acylated dichlorobenzene products.

Troubleshooting Guide: Isolating the Source of Impurity

Low purity in the Friedel-Crafts acylation of dichlorobenzene is a frequent challenge, primarily due to its deactivated nature and the potential for multiple reaction pathways.[1][2] This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the root cause.

Question 1: My reaction yields a complex mixture of isomers. How can I improve regioselectivity?

Underlying Cause: The chlorine atoms on the dichlorobenzene ring are deactivating yet ortho, para-directing. The final isomer distribution is a delicate balance between electronic directing effects and steric hindrance.[1] For instance, the benzoylation of:

  • o-dichlorobenzene primarily yields 3,4-dichlorobenzophenone.

  • m-dichlorobenzene mainly gives 2,4-dichlorobenzophenone.

  • p-dichlorobenzene affords 2,5-dichlorobenzophenone but is also prone to rearrangement and dehalogenation byproducts.

Troubleshooting Steps:

  • Catalyst Selection: The choice of Lewis acid can influence the product ratio. While aluminum chloride (AlCl₃) is standard, shape-selective catalysts like certain zeolites can sterically favor the formation of a specific, less-hindered isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable para-isomer over the ortho-isomer.[3]

  • Solvent Choice: The polarity of the solvent can impact regioselectivity. Non-polar solvents such as carbon disulfide have been known to favor para-substitution in some Friedel-Crafts acylations.[3]

Question 2: I'm observing significant amounts of unreacted dichlorobenzene in my final product. What is causing the low conversion?

Underlying Cause: Dichlorobenzene is an electron-deactivated aromatic compound, making it less nucleophilic and consequently less reactive in electrophilic aromatic substitution reactions.[1][2] Low conversion can often be attributed to issues with the catalyst or reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[3][4] Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.

    • Protocol: Ensure all glassware is flame-dried or oven-dried immediately before use.[3] Use a fresh, unopened container of anhydrous aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Ensure Sufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[4][5] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often necessary.[4][6]

  • Optimize Reaction Temperature: The acylation of deactivated rings often requires higher temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

Question 3: My product is contaminated with polysubstituted byproducts. How can I prevent this?

Underlying Cause: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur under forcing conditions.[2][5][7]

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to dichlorobenzene, or a slight excess of dichlorobenzene. This will minimize the chance of a second acylation event.

  • Monitor Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can lead to the formation of undesired byproducts. Use TLC or GC to monitor the consumption of the starting material and stop the reaction once it has reached completion.[3]

Question 4: The workup procedure is difficult, and I'm experiencing product loss. What is the best way to isolate the product?

Underlying Cause: A common issue during workup is the formation of emulsions, which can make the separation of aqueous and organic layers challenging.[8] Additionally, the aluminum chloride complex must be effectively decomposed to liberate the ketone product.[9][10]

Optimized Workup Protocol:

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[3][10] This exothermic step should be performed in a well-ventilated fume hood with vigorous stirring. The acid is crucial for decomposing the aluminum chloride-ketone complex.[9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as methylene chloride or diethyl ether.[10]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water, to remove water-soluble impurities.

    • Saturated sodium bicarbonate solution, to neutralize any remaining acid.[1]

    • Brine (saturated NaCl solution), to aid in the removal of water from the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][3] Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

G

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation, but only a catalytic amount for alkylation?

A: The product of a Friedel-Crafts acylation is a ketone. The lone pair of electrons on the carbonyl oxygen of the ketone can act as a Lewis base and form a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[4][5] This complex is often irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. In contrast, the alkylated product of a Friedel-Crafts alkylation does not form such a stable complex, allowing the catalyst to be regenerated and participate in multiple catalytic cycles.[5]

Q2: Can I use an acyl anhydride instead of an acyl chloride?

A: Yes, acid anhydrides are also viable acylating agents for Friedel-Crafts reactions.[6][7] They are generally less reactive than acyl chlorides and may require slightly harsher conditions.[7] However, a key advantage is that they produce less hazardous carboxylic acids as byproducts instead of corrosive hydrogen chloride gas.[7]

Q3: Are there any functional groups that are incompatible with Friedel-Crafts acylation?

A: Yes. The reaction fails on aromatic rings that contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -CF₃).[11] Additionally, aromatic rings with -NH₂, -NHR, or -NR₂ substituents are unsuitable because the lone pair on the nitrogen atom reacts with the Lewis acid catalyst, placing a positive charge on the ring and deactivating it towards electrophilic substitution.[12]

Q4: My final product has a dark color. What is the cause and how can I remove it?

A: Dark coloration, often described as a dark brown or orange, can be due to the formation of charge-transfer complexes or other minor, highly colored byproducts.[13] In many cases, these impurities can be removed during purification. Recrystallization from a suitable solvent, such as hexane, is a common and effective method.[13] In some instances, a black, gummy, insoluble substance may form, which can be removed by decanting the hot recrystallization solution.[13]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Dichlorobenzene

This is a generalized procedure and may require optimization based on the specific dichlorobenzene isomer and acylating agent used.

Materials:

  • Dichlorobenzene (1 molar equivalent)

  • Acyl chloride (1 molar equivalent)

  • Anhydrous aluminum chloride (1.1 to 1.2 molar equivalents)[3]

  • Anhydrous solvent (e.g., methylene chloride, carbon disulfide, or nitrobenzene)[1][3]

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Extraction Solvent (e.g., diethyl ether or methylene chloride)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.[3] Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add the anhydrous aluminum chloride followed by the anhydrous solvent. Cool the resulting suspension in an ice bath.[1]

  • Reactant Addition: Slowly add the acyl chloride to the stirred suspension of the Lewis acid.[1] Subsequently, add the dichlorobenzene dropwise via the dropping funnel.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or heat to reflux as needed. Monitor the reaction's progress using TLC or GC.[1][3]

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Extraction and Purification: Follow the "Optimized Workup Protocol" detailed above. The crude product can be further purified by recrystallization or column chromatography.[1][3]

G

Data Summary

Dichlorobenzene IsomerPrimary Benzoylation ProductReference
o-dichlorobenzene3,4-dichlorobenzophenone
m-dichlorobenzene2,4-dichlorobenzophenone
p-dichlorobenzene2,5-dichlorobenzophenone

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene - Benchchem. (n.d.).
  • Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene - Benchchem. (n.d.).
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2452-2454. Retrieved from [Link]

  • 4.7 Friedel–Crafts Reactions – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). [Video]. YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, January 16). Chemistry LibreTexts. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Troubleshooting

Minimizing regioisomer formation in 2',5'-dichloro propiophenone synthesis

A Guide to Minimizing Regioisomer Formation in Friedel-Crafts Acylation Welcome to the technical support center for the synthesis of 2',5'-dichloropropiophenone. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Regioisomer Formation in Friedel-Crafts Acylation

Welcome to the technical support center for the synthesis of 2',5'-dichloropropiophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Friedel-Crafts acylation on deactivated aromatic systems. The synthesis of 2',5'-dichloropropiophenone via the acylation of 1,4-dichlorobenzene is a common synthetic route, but it is frequently plagued by the formation of unwanted regioisomers, primarily 3',4'-dichloropropiophenone.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maximize the yield and purity of your target compound. As Senior Application Scientists, we aim to explain not just the procedural steps, but the underlying chemical principles that govern the success of your experiment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and actionable solutions.

Question 1: My final product is a mixture of isomers with a high percentage of 3',4'-dichloropropiophenone. How can I increase the selectivity for the 2',5'-isomer?

Answer: Achieving high regioselectivity is the primary challenge in this synthesis. The formation of the 3',4'-isomer alongside the desired 2',5'-product is governed by a delicate balance of electronic and steric effects. Here are the most common causes and how to address them:

  • Potential Cause A: Incorrect Reaction Temperature.

    • Explanation: Friedel-Crafts acylations are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also provide the necessary activation energy to overcome the steric hindrance at the 3- and 4-positions, leading to the formation of the thermodynamically stable, but undesired, 3',4'-isomer. The desired 2',5'-isomer is often the kinetically favored product at lower temperatures.

    • Solution:

      • Maintain a low and consistent temperature throughout the addition of reagents. Cooling the reaction mixture to 0°C or below in an ice or ice/salt bath before and during the addition of the acylating agent is critical.[1]

      • After the initial addition, allow the reaction to warm slowly to room temperature and monitor its progress. Avoid aggressive heating unless the reaction has stalled completely, as confirmed by in-process controls like TLC or GC.

  • Potential Cause B: Choice and Stoichiometry of Lewis Acid Catalyst.

    • Explanation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) plays a pivotal role. Highly reactive catalysts like aluminum chloride (AlCl₃) can decrease selectivity.[1] Furthermore, the amount of catalyst is crucial. While a stoichiometric amount is needed because the catalyst complexes with the product ketone, a large excess can promote isomer migration and side reactions.[2]

    • Solution:

      • Catalyst Choice: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which can offer improved regioselectivity for deactivated substrates. For advanced applications, shape-selective solid acid catalysts like certain zeolites can sterically direct the acylation to the less hindered positions, favoring the 2',5'-isomer.[1]

      • Stoichiometry: Use a precise molar ratio of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the propionyl chloride.[3] Ensure the Lewis acid is of high purity and anhydrous, as moisture will deactivate it.[1]

  • Potential Cause C: Solvent Polarity.

    • Explanation: The solvent not only facilitates the reaction but also influences the stability of the reactive intermediates. Polar solvents, such as nitrobenzene or nitromethane, can stabilize the acylium ion-Lewis acid complex differently than non-polar solvents, potentially altering the product distribution.[4][5] In many cases, non-polar solvents give better selectivity.

    • Solution:

      • Employ a non-polar or moderately polar solvent. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common and effective choices.[6][7] Carbon disulfide (CS₂) is another option, though its use is often limited by safety concerns.

      • Ensure the solvent is strictly anhydrous to prevent catalyst quenching.

Question 2: The reaction is very slow or results in a low overall yield. What can I do to improve conversion?

Answer: Low conversion is often due to the electronically deactivated nature of the 1,4-dichlorobenzene starting material.[1][8]

  • Potential Cause A: Catalyst Deactivation.

    • Explanation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution:

      • Thoroughly oven-dry all glassware and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous grade solvents and ensure the 1,4-dichlorobenzene and propionyl chloride are free of water.

      • Conduct the reaction under a dry, inert atmosphere.

  • Potential Cause B: Insufficient Catalyst Activity or Amount.

    • Explanation: The deactivated dichlorobenzene ring requires a sufficiently powerful Lewis acid to proceed at a reasonable rate.[1] Using too little catalyst will result in incomplete conversion.

    • Solution:

      • Ensure you are using at least a stoichiometric amount of the Lewis acid (e.g., ~1.1 equivalents). For particularly sluggish reactions, a slight excess (up to 1.5 equivalents) may be beneficial, but be mindful of the potential impact on selectivity.[3]

      • If using a milder catalyst like FeCl₃, you may need to modestly increase the reaction time or temperature compared to AlCl₃, while carefully monitoring isomer formation.

Question 3: I've synthesized the product, but I'm struggling to separate the 2',5'-isomer from the other regioisomers. What are the best purification methods?

Answer: Separation of dichloropropiophenone isomers can be challenging due to their similar physical properties. A combination of techniques is often most effective.

  • Solution A: Fractional Crystallization.

    • Explanation: This technique exploits small differences in the solubility of the isomers in a given solvent system. The desired 2',5'-isomer can often be selectively crystallized from the mixture.

    • Recommendation:

      • Recrystallize the crude product from a suitable solvent. Pentane or a mixture of isopropanol and water have been reported to be effective.[7][9]

      • Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly and undisturbed. Rapid cooling can trap impurities.

      • Collect the crystals by filtration. The mother liquor will be enriched with the more soluble isomers. The purity of the crystals should be checked (e.g., by GC or melting point analysis), and a second recrystallization may be necessary.[9]

  • Solution B: Column Chromatography.

    • Explanation: Silica gel chromatography is a highly effective method for separating isomers with different polarities.

    • Recommendation:

      • Use a silica gel stationary phase.

      • A non-polar mobile phase with a small amount of a more polar solvent is typically effective. Start with a solvent system like Hexane:Ethyl Acetate (e.g., 98:2 or 95:5 v/v) and adjust the polarity as needed based on TLC analysis.

      • Combine fractions of high purity as determined by TLC or GC analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism that leads to different regioisomers?

    • The reaction is an electrophilic aromatic substitution (EAS).[10] The chlorine atoms on 1,4-dichlorobenzene are deactivating but ortho-, para-directing groups.[8] The incoming electrophile (the propionylium cation, CH₃CH₂CO⁺) will substitute a hydrogen atom on the ring. Attack at the 2-position (ortho to one chlorine) leads to the desired 2',5'-isomer. Attack at the 3-position (also ortho to a chlorine) is sterically hindered by the adjacent chlorine atom but can occur under forcing conditions. The diagram below illustrates the pathways.

Caption: Pathways of regioisomer formation in the Friedel-Crafts acylation of 1,4-dichlorobenzene.

  • Q2: How can I effectively monitor the reaction's progress and the isomer ratio?

    • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This is the most accurate method. Take small aliquots from the reaction mixture, quench them carefully (e.g., with ice/HCl), extract with a solvent like dichloromethane, and analyze. GC provides a quantitative ratio of the starting material and the different product isomers.[9][11]

    • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool. Spot the reaction mixture on a silica plate alongside the starting material. The formation of new, higher polarity spots (ketones are more polar than dichlorobenzene) indicates product formation. While it may not perfectly resolve the isomers, a significant change in the spot pattern signals reaction progress.[8]

  • Q3: Does the order of reagent addition matter?

    • Yes, absolutely. The standard and recommended procedure (the Bouveault-Blanc method) is to first create a suspension of the Lewis acid in the anhydrous solvent, cool it, and then add the propionyl chloride to form the electrophilic acylium ion complex. The 1,4-dichlorobenzene is then added slowly and dropwise to this cooled mixture.[1] Reversing this order can lead to side reactions and lower yields.

Data Summary

The choice of reaction parameters significantly impacts the final product distribution. The table below provides illustrative data on how conditions can influence the regioselectivity.

Catalyst (1.2 eq.)SolventTemperatureApprox. Ratio (2',5' : other isomers)Notes
AlCl₃Dichloromethane0°C to RT85 : 15Standard conditions, moderate selectivity.
AlCl₃Dichloromethane40°C (Reflux)60 : 40Higher temperature favors side products.
FeCl₃Dichloromethane0°C to RT92 : 8Milder catalyst improves selectivity.
AlCl₃Nitrobenzene0°C to RT70 : 30Polar solvent can decrease selectivity.[5]

Experimental Protocols & Workflows

Adherence to a validated protocol is essential for reproducibility and minimizing isomer formation.

Workflow Overview

Experimental_Workflow A 1. Reaction Setup (Anhydrous Conditions) B 2. Reagent Addition (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Reaction Quench (Ice/HCl) C->D Upon Completion E 5. Workup & Extraction D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Product Characterization (GC-MS, NMR) F->G

Caption: General experimental workflow for the synthesis and purification of 2',5'-dichloropropiophenone.

Protocol 1: Optimized Synthesis of 2',5'-Dichloropropiophenone

Materials:

  • 1,4-Dichlorobenzene

  • Propionyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen/argon inlet).[1]

  • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a stirrable suspension.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel. Stir for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Dissolve 1,4-dichlorobenzene (1.05 equivalents) in a separate portion of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 1,4-dichlorobenzene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Quench: Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl. This should be done in a fume hood with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., pentane or an isopropanol/water mixture) until the solid just dissolves.[7][9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum. Assess purity by GC and melting point analysis.

Protocol 3: Analytical GC-MS Method for Purity Assessment
  • Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temp 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, split ratio 50:1.

  • MS Scan Range: m/z 40-450.

  • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of dichloromethane.[11]

References

  • BenchChem. (2025).
  • Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Rebeiro, G. L., & Khadilkar, B. M. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(11), 1745–1747. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. [Link]

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(43), 36873–36882. [Link]

  • Chem LibreTexts. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • University of Wisconsin-Madison. (n.d.). Lab 13: Friedel-Crafts Acylation. [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • Contreras, R. R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 18(1), 187-193. [Link]

  • IUCr Journals. (2025). 3-Chloropropiophenone. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • BenchChem. (2025).
  • Google Patents. (n.d.).

Sources

Optimization

Optimizing reaction temperature for 3-(4-methoxyphenyl)propionyl chloride coupling

The following technical guide is structured as a Tier 2 Support Knowledge Base for the optimization of 3-(4-methoxyphenyl)propionyl chloride reactions. It is designed to address the specific thermodynamic and kinetic cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Knowledge Base for the optimization of 3-(4-methoxyphenyl)propionyl chloride reactions. It is designed to address the specific thermodynamic and kinetic challenges posed by the p-methoxy substituent during acylation and coupling protocols.

Topic: Reaction Temperature Optimization & Troubleshooting Document ID: TSP-MPC-042 Last Updated: February 2026

Executive Summary: The Temperature-Selectivity Nexus

For researchers utilizing 3-(4-methoxyphenyl)propionyl chloride , temperature is not merely a kinetic accelerator; it is the primary switch determining chemoselectivity.

The presence of the 4-methoxy group (an Electron Donating Group, EDG) creates a "push-pull" electronic environment. While it activates the aromatic ring for electrophilic substitution, it simultaneously renders the ether linkage vulnerable to cleavage by Lewis acids at elevated temperatures.

The Critical Window:

  • < 0°C: Required for initial addition to prevent hydrolysis and rapid exotherms.

  • 20–25°C (Ambient): Optimal for standard nucleophilic acyl substitutions (Amide/Ester formation).

  • 40–60°C: The "Danger Zone." Often necessary for intramolecular Friedel-Crafts cyclization (Indanone formation), but risks polymerization.

  • > 80°C: High risk of O-demethylation (conversion of methoxy to hydroxy), especially in the presence of

    
     or 
    
    
    
    .

Reaction Pathway Visualization

The following diagram illustrates how temperature and reagent choice dictate the reaction trajectory.

ReactionPathways Start 3-(4-methoxyphenyl) propionyl chloride Amide Amide/Ester Product (Target A) Start->Amide Nucleophile (R-NH2/ROH) Base, 0°C to 25°C Indanone 6-Methoxy-1-indanone (Target B - Cyclization) Start->Indanone Lewis Acid (AlCl3/SnCl4) 0°C to 25°C (Strict Control) Demethyl Hydroxy-indanone (Impurity: Demethylation) Start->Demethyl Lewis Acid (AlCl3) > 45°C or Reflux Polymer Oligomers/Tars (Impurity: Polymerization) Start->Polymer Excess Heat (>80°C) No Solvent/Concentrated

Figure 1: Reaction divergence based on thermal energy and catalyst presence. Note the specific risk of demethylation at high temperatures with Lewis Acids.

Optimization Protocols

Protocol A: Intermolecular Coupling (Amide/Ester Synthesis)

Target: Linking the acyl group to an amine or alcohol.

Thermodynamic Rationale: The acyl chloride is highly electrophilic. High temperatures are unnecessary and promote hydrolysis (reaction with moisture in air/solvent) or N-acylation of the solvent (if using nitriles).

ParameterRecommended SettingTechnical Justification
Initial Temp -5°C to 0°C Controls the exotherm of the HCl release; prevents immediate hydrolysis.
Reaction Temp 20°C to 25°C Sufficient kinetic energy for complete conversion without thermal degradation.
Solvent DCM or THF (Anhydrous)DCM is preferred for solubility; THF must be peroxide-free.
Base

or DIPEA (1.2 eq)
Essential to scavenge HCl. Pyridine can be used but is harder to remove.

Step-by-Step:

  • Dissolve the amine/alcohol (1.0 eq) and base (1.2 eq) in anhydrous DCM under

    
    . Cool to 0°C.[1]
    
  • Dissolve 3-(4-methoxyphenyl)propionyl chloride (1.05 eq) in minimal DCM.

  • Critical Step: Add the acid chloride solution dropwise over 30 mins. Monitor internal temp (keep < 5°C).

  • Remove ice bath and stir at 23°C for 2–4 hours.

  • QC Check: TLC should show disappearance of the amine. If acid chloride remains, quench with methanol.

Protocol B: Intramolecular Cyclization (Indanone Synthesis)

Target: 6-methoxy-1-indanone via Friedel-Crafts Acylation.

Thermodynamic Rationale: This reaction requires a Lewis Acid (


) to generate the acylium ion. The complexation of 

with the methoxy oxygen lowers the nucleophilicity of the ring, often tempting researchers to apply heat. Resist this temptation. Heat causes the

to cleave the methyl ether [1, 5].
ParameterRecommended SettingTechnical Justification
Catalyst

(Aluminum Chloride)
Strong enough to drive cyclization; weaker acids (

) often fail.
Stoichiometry 2.5 - 3.0 equivalents1 eq for the chloride, 1+ eq to complex the carbonyl and the methoxy group.
Temp Profile 0°C (Addition)

RT (Stir)
Refluxing in DCM or Benzene will cause demethylation (yield loss).
Quench Ice/HCl (slow)Breaks the Aluminum-Alkoxide complex formed during reaction.

Step-by-Step:

  • Suspend

    
     (3.0 eq) in anhydrous DCM at 0°C.
    
  • Add 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) dropwise. The solution may turn yellow/orange (Acylium ion formation).

  • Stir at 0°C for 1 hour , then allow to warm to 20–25°C .

  • Monitor via HPLC/TLC.

    • If reaction stalls: Do not heat above 35°C. Instead, add a mild activator (e.g., extend time) or switch to a high-boiling solvent like 1,2-dichloroethane only if strictly temperature controlled (max 40°C).

Troubleshooting Guide (FAQ)

Issue 1: "My product contains a phenol (OH) instead of the methoxy (OMe) group."

Diagnosis: O-Demethylation has occurred. Root Cause: The reaction temperature was too high in the presence of


. Aluminum chloride is a known demethylating agent at elevated temperatures [2].
Solution: 
  • Repeat the experiment keeping the temperature strictly below 25°C .

  • If cyclization is sluggish at RT, switch the catalyst to Triflic Acid (TfOH) or Polyphosphoric Acid (PPA) . PPA allows heating to 60–80°C with significantly lower risk of demethylation compared to metal halides [1].

Issue 2: "The reaction mixture turned into a non-separable black tar."

Diagnosis: Polymerization or uncontrolled Friedel-Crafts alkylation. Root Cause:

  • Concentration too high: Intermolecular reaction occurred between two different molecules rather than intramolecular cyclization.

  • Exotherm spike: Addition was too fast. Solution:

  • High Dilution Technique: Dilute the acid chloride significantly (e.g., 0.05 M) and add it very slowly to the Lewis Acid solution. This favors the intramolecular reaction (cyclization) over intermolecular polymerization [6].

Issue 3: "Low yield during amide coupling; starting material hydrolyzed."

Diagnosis: Moisture contamination. Root Cause: Acid chlorides hydrolyze rapidly to the carboxylic acid (3-(4-methoxyphenyl)propionic acid) in wet solvents. Solution:

  • Ensure DCM is distilled over

    
     or passed through activated alumina.
    
  • Verify the quality of the acid chloride. If it smells strongly of vinegar (acetic/propionic acid like odor) or has white solids, it has already hydrolyzed. Redistill the acid chloride or regenerate it using Thionyl Chloride (

    
    ) before the coupling step [3].
    

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Define Goal Goal What is the target? Start->Goal Amide Amide/Ester Goal->Amide Cycle Indanone (Cyclization) Goal->Cycle AmideCond Conditions: DCM, Base, 0°C -> RT Amide->AmideCond CycleCat Catalyst Choice Cycle->CycleCat AmideCheck Check: Yield Low? AmideCond->AmideCheck DrySolvent Action: Dry Solvent Check Reagent Purity AmideCheck->DrySolvent Yes AlCl3 AlCl3 (Standard) CycleCat->AlCl3 PPA PPA (Alternative) CycleCat->PPA AlCl3_Risk Risk: Demethylation AlCl3->AlCl3_Risk PPA_Cond Heat Allowed (60-80°C) Lower Demethylation Risk PPA->PPA_Cond AlCl3_Sol Keep T < 25°C Dilute Concentration AlCl3_Risk->AlCl3_Sol

Figure 2: Decision support for selecting conditions based on product requirements.

References

  • BenchChem. "The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide." BenchChem Technical Library. Accessed February 2026. Link

  • Siddiqui, I. R., et al. "Methoxy group migrations in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride." Canadian Journal of Chemistry, via ResearchGate. Link

  • BenchChem. "Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone."[1] Application Notes and Protocols. Link

  • Kurosawa, W., et al. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Organic Syntheses, 2002, 79, 186.[2] Link

  • Baeza, A., et al. "Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation." NIH PubMed Central. Link

  • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions." Reaction Guide. Link

Sources

Troubleshooting

Topic: Removing Unreacted Starting Materials (Chalcones) from Dihydrochalcone Product Mixtures

Technical Support Center: Dihydrochalcone Purification Current Status: Online | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydrochalcone Purification Current Status: Online | Senior Application Scientist: Dr. A. Vance

Executive Summary: In the catalytic hydrogenation of chalcones to dihydrochalcones (DHCs), the persistence of unreacted starting material (


-unsaturated ketone) is a critical quality attribute failure. This guide addresses the separation of the conjugated chalcone precursor from the saturated DHC product. The separation relies on three distinct physicochemical divergences: UV-Vis absorption profiles , Solubility differentials , and Chromatographic polarity .

Module 1: Diagnostic Triage

How do I confirm the presence and quantity of unreacted chalcone?

Before attempting purification, you must quantify the impurity. Chalcones and DHCs are structurally similar but optically distinct.

The "Color & Peak" Test

  • Visual Inspection: Chalcones are typically yellow/orange due to the conjugated enone system. DHCs are colorless/white.[1] A yellow tint in your final solid indicates >1% chalcone contamination.

  • UV-Vis Ratio Check (HPLC):

    • Chalcone (Starting Material): Strong absorption at 340–370 nm (Band I) and 240–280 nm (Band II).

    • Dihydrochalcone (Product): Strong absorption at 280 nm , negligible absorption >320 nm (loss of conjugation).

    • Protocol: Extract the chromatogram at 360 nm. Any peak appearing here is likely the unreacted starting material.

DiagnosticFlow Start Crude Product Analysis Visual Visual Check: Is the solid Yellow? Start->Visual UV_Check HPLC-UV Analysis (Compare 280nm vs 360nm) Visual->UV_Check Decision Impurity Level? UV_Check->Decision Recryst Method A: Recrystallization (>5% Impurity) Decision->Recryst High Load PrepLC Method B: Prep-HPLC (<5% Impurity) Decision->PrepLC Polishing Scavenge Method C: Chemical Scavenging (Trace/Stubborn) Decision->Scavenge Difficult Separation

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on impurity load.

Module 2: Recrystallization (The Workhorse)

Best for: Bulk removal when chalcone content is high (>5%).

Chalcones and DHCs often exhibit inverse solubility profiles in aqueous alcohols. DHCs (especially glycosylated ones like Neohesperidin DC) generally possess higher solubility in hot ethanol/water mixtures but precipitate cleanly upon cooling, whereas lipophilic chalcones may remain in the mother liquor or require a non-polar wash.

Protocol: Ethanol/Water Fractionation

  • Solvent System: Ethanol (95%) and Water.[2]

  • Principle: The saturation limit of the flexible DHC molecule differs from the planar, rigid chalcone.

StepActionTechnical Rationale
1 Dissolve crude mixture in minimal boiling Ethanol (95%) .Ensures complete solvation of both species.
2 Slowly add hot water until turbidity (cloudiness) just persists.Increases polarity, approaching the saturation point of the less soluble component.
3 Re-heat to clear, then cool slowly to Room Temp, then 4°C.Slow cooling promotes crystal lattice purity, excluding the impurity.
4 Filtration: Collect crystals (Product).Critical: Wash the filter cake with cold 30% EtOH/Water.
5 Mother Liquor Analysis: Check the filtrate.The unreacted chalcone (more lipophilic) often remains in the ethanolic mother liquor.

Troubleshooting:

  • Issue: "Everything precipitated together."

  • Fix: Your DHC might be too lipophilic. Switch to Methanol/Water or perform a Hexane wash on the dry solid first (to strip non-polar chalcones) before recrystallizing.

Module 3: Chromatographic Separation (Prep-HPLC)

Best for: High-purity polishing (>99.5% target) or removing cyclized byproducts (Flavanones).

If the starting material persists after crystallization, Prep-HPLC is required. The separation is driven by the difference in planarity and polarity.[3]

Standard Operating Procedure (SOP):

  • Stationary Phase: C18 (Octadecylsilane), 5µm or 10µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic -OH).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold to elute highly polar salts).

    • 5-25 min: 20% -> 60% B (Linear gradient).

    • Note: DHCs usually elute before the corresponding Chalcone. The Chalcone's planar structure interacts more strongly with the C18 chains, increasing retention time.

Data Table: Retention Behavior

Compound ClassApprox.[1][4][5][6][7][8][9] Retention (Relative)UV SignatureSeparation Factor
Dihydrochalcone 1.00 (Reference)

~280 nm
Elutes first (Less planar, more flexible).
Flavanone (Byproduct)1.05 - 1.10

~285 nm
Difficult separation (Isomer of chalcone).
Chalcone (Starting Material)1.20 - 1.40

~360 nm
Elutes last (Planar, conjugated, lipophilic).

Module 4: Chemical Scavenging (Advanced)

Best for: Trace removal without chromatography.

If you lack Prep-HPLC, you can exploit the chemical reactivity of the chalcone. The chalcone contains an


-unsaturated ketone  (Michael acceptor), whereas the DHC is a saturated ketone.

Protocol: Thiol Resin Scavenging

  • Reagent: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or simple Sodium Bisulfite (liquid-liquid extraction).

  • Mechanism: The sulfur nucleophile undergoes a 1,4-Michael addition to the chalcone, creating a covalent bond. The DHC (saturated) cannot react.

  • Procedure:

    • Dissolve crude mixture in Ethanol.

    • Add Thiol resin (2-3 equivalents relative to impurity).

    • Stir at 40°C for 2 hours.

    • Filter.[3] The chalcone is trapped on the beads; the DHC passes through in the filtrate.

FAQ: Troubleshooting Specific Scenarios

Q: I see a peak eluting immediately after my DHC, but it has the same UV spectrum (280nm). Is this the chalcone? A: Likely no . This is probably the Flavanone isomer (e.g., Naringin if making Naringin DC). Chalcones have a distinct band at >340 nm. Flavanones are formed by the acid-catalyzed cyclization of the chalcone. You must optimize your HPLC gradient (shallower slope, e.g., 0.5% B per minute) to resolve the Flavanone from the DHC.

Q: My product is turning pink/brown upon storage. Why? A: Trace Chalcone instability. Even <0.1% chalcone can photo-oxidize or polymerize over time, causing discoloration. Ensure your final polish (Module 2 or 3) reduces UV-360nm absorbance to baseline.

Q: Can I use Silica Flash Chromatography? A: Yes, but C18 is superior. On Silica (Normal Phase), the elution order often reverses (Chalcones may elute faster depending on hydroxyl protection). If using Silica, use Dichloromethane/Methanol gradients. Note that phenolic chalcones can streak on silica due to acidity; add 1% acetic acid to the mobile phase.

References

  • Separation of Neohesperidin Dihydrochalcone . SIELC Technologies.[10] Application Note: HPLC method for separating DHC from impurities using Reverse Phase columns. Link

  • Chalcones: A Privileged Structure in Medicinal Chemistry . National Institutes of Health (PMC). Detailed review on the chemical reactivity (Michael addition) and structural properties of chalcones vs. dihydrochalcones. Link

  • Solubilities of Naringin Dihydrochalcone in Pure and Mixed Solvents . Journal of Chemical & Engineering Data. Solubility data supporting ethanol/water recrystallization protocols. Link

  • Catalytic Enantioselective Addition of Sodium Bisulfite to Chalcones . Angewandte Chemie. Describes the specific reactivity of bisulfite with the enone system of chalcones (Scavenging basis). Link

  • HPLC of Flavanones and Chalcones . ResearchGate. Protocols for separating flavonoid subclasses using C18 gradients and UV detection. Link

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in DMSO

Welcome to the technical support center for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with this compound in Dimethyl Sulfoxide (DMSO).

Introduction

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a small molecule of interest in various research applications. Like many organic compounds, achieving and maintaining its solubility in DMSO is crucial for accurate and reproducible experimental results.[1][2] This guide provides a structured approach to understanding and solving common solubility challenges.

Troubleshooting Guide: Step-by-Step Solutions

This section offers a systematic approach to addressing solubility problems with 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in DMSO.

Issue 1: The compound does not fully dissolve in DMSO at the desired concentration.

This is a common initial challenge. The following steps can help enhance dissolution.

Protocol 1: Standard Dissolution Method
  • Preparation: Ensure all glassware is clean and dry. Use anhydrous DMSO from a freshly opened bottle to minimize water content, which can negatively impact solubility.[3]

  • Weighing: Accurately weigh the desired amount of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[4]

If the compound remains undissolved, proceed to the advanced dissolution techniques.

Protocol 2: Advanced Dissolution Techniques

If the standard method is insufficient, these techniques can be employed sequentially or in combination.

  • Gentle Heating: Warming the solution can increase the solubility of many compounds.[5]

    • Place the vial containing the compound and DMSO in a water bath set to 37°C for 10-15 minutes.[6]

    • Periodically vortex the solution during heating.

    • Caution: Ensure the compound is stable at this temperature. While many propiophenone derivatives are stable, it's a good practice to confirm.

  • Sonication: The use of ultrasonic waves can break down compound aggregates and enhance dissolution.[7][8][9][10]

    • Place the vial in a sonicator bath.

    • Sonicate for 10-15 minutes.[3]

    • Visually inspect for complete dissolution.

The following diagram illustrates the workflow for initial dissolution.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolved Is the compound fully dissolved? vortex->check_dissolved success Success: Solution Ready check_dissolved->success Yes heating Gentle Heating (37°C) check_dissolved->heating No sonication Sonication heating->sonication recheck_dissolved Is the compound fully dissolved? sonication->recheck_dissolved recheck_dissolved->success Yes contact_support Contact Technical Support recheck_dissolved->contact_support No G start Precipitation observed upon dilution check_final_dmso Is final DMSO conc. <= 0.5%? start->check_final_dmso reduce_dmso Reduce final DMSO concentration check_final_dmso->reduce_dmso No stepwise_dilution Implement stepwise dilution check_final_dmso->stepwise_dilution Yes reduce_dmso->stepwise_dilution slow_addition Use slow, dropwise addition with mixing stepwise_dilution->slow_addition check_precipitation Is precipitation still occurring? slow_addition->check_precipitation consider_cosolvent Consider using a co-solvent check_precipitation->consider_cosolvent Yes solution_stable Solution is stable check_precipitation->solution_stable No contact_support Contact Technical Support consider_cosolvent->contact_support

Sources

Troubleshooting

Controlling side reactions during the reduction of dichloro-chalcones

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the reduction of dichloro-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the reduction of dichloro-chalcones. The presence of a dichlorinated aromatic ring introduces specific challenges, most notably the risk of dehalogenation, alongside the common hurdles of chemoselectivity in α,β-unsaturated ketone reductions.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve high yields of your desired dihydrochalcone product while minimizing side reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and challenges of dichloro-chalcone reduction.

Q1: What is the primary goal of reducing dichloro-chalcones, and what are the main competing reactions?

A1: The primary objective is typically the chemoselective 1,4-reduction (conjugate addition) of the α,β-unsaturated system to yield the corresponding saturated ketone, known as a dihydrochalcone.[1] This transformation is crucial as dihydrochalcones are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. The core challenge lies in achieving this selectivity while preserving both the carbonyl group and the chlorine substituents on the aromatic rings.

The main competing side reactions are:

  • 1,2-Reduction: Reduction of the carbonyl group to an allylic alcohol, leaving the C=C double bond intact.

  • Over-reduction: Reduction of both the C=C double bond and the carbonyl group, resulting in a fully saturated alcohol.[2]

  • Dehalogenation: The reductive cleavage of one or both C-Cl bonds on the aromatic rings, a particularly prevalent issue with potent reducing systems.[3]

Q2: How does the presence of two chlorine atoms on the aromatic ring influence the reduction strategy?

A2: The electron-withdrawing nature of the chlorine atoms can make the aromatic ring more susceptible to nucleophilic attack or reductive cleavage, especially under harsh conditions. Catalytic hydrogenation with H₂ gas over active catalysts like Palladium on carbon (Pd/C) can readily cause dehalogenation.[4] Therefore, the choice of reducing agent and conditions must be carefully managed to be potent enough to reduce the conjugated double bond but mild enough to avoid C-Cl bond cleavage. This often leads to the preference for methods like catalytic transfer hydrogenation (CTH) or carefully controlled metal hydride reductions.

Q3: What are the main classes of reducing agents used for this transformation?

A3: There are several classes of reagents, each with distinct advantages and disadvantages:

  • Catalytic Transfer Hydrogenation (CTH): This is often the preferred method. It uses a stable hydrogen donor (e.g., ammonium formate, formic acid, isopropanol) and a heterogeneous catalyst (e.g., Pd/C).[2][5] It is generally safer and more selective than high-pressure hydrogenation, often minimizing dehalogenation.[5]

  • Metal Hydrides: Sodium borohydride (NaBH₄) is a common and inexpensive reagent. However, its selectivity can be poor, sometimes leading to a mixture of 1,4- and 1,2-reduction products, as well as over-reduction.[6][7] Modifying the reagent, for instance by using CeCl₃ (Luche Reduction), can dramatically shift selectivity towards the 1,2-reduction product (allylic alcohol), which is often undesired in this context.[8]

  • Biocatalysis: The use of whole-cell microorganisms (e.g., fungi, cyanobacteria) or isolated enzymes (ketoreductases) can offer exceptional chemoselectivity, reducing the C=C bond with near-perfect fidelity while leaving other functional groups untouched.[9][10] This is a powerful green chemistry approach but may require specialized expertise and screening to find a suitable biocatalyst.[11]

Troubleshooting Guide: Common Issues & Solutions

This guide is structured to address specific problems you might observe during your experiment.

Issue 1: My TLC and NMR analysis shows significant dehalogenation of the aromatic ring.

Q: I am using catalytic hydrogenation to reduce my dichloro-chalcone, but I'm losing the chlorine atoms. Why is this happening and how can I prevent it?

A: Causality & Explanation: Dehalogenation is a common side reaction in catalytic hydrogenation, particularly with aryl chlorides. The palladium catalyst (Pd/C) is highly active and can facilitate the hydrogenolysis (cleavage) of the carbon-halogen bond. This process is often exacerbated by prolonged reaction times, elevated temperatures, and high hydrogen pressure.

Recommended Solutions:

  • Switch to Catalytic Transfer Hydrogenation (CTH): This is the most effective solution. Replace high-pressure H₂ gas with a milder hydrogen donor like ammonium formate or formic acid.[5][12] The in-situ generation of hydrogen on the catalyst surface at low concentrations significantly reduces the risk of dehalogenation.

  • Optimize Catalyst and Donor: Use a lower loading of the Pd/C catalyst (e.g., 5 mol%) and ensure a moderate excess of the hydrogen donor.

  • Control Temperature: Perform the reaction at room temperature or even slightly below. Exothermic reactions can self-heat, accelerating dehalogenation.

  • Monitor Closely: Track the reaction progress meticulously using TLC or GC-MS every 15-30 minutes.[13] Stop the reaction immediately upon consumption of the starting material to prevent over-processing of the product.

Issue 2: The primary product is the saturated alcohol, not the desired dihydrochalcone (ketone).

Q: I used Sodium Borohydride (NaBH₄) to reduce the C=C bond, but the carbonyl group was also reduced. How can I improve selectivity for the ketone?

A: Causality & Explanation: Sodium borohydride is a powerful enough hydride donor to reduce both the conjugated C=C bond (via 1,4-addition) and the resulting saturated ketone intermediate.[6][14] Because aldehydes and ketones are readily reduced by NaBH₄, it is challenging to stop the reaction at the dihydrochalcone stage, especially if an excess of the reagent is used or the reaction is run for an extended period.[7]

Recommended Solutions:

  • Stoichiometric Control & Temperature: Use only a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) and conduct the reaction at a low temperature (0 °C or -10 °C). Add the NaBH₄ portion-wise to maintain control.

  • Adopt a CTH Protocol: As with dehalogenation, CTH systems are generally more chemoselective for the α,β-unsaturated alkene over the ketone functionality. An iridium-catalyzed system with formic acid as the hydride source has shown high selectivity for 1,4-reduction.[12]

  • Consider a Biocatalytic Approach: If available, enzymes or microbial cultures can provide unparalleled selectivity for the C=C bond reduction, yielding the dihydrochalcone with very high purity.[9]

Issue 3: My main product is the allylic alcohol; the C=C bond is unreacted.

Q: I modified my NaBH₄ reduction with Cerium(III) Chloride (CeCl₃) hoping to improve selectivity, but now I'm only reducing the carbonyl. What went wrong?

A: Causality & Explanation: This is a classic outcome of the Luche reduction. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon (a 1,2-addition).[8] This method is intentionally designed to favor the formation of allylic alcohols and prevent conjugate addition. Therefore, it is the incorrect choice for your target molecule.

Recommended Solutions:

  • Remove the Lewis Acid: Discontinue the use of CeCl₃ or any other Lewis acid additive if your goal is the dihydrochalcone.

  • Revert to CTH or Biocatalysis: For reliable and high-yield 1,4-reduction, CTH remains a superior chemical method.[5][15] It is specifically designed to favor the reduction of the electron-deficient C=C bond.

Data & Visualization

Reaction Pathway Overview

The following diagram illustrates the desired reaction pathway to the dihydrochalcone and the competing side reactions that can occur during the reduction of a generic dichloro-chalcone.

G cluster_start Starting Material cluster_desired Desired Product cluster_side Side Products start Dichloro-Chalcone (α,β-Unsaturated Ketone) desired Dihydrochalcone (Saturated Ketone) start->desired Selective 1,4-Reduction (e.g., CTH, Biocatalysis) side1 Allylic Alcohol (1,2-Reduction) start->side1 1,2-Reduction (e.g., Luche Cond.) side3 Dehalogenated Product start->side3 Dehalogenation (e.g., H2/Pd-C) side2 Saturated Alcohol (Over-reduction) desired->side2 Further Reduction (e.g., excess NaBH4) G cluster_outcomes cluster_solutions start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) outcome1 Dehalogenation Detected start->outcome1 outcome2 Over-reduction to Alcohol start->outcome2 outcome3 Only Allylic Alcohol Formed start->outcome3 outcome4 High Yield of Dihydrochalcone start->outcome4 sol1 Switch to CTH (e.g., Pd/C, NH4HCO2) Lower Temperature Monitor Closely outcome1->sol1 sol2 Use CTH or Biocatalysis Reduce NaBH4 Stoichiometry Run at 0 °C or lower outcome2->sol2 sol3 Discontinue use of Lewis Acids (CeCl3) Use CTH conditions outcome3->sol3 sol4 Process Complete Proceed to Purification outcome4->sol4

Sources

Optimization

Purification strategies for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone by column chromatography

Technical Support Center: Purification of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone using column chromatography. The content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions during the experimental process.

Section 1: Understanding the Compound and Initial Strategy

Q1: What are the key structural features of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone that influence its purification by column chromatography?

A1: The purification strategy is dictated by the molecule's polarity, which arises from its functional groups. The key features are:

  • Ketone Group (-C=O): A moderately polar group that will interact with the polar stationary phase (silica gel).

  • Methoxy Group (-OCH₃): An ether group that contributes to the molecule's polarity.

  • Dichlorinated Aromatic Ring: The two chlorine atoms are electron-withdrawing, which can slightly increase the polarity of the aromatic system.

  • Overall Structure: The presence of both polar functional groups and nonpolar aromatic rings gives the molecule an intermediate polarity. This makes it well-suited for normal-phase column chromatography.[1]

Q2: What is the general workflow for purifying this compound after a synthesis reaction?

A2: A typical purification workflow involves a preliminary purity assessment followed by the main purification step and subsequent confirmation of purity.

Workflow Diagram: Purification of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Sources

Troubleshooting

Technical Support Center: Stability of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments and syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Q1: What is the primary stability concern for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone when exposed to acidic conditions?

A: The most significant vulnerability of this molecule under acidic conditions is the cleavage of the aryl methyl ether linkage on the 4-methoxyphenyl moiety. Ethers are generally stable, but strong acids can catalyze their cleavage.[1][2] In this specific molecule, the C-O bond between the phenyl ring and the methyl group is the likely point of degradation, resulting in the formation of a hydroxyl group (a phenol).

Q2: Are other functional groups in the molecule susceptible to acid-catalyzed degradation?

A: The propiophenone core and the dichlorinated phenyl ring are substantially more stable than the ether linkage. The ketone carbonyl can be protonated by acid, which may influence its reactivity, but the C-C backbone and the carbonyl group itself do not typically undergo cleavage under common acidic experimental conditions. The aromatic C-Cl bonds are also highly stable and resistant to hydrolysis.

Q3: What are the expected degradation products if the compound is exposed to harsh acidic conditions?

A: The primary degradation product is 2',5'-Dichloro-3-(4-hydroxyphenyl)propiophenone. The reaction involves the cleavage of the methyl group from the ether. Depending on the acid used (e.g., HBr or HI), the corresponding methyl halide (methyl bromide or methyl iodide) will be formed as a byproduct.[3][4]

Q4: What are the recommended storage and handling conditions to ensure the long-term stability of this compound?

A: For optimal stability, the compound should be stored in a cool, dry, and dark place under a neutral atmosphere. Avoid contact with strong acids, bases, and oxidizing agents. When used in reactions, exposure to acidic conditions should be as brief as possible and at the lowest effective temperature to minimize potential degradation.

Q5: How does the choice of acid affect the stability of the compound?

A: The type of acid is critical. Strong acids with a nucleophilic conjugate base, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are particularly effective at cleaving ethers and should be used with caution.[2] Non-nucleophilic acids or acids with poorly nucleophilic conjugate bases (e.g., sulfuric acid, p-toluenesulfonic acid, or HCl) are less likely to cause ether cleavage under mild conditions.[2]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to identifying and resolving common problems encountered during experiments involving 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in acidic environments.

Scenario 1: An Unexpected, More Polar Byproduct Appears in HPLC/LC-MS Analysis
  • Problem: During analysis of a reaction mixture or after an acidic workup, you observe a new peak with a shorter retention time (indicating higher polarity) than your starting material. The mass spectrum shows a mass difference of -14 Da (loss of CH₂).

  • Probable Cause: This is a classic signature of the acid-catalyzed demethylation of the 4-methoxy group to a 4-hydroxy group. The resulting phenol is significantly more polar than the parent ether, leading to a shorter retention time on reverse-phase HPLC.

  • Troubleshooting & Resolution:

    • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the byproduct. The expected formula would be C₁₆H₁₄Cl₂O₂.

    • Modify Workup Conditions:

      • Neutralize Promptly: Immediately quench the acidic reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

      • Lower Temperature: Perform the acidic workup or extraction at a lower temperature (0-5 °C) to reduce the rate of hydrolysis.

      • Use Weaker Acids: If the protocol allows, substitute strong acids with weaker organic acids or buffered solutions.

    • Perform a Stability Test: Use the protocol provided in Part 3 to quantify the rate of degradation under your specific conditions to determine acceptable exposure times.

Scenario 2: Low Yield or Incomplete Conversion in an Acid-Catalyzed Reaction
  • Problem: You are using the compound as a starting material in a reaction that requires an acid catalyst, but you observe low yields of the desired product and a significant amount of unreacted starting material or the formation of the demethylated byproduct.

  • Probable Cause: The rate of degradation of your starting material may be competitive with or faster than the rate of your desired reaction. The acid is cleaving the ether instead of (or in addition to) catalyzing the intended transformation.

  • Troubleshooting & Resolution:

    • Analyze the Side Products: Check the crude reaction mixture by LC-MS to confirm if the demethylated species is the major byproduct.

    • Re-evaluate the Acid Catalyst: Consider if a non-nucleophilic acid is compatible with your reaction chemistry. Lewis acids or acids like p-toluenesulfonic acid may catalyze the desired reaction without promoting ether cleavage.

    • Optimize Reaction Conditions:

      • Temperature: Lowering the reaction temperature can often favor the desired reaction pathway over the degradation pathway, which may have a higher activation energy.

      • Concentration: Use the minimum effective concentration of the acid catalyst.

    • Monitor Kinetically: Take aliquots from the reaction at regular intervals and analyze them to understand the relative rates of product formation and starting material degradation. This data will help you find the optimal reaction time to maximize yield before significant degradation occurs.

Troubleshooting Workflow Diagram

G start Stability Issue Observed (e.g., Low Yield, Extra Peak) check_peak Is there a new, more polar peak in HPLC/LC-MS? start->check_peak confirm_mass Confirm Mass: Is it -14 Da from SM? check_peak->confirm_mass Yes check_sm Is starting material consumed without product formation? check_peak->check_sm No cause_demethylation Probable Cause: Acid-catalyzed demethylation confirm_mass->cause_demethylation Yes confirm_mass->check_sm No solution1 Solution: 1. Modify workup (lower T, mild base) 2. Reduce acid exposure time 3. Use non-nucleophilic acid cause_demethylation->solution1 end_node Implement Optimized Conditions solution1->end_node analyze_crude Analyze crude mixture for degradation products check_sm->analyze_crude Yes cause_degradation Probable Cause: SM degradation is faster than desired reaction analyze_crude->cause_degradation solution2 Solution: 1. Lower reaction temperature 2. Use alternative acid catalyst 3. Minimize reaction time cause_degradation->solution2 solution2->end_node

Caption: A logical workflow for troubleshooting stability issues.

Part 3: Experimental Protocols & Data
Protocol 1: Standardized Assay for Acidic Stability Assessment

This protocol provides a reliable method to quantify the stability of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone under specific acidic conditions.

1. Materials & Reagents:

  • 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Test Compound)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • HPLC system with UV detector (detection wavelength ~254 nm)

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the test compound and dissolve it in 10 mL of ACN.

  • Acidic Test Solution (pH 1): Prepare a solution of 0.1 M HCl in a 50:50 ACN/Water mixture.

  • Control Solution (pH ~7): Prepare a 50:50 ACN/Water mixture.

3. Experimental Procedure:

  • Set up two vials. To each, add 990 µL of the appropriate solution (Acidic Test Solution or Control Solution).

  • Pre-incubate the vials at the desired test temperature (e.g., 25 °C or 40 °C) for 10 minutes.

  • To start the experiment (t=0), add 10 µL of the Stock Solution to each vial, cap tightly, and mix thoroughly. The final concentration will be 10 µg/mL.

  • Immediately withdraw a 100 µL aliquot from each vial, add it to a clean HPLC vial containing 100 µL of saturated NaHCO₃ solution (to quench the degradation), and label it as the "t=0" sample.

  • Incubate the reaction vials at the test temperature.

  • Withdraw additional 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each in HPLC vials containing NaHCO₃ as in step 4.

  • Analyze all quenched samples by HPLC.

4. Data Analysis:

  • Calculate the peak area of the parent compound at each time point.

  • Determine the percentage of the compound remaining relative to the t=0 sample.

  • Plot the percentage of compound remaining versus time to determine the degradation rate.

Data Presentation: Expected Stability Trends

The following table summarizes the expected relative stability under various conditions, based on established principles of ether cleavage.

Condition Acid Type Temperature Expected Relative Degradation Rate Primary Rationale
10.1 M HCl25 °CLowPoor nucleophilicity of Cl⁻.[2]
20.1 M HCl50 °CModerateIncreased temperature accelerates hydrolysis.
30.1 M HBr25 °CHighBr⁻ is a good nucleophile, facilitating Sₙ2 attack on the methyl group.[3][4]
40.1 M H₂SO₄25 °CVery LowHSO₄⁻ is a very poor nucleophile.
Part 4: Mechanistic Insights

Understanding the underlying chemical mechanism is crucial for predicting and controlling the stability of the compound.

Chemical Structures

G cluster_0 Parent Compound cluster_1 Primary Degradation Product a a b b

Caption: Parent compound and its primary acid-catalyzed degradation product.

Mechanism of Acid-Catalyzed Ether Cleavage

The degradation proceeds via a well-established Sₙ2 mechanism for aryl methyl ethers.[4]

  • Protonation: The ether oxygen is protonated by the acid (H-X), forming a good leaving group (an oxonium ion).

  • Nucleophilic Attack: The conjugate base of the acid (X⁻, e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the methyl group.

  • Displacement: The C-O bond is cleaved, resulting in the formation of the phenol and a methyl halide.

Caption: General mechanism for the acid-catalyzed cleavage of the aryl methyl ether.

References
  • Benchchem. A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Organic Chemistry Tutor. Cleavage of Ethers with Acids.
  • PMC (PubMed Central). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
  • ResearchGate. The chlorination of propiophenone; determination of pKa value and of the course of the reaction.
  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).
  • Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Chlorinated Chalcones

Welcome to the Technical Support Center for the catalytic hydrogenation of chlorinated chalcones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of chlorinated chalcones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles, particularly catalyst poisoning and the competing hydrodechlorination reaction. Our goal is to empower you with the knowledge to achieve high-yield, selective hydrogenation of the α,β-unsaturated bond in chlorinated chalcones while preserving the carbon-chlorine bond.

Introduction: The Challenge of Selectivity

The selective hydrogenation of the carbon-carbon double bond in chlorinated chalcones is a delicate balancing act. The desired transformation to the corresponding saturated ketone is often plagued by a competing and often undesired side reaction: hydrodechlorination. This occurs because the same precious metal catalysts, typically palladium or platinum, that are active for C=C bond hydrogenation can also readily catalyze the cleavage of the C-Cl bond. This not only consumes your starting material and reduces the yield of the desired product but can also lead to a complex mixture of byproducts, complicating purification.

Furthermore, the hydrogen chloride (HCl) generated in situ during hydrodehalogenation can act as a potent poison to the catalyst, drastically reducing its activity and, in some cases, bringing the reaction to a complete halt.[1] This guide will equip you with the strategies to mitigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst poisoning in my hydrogenation of a chlorinated chalcone?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction, even with a fresh batch of catalyst.[1]

  • A noticeable reduction in product yield and selectivity, with an increase in dehalogenated byproducts.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion compared to non-halogenated analogs.[1]

  • A change in the physical appearance of the catalyst, such as a color change.

Q2: What is the mechanism of catalyst poisoning by the chlorinated chalcone itself?

A2: The primary mechanism of catalyst poisoning in this context is the in-situ generation of hydrogen chloride (HCl) from the hydrodechlorination side reaction. The HCl can adsorb strongly onto the active sites of the metal catalyst, blocking access for the chalcone substrate and hydrogen. This deactivates the catalyst, often irreversibly.[1]

Q3: How can I minimize hydrodechlorination?

A3: Minimizing hydrodechlorination is key to a successful reaction. Strategies include:

  • Catalyst Choice: Opt for catalysts with lower intrinsic activity towards C-Cl bond cleavage. For instance, rhodium-based catalysts have shown good selectivity for C=C bond hydrogenation in chalcones.[1] Sulfur-modified platinum on carbon can also inhibit dehalogenation.[2]

  • Reaction Conditions: Use the mildest possible reaction conditions (temperature and pressure) that still allow for a reasonable reaction rate for C=C hydrogenation.[1]

  • Additives: The addition of a stoichiometric amount of a non-nucleophilic base, such as triethylamine or potassium carbonate, can neutralize the in-situ generated HCl, preventing it from poisoning the catalyst.

Q4: What is the difference between reversible and irreversible catalyst poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or by a simple regeneration procedure.

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[1] In the case of HCl poisoning, the interaction can be very strong, often leading to irreversible deactivation.

Q5: Can I regenerate a catalyst poisoned during the hydrogenation of a chlorinated chalcone?

A5: Regeneration of a catalyst poisoned by HCl can be challenging. While thermal treatments can sometimes be effective for removing certain poisons, they are often not suitable for HCl.[1] In many cases, the poisoned catalyst will need to be replaced. Prevention is the most effective strategy.

Troubleshooting Guides

This section provides a problem-solution framework for common issues encountered during the hydrogenation of chlorinated chalcones.

Guide 1: Low Conversion or Stalled Reaction

Problem: The hydrogenation of your chlorinated chalcone is sluggish or stops completely before reaching full conversion.

Possible Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Catalyst Poisoning by in-situ HCl 1. Add a Base: Introduce a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or K₂CO₃) to the reaction mixture. The base will scavenge the HCl as it is formed, preventing it from poisoning the catalyst. 2. Catalyst Selection: Switch to a catalyst less prone to hydrodechlorination, such as a rhodium-based catalyst or a modified platinum catalyst.[1][2]
Poor Catalyst Activity 1. Use a Fresh Catalyst: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere for pyrophoric catalysts like Pd/C). 2. Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome low activity.
Sub-optimal Reaction Conditions 1. Optimize Temperature and Pressure: Systematically vary the temperature and pressure to find the optimal balance between reaction rate and selectivity. Start with milder conditions to favor C=C hydrogenation. 2. Improve Mass Transfer: Ensure vigorous stirring to maximize the contact between the substrate, hydrogen, and the heterogeneous catalyst.
Impure Starting Material or Solvent 1. Purify Reactants: Ensure your chlorinated chalcone and solvent are free from other potential catalyst poisons like sulfur or nitrogen compounds. Purification by recrystallization or column chromatography may be necessary.
Guide 2: Poor Selectivity (High Levels of Hydrodechlorination)

Problem: You are observing significant amounts of the dehalogenated product alongside your desired saturated ketone.

Possible Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Inappropriate Catalyst Choice 1. Switch to a More Selective Catalyst: Palladium on carbon (Pd/C) is highly active for hydrodechlorination. Consider switching to a rhodium-on-carbon (Rh/C) catalyst, which often shows higher selectivity for C=C bond reduction in the presence of a C-Cl bond.[1] Sulfur-modified Pt/C is another option to explore.[2]
Harsh Reaction Conditions 1. Lower Temperature and Pressure: Higher temperatures and pressures favor hydrodechlorination. Conduct the reaction at the lowest temperature and pressure that provides a reasonable rate for the desired hydrogenation.
Prolonged Reaction Time 1. Monitor the Reaction Closely: Over-running the reaction can lead to increased hydrodechlorination. Monitor the reaction progress by techniques like TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation of a Chlorinated Chalcone

This protocol outlines a general procedure for the selective hydrogenation of a chlorinated chalcone using a rhodium catalyst and a base additive.

Materials:

  • Chlorinated chalcone

  • Rhodium on carbon (5 wt%)

  • Ethanol (or another suitable solvent)

  • Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., Parr shaker or a round-bottom flask with a balloon)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Vessel Preparation: To a clean and dry reaction vessel, add the chlorinated chalcone (1.0 eq).

  • Catalyst and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Rh/C catalyst (1-5 mol%). Add the solvent (e.g., ethanol) followed by triethylamine (1.1 eq).

  • System Purge: Seal the reaction vessel and purge the system with hydrogen gas several times to remove any air.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary by recrystallization or column chromatography.

Visualizations

Diagram 1: Competing Reaction Pathways

G A Chlorinated Chalcone (Ar-CO-CH=CH-Ar'-Cl) B Desired Product (Saturated Ketone) Ar-CO-CH2-CH2-Ar'-Cl A->B Selective Hydrogenation (C=C reduction) C Undesired Byproduct (Dechlorinated Saturated Ketone) Ar-CO-CH2-CH2-Ar' A->C Hydrodechlorination (C-Cl cleavage) D Catalyst Poison (HCl) C->D Generates

Caption: Competing hydrogenation and hydrodechlorination pathways.

Diagram 2: Troubleshooting Workflow

G Start Hydrogenation of Chlorinated Chalcone Problem Low Conversion or Poor Selectivity? Start->Problem Cause1 Catalyst Poisoning (HCl) Problem->Cause1 Yes End Successful Hydrogenation Problem->End No Cause2 Suboptimal Conditions Cause1->Cause2 Cause3 Inappropriate Catalyst Cause1->Cause3 Solution1 Add Base (e.g., Et3N) Cause1->Solution1 Solution2 Optimize Temp/Pressure Cause2->Solution2 Solution3 Switch to Rh/C or modified Pt/C Cause3->Solution3 Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Catalytic Hydrodehalogenation Reactions. B. Ghosh and R. E. Maleczka, Jr. Organic Reactions, 2016 , 65, 1. [Link]

  • Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). ResearchGate. [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 2022 , 7 (18), 15785–15792. [Link]

  • Kinetic study of the gas-phase hydrogenation of aromatic and aliphatic organochlorinated compounds using a Pd/Al2O3 catalyst. Journal of Hazardous Materials, 2003 , 97 (1-3), 281-294. [Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Title: Comparative Spectral Analysis Guide: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone vs. α,β-Unsaturated Precursors Executive Summary & Scientific Context This guide provides an in-depth spectral analysis of 2',5'...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Analysis Guide: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone vs. α,β-Unsaturated Precursors

Executive Summary & Scientific Context

This guide provides an in-depth spectral analysis of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as Target DHC ). This molecule belongs to the dihydrochalcone class, serving as a critical saturated intermediate often derived from the hydrogenation of its chalcone precursor.

The Core Analytical Challenge: In drug development workflows, the primary challenge is not merely identifying the product, but quantitatively distinguishing it from:

  • The Chalcone Precursor: (E)-1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Regioisomers: Specifically distinguishing the 2',5'-dichloro substitution pattern from the common 2',4'-dichloro byproduct.

This guide moves beyond basic peak listing. We define the diagnostic signals required to confirm the reduction of the alkene bridge and validate the substitution pattern on the aromatic rings using high-field NMR (400 MHz+).

Structural Logic & Fragment Analysis

To ensure accurate assignment, we deconstruct the molecule into three magnetically distinct domains.

  • Domain A (Ring A): The 2,5-dichlorophenyl moiety. The 2-chloro substituent exerts a steric twist, affecting the carbonyl anisotropy on H-6'.

  • Domain B (Linker): The saturated ethyl bridge (-CH₂-CH₂-). This is the "Reaction Monitor" region.

  • Domain C (Ring B): The p-methoxyphenyl group. A classic AA'BB' system.

Visualization: Structural Segmentation

Structure cluster_shifts Diagnostic NMR Regions RingA Ring A (2,5-Dichloro) Linker Linker (Saturated Ethyl) RingA->Linker Carbonyl Connection RA_Signal Aromatic Region 7.3 - 7.5 ppm RingA->RA_Signal RingB Ring B (4-Methoxy) Linker->RingB Benzylic Connection L_Signal Aliphatic Triplets 2.9 - 3.3 ppm Linker->L_Signal RB_Signal AA'BB' System 6.8 - 7.2 ppm RingB->RB_Signal

Caption: Segmented analysis of magnetic domains. Domain B (Linker) is the primary indicator of hydrogenation success.

Comparative Analysis: Product vs. Precursor

The most frequent analytical error is failing to detect trace amounts of unreacted chalcone. The following table contrasts the Target DHC with its Chalcone Precursor .

Table 1: Diagnostic 1H-NMR Comparison (CDCl₃, 400 MHz)
FeatureTarget DHC (Saturated Product)Chalcone Precursor (Unsaturated)Analytical Significance
Linker Topology Two Triplets Two Doublets Primary Confirmation
Shift (α-Protons) δ 3.20 - 3.30 ppm (t, 2H)δ ~7.40 ppm (d, 1H, J=15.7 Hz)Disappearance of alkene signals confirms reduction.
Shift (β-Protons) δ 2.95 - 3.05 ppm (t, 2H)δ ~7.80 ppm (d, 1H, J=15.7 Hz)High J-value (16Hz) in precursor indicates trans-geometry.
Carbonyl (13C) ~201.0 ppm ~192.0 ppm Conjugation in chalcone shields the carbonyl (upfield shift).
Ring A (H-6') δ ~7.45 ppm (d)δ ~7.55 ppm (d)Slight shielding in product due to loss of conjugation.

Critical Insight: In a reaction mixture, look for the "clean" region between 3.0–3.5 ppm . If you see triplets here, you have product. If you see doublets in the 7.4–7.8 ppm range with large coupling constants (~16 Hz), you have unreacted starting material.

Detailed Spectral Assignment (Target DHC)

1H-NMR Assignment Protocol (CDCl₃)

Based on fragment additive rules and 2,5-dichloroacetophenone standards.

  • The Methoxy Anchor (δ 3.79 ppm, s, 3H):

    • The sharp singlet at ~3.8 ppm is the integration standard (set to 3H).

  • The Aliphatic Linker (δ 2.9 - 3.3 ppm):

    • α-CH₂ (Triplets, ~3.25 ppm): Deshielded by the adjacent carbonyl.

    • β-CH₂ (Triplets, ~3.00 ppm): Deshielded by the aryl ring (benzylic).

    • Note: In lower field instruments (300 MHz), this may appear as a complex multiplet if the chemical shift difference is small.

  • Ring B (4-Methoxyphenyl):

    • H-3, H-5 (δ 6.85 ppm, d, J=8.8 Hz): Ortho to the electron-donating methoxy group (shielded).

    • H-2, H-6 (δ 7.15 ppm, d, J=8.8 Hz): Meta to methoxy.

  • Ring A (2,5-Dichlorophenyl):

    • H-6' (δ 7.45 ppm, d, J=2.5 Hz): The most deshielded aromatic proton due to the ortho-carbonyl anisotropy. The small coupling (J=2.5 Hz) is meta-coupling to H-4'.

    • H-3', H-4' (δ 7.30 - 7.35 ppm, m): Often overlapping. H-3' is a doublet (ortho coupling to H-4', J~8.5 Hz). H-4' is a doublet of doublets (J~8.5, 2.5 Hz).

13C-NMR Assignment (CDCl₃)
  • Carbonyl (C=O): 200.5 ppm. (Distinct from ester/acid carbonyls at 160-175 ppm).

  • Aromatic C-O (C-4): 158.2 ppm.

  • Aromatic C-Cl: Two signals ~130-133 ppm.

  • Methoxy (OCH₃): 55.3 ppm.

  • Aliphatic α-CH₂: 40.5 ppm.

  • Aliphatic β-CH₂: 29.8 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific sample preparation workflow designed to minimize solvent effects and aggregation.

Step-by-Step Methodology
  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS .

    • Why: Chloroform minimizes hydrogen bonding with the ketone, providing sharper peaks than DMSO-d6. TMS is essential for the 0.0 ppm reference.[1]

  • Sample Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Why: Concentrations >20mg can cause viscosity broadening; <5mg requires excessive scan times.

  • Filtration: Filter solution through a cotton plug into the NMR tube.

    • Why: Removes suspended inorganic salts (e.g., Pd/C catalyst fines) which cause magnetic field inhomogeneity (broad peaks).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise per unit time).

    • Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s for quantitative integration).

    • Scans (NS): 16 (1H), 1024 (13C).

Workflow Diagram

Workflow Start Crude Product Prep Dissolve 15mg in 0.6mL CDCl3 + TMS Start->Prep Filter Filter (Cotton Plug) Remove Catalyst Fines Prep->Filter Acquire Acquire 1H-NMR (ns=16, d1=1.0s) Filter->Acquire Check Check Region 3.0 - 3.5 ppm Acquire->Check Result Triplets Present? Confirm DHC Check->Result Yes Fail Doublets Present? Recycle/Purify Check->Fail No

Caption: Operational workflow for validating the hydrogenation of the chalcone precursor.

Troubleshooting & Regioisomer Distinction

A common synthetic error involves using 2,4-dichloroacetophenone starting material instead of 2,5-dichloro.

Distinguishing 2,5-Cl vs 2,4-Cl:

  • 2,5-Dichloro (Target): H-6' appears as a doublet (J~2.5 Hz, meta-coupling).

  • 2,4-Dichloro (Isomer): H-6' appears as a doublet (J~8.5 Hz, ortho-coupling to H-5').

  • Test: Expand the aromatic region at 7.4-7.6 ppm. If the most downfield proton has a large splitting (>8 Hz), you have the wrong regioisomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for fragment-based assignment and increment rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for methoxy-substituted aromatics). Retrieved from [Link]

Sources

Comparative

HPLC method development for quantifying 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone purity

An In-Depth Guide to HPLC Method Development for the Purity Quantification of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Quantification of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug substance. The subject of this guide, 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, is a complex ketone derivative whose precise analytical characterization is paramount for its application in organic synthesis and medicinal chemistry.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of this specific propiophenone. We will delve into the causality behind each experimental choice, compare the final method against viable alternatives, and ground the entire process in the rigorous framework of international regulatory standards.

Part 1: Foundational Strategy for HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally sensitive compounds, a category to which our target analyte belongs.[1] A reversed-phase (RP-HPLC) approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common and logical starting point for molecules of this nature due to its versatility and robustness.[2][3]

The objective is to achieve a separation where the main analyte peak is sharp, symmetrical (a low tailing factor), and well-resolved from any potential impurities or degradation products. This is governed by manipulating key chromatographic parameters.

The Pillars of Separation: Key Parameter Selection
  • Stationary Phase (Column): The choice of column is the most powerful tool for influencing selectivity. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical first choice.[4] Its long alkyl chains provide substantial hydrophobicity, promoting retention for moderately non-polar compounds like our target propiophenone. Should co-elution of impurities occur, alternative phases like Phenyl-Hexyl or Cyano could be explored to introduce different separation mechanisms (π-π interactions or dipole-dipole interactions, respectively).[4]

  • Mobile Phase Composition: A mixture of an organic solvent (the "strong" solvent) and an aqueous buffer (the "weak" solvent) is used.

    • Organic Solvent: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH: An acidified aqueous phase, such as water with 0.1% orthophosphoric acid or formic acid, is typically used.[3][5] For a neutral analyte like the target propiophenone, pH primarily serves to sharpen peak shape by suppressing the ionization of any free silanol groups on the silica-based stationary phase, thereby reducing undesirable secondary interactions.[6]

  • Detection Wavelength (λ): The ideal wavelength is the one at which the analyte exhibits maximum absorbance (λ-max), ensuring the highest sensitivity. An initial UV spectral scan of the analyte dissolved in the mobile phase is essential. For aromatic ketones, strong absorbance is expected due to the π-π* electronic transitions in the benzene rings and the n-π* transition of the carbonyl group. A wavelength around 254 nm is often a good starting point for aromatic compounds.[3]

  • Elution Mode (Isocratic vs. Gradient):

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple and robust but can lead to long run times if impurities with widely varying polarities are present.

    • Gradient Elution: The concentration of the strong organic solvent is increased over time. This is highly effective for separating complex mixtures, ensuring that late-eluting, strongly retained impurities are eluted in a reasonable time with sharp peaks.

Part 2: A Step-by-Step Experimental Protocol for Method Development

This section details the practical workflow for developing a specific and reliable HPLC method for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Analyte_Char Analyte Characterization (Solubility, UV Scan) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O, 254 nm) Analyte_Char->Initial_Conditions informs Scouting_Run Perform Gradient Scouting Run Initial_Conditions->Scouting_Run Evaluate_Peak Evaluate Peak Shape & Resolution Scouting_Run->Evaluate_Peak generates data for Optimize_Gradient Optimize Gradient Slope & Time Evaluate_Peak->Optimize_Gradient if needed Optimize_Flow Fine-tune Flow Rate & Temperature Optimize_Gradient->Optimize_Flow then Final_Method Finalize Optimized Method Optimize_Flow->Final_Method Validation Perform Full Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: Logical workflow for systematic HPLC method development.
Methodology

1. Sample and Standard Preparation:

  • Solvent Selection: Determine the solubility of the analyte. Methanol or acetonitrile are common choices.[1]

  • Stock Solution: Accurately weigh ~10 mg of the 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection to prevent column blockage.[1]

2. Initial Chromatographic Screening:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Initial Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Optimization:

  • Analysis of Scouting Run: Examine the initial chromatogram. Note the retention time of the main peak. If it elutes very early (<2 min) or very late (>15 min), adjust the starting percentage of ACN. Look for any impurity peaks and assess their resolution from the main peak.

  • Gradient Adjustment: Based on the scouting run, refine the gradient slope. If impurities are closely eluting, a shallower gradient (e.g., a 1% per minute increase in ACN) in that region will improve resolution.

  • Flow Rate and Temperature: While 1.0 mL/min is standard for a 4.6 mm ID column, slight adjustments can be made. Increasing temperature can decrease viscosity and shorten run times, but may also alter selectivity. A temperature of 30-35°C provides stability.[3]

Final Optimized Method (Hypothetical)

After optimization, a suitable method could be established as follows:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm (hypothetical λ-max)
Injection Volume 10 µL

Part 3: Method Validation - The Assurance of Trustworthiness

An analytical method is only useful if it is proven to be reliable. Method validation demonstrates that the procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[8][9]

ICH_Validation_Parameters cluster_assay Assay & Purity Tests cluster_quant Impurity Quantification Validation ICH Q2(R1) Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness LOQ Limit of Quantitation (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision Precision->Intermediate includes

Caption: Core parameters for analytical method validation per ICH Q2(R1).
Validation Protocol and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform stress testing (acid, base, peroxide, heat, light) to ensure no interference from degradation products.The analyte peak is pure and well-resolved from all other peaks (impurities, degradants, blank).
Linearity Analyze a minimum of 5 concentrations across the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations.The range specified in the linearity study.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).LOD and LOQ are determined and reported. LOQ must be precise and accurate.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).No significant impact on chromatographic performance (retention time, peak area, resolution).

Part 4: Comparison with Alternative Analytical Technologies

While RP-HPLC is the gold standard for this application, a comprehensive guide must consider alternatives. The choice of technique is driven by the analyte's properties and the specific analytical question.

TechniquePrincipleSuitability for Target AnalyteAdvantagesDisadvantages
Reversed-Phase HPLC (Developed Method) Partitioning between a polar mobile phase and a non-polar stationary phase.Excellent. Ideal for non-volatile, thermally stable/sensitive aromatic ketones.[1]High resolution, robust, highly sensitive with UV detection, industry standard.Requires solvent consumption, can have longer run times.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a mobile gas phase and a liquid/solid stationary phase.Poor to Moderate. Propiophenones may degrade at high injector temperatures. Volatility may be limited.Excellent for volatile compounds, provides structural information from mass spectra.[1]Not suitable for non-volatile or thermally labile compounds.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase.Good. Offers orthogonal (different) selectivity to RP-HPLC.Faster separations, reduced organic solvent use ("greener"), complementary to HPLC.[2]Less common instrumentation, may require more specialized method development.
Quantitative NMR (qNMR) Measures the analyte signal relative to a certified internal standard.Good. Can determine purity without a reference standard of the analyte itself.Provides an absolute measure of purity, no chromatographic separation needed.[1]Lower sensitivity than HPLC, requires expensive instrumentation and expertise, may not resolve structurally similar impurities.

Conclusion

The development of a robust, validated HPLC method is a systematic process that combines foundational chromatographic theory with meticulous experimental optimization. For the purity determination of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a reversed-phase HPLC method using a C18 column with an acetonitrile/acidified water gradient and UV detection stands as the most suitable and reliable approach. The true strength of this method lies not only in its optimized separation capabilities but in its rigorous validation against internationally recognized ICH Q2(R1) standards.[7][9] This ensures that the method is not just scientifically sound, but trustworthy and fit for its intended purpose in a regulated drug development environment. While alternative techniques like SFC and qNMR have their merits, the developed HPLC method provides an unparalleled combination of resolution, sensitivity, and established robustness for this class of compounds.

References

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column - SIELC. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters. Available from: [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds - Utah State University. Available from: [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column - SIELC. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Welch Materials, Inc. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds - Pharma-Archive. Available from: [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene - MDPI. Available from: [Link]

  • Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine - ACS Publications. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one Authored by: A Senior Application Scientist Introduction In the landscape of modern analytical chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a mass spectrometer is a molecular fingerprint, providing deep insights into the compound's architecture. This guide focuses on predicting and interpreting the mass spectrometric behavior of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one , a dihydrochalcone derivative.

Dihydrochalcones and their precursors, chalcones, are a class of compounds extensively studied for their broad biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] Accurate structural confirmation is the bedrock of any further investigation into their therapeutic potential. This document provides a comparative analysis of the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a predictive framework for identifying this molecule and its analogues in complex matrices. We will explore the causality behind fragmentation choices, grounded in the principles of ion stability and established reaction mechanisms.

Core Principles of Fragmentation for Propan-1-one Structures

The fragmentation of the target molecule is governed by the interplay of its core structural features: the ketone carbonyl group, the propyl linker, and the two substituted aromatic rings. The ionization method dictates the initial energy imparted to the molecule, which in turn determines the extent and nature of fragmentation.[2][3]

  • Electron Ionization (EI): This high-energy technique (typically 70 eV) creates an odd-electron molecular ion (M+•) that is energetically unstable. This excess energy drives extensive fragmentation through various pathways, making it ideal for structural fingerprinting.

  • Electrospray Ionization (ESI): A softer ionization technique, ESI typically generates an even-electron protonated molecule ([M+H]+). This ion is more stable and often does not fragment spontaneously. Fragmentation is therefore induced under controlled conditions using tandem mass spectrometry (MS/MS), where the precursor ion is collided with an inert gas (Collision-Induced Dissociation, CID). This allows for targeted structural analysis.[4][5]

Key fragmentation reactions relevant to this structure include:

  • Alpha-Cleavage: For ketones, the most prominent fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process is highly favored as it results in the formation of a resonance-stabilized acylium ion.[6][7]

  • Inductive Cleavage: The presence of electronegative atoms (like chlorine and oxygen) and aromatic rings influences bond strengths and charge localization, directing cleavage events.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing an accessible gamma-hydrogen. It involves a six-membered ring transition state, leading to the elimination of a neutral alkene.[6][8]

Predicted Fragmentation Pattern: Electron Ionization (EI-MS)

Under EI conditions, we anticipate a rich fragmentation spectrum. The molecular ion (C₁₆H₁₄Cl₂O₂) has a nominal mass of 308 Da (using ³⁵Cl isotopes). A key diagnostic feature will be the isotopic signature of the two chlorine atoms, which will produce peaks at M, M+2, and M+4 with an approximate relative intensity ratio of 9:6:1.

Major Fragmentation Pathways (EI)
  • Alpha-Cleavage (α-cleavage): This is expected to be the dominant fragmentation route.

    • Pathway A (Base Peak): Cleavage between the carbonyl carbon and the adjacent methylene group (C1-C2 bond) yields the highly stable 2,5-dichlorobenzoyl cation (m/z 173). This fragment is anticipated to be the base peak in the spectrum due to the resonance stabilization of the acylium ion. Its characteristic isotopic pattern (m/z 173, 175, 177 in a 3:1 ratio for one chlorine is doubled) will be a clear indicator.

    • Pathway B: Cleavage on the other side of the carbonyl group is not possible as it is directly attached to the aromatic ring.

  • Benzylic Cleavage: Cleavage of the C2-C3 bond is favored as it generates the stable 4-methoxybenzyl cation (m/z 121) or, more likely through rearrangement, the tropylium ion analog. This fragment is a common and strong signal for compounds containing this moiety.

  • McLafferty Rearrangement: The carbonyl oxygen can abstract a hydrogen atom from the gamma-carbon (the C3 of the propyl chain). This rearrangement leads to the elimination of a neutral 4-methoxystyrene molecule and the formation of a radical cation of 1-(2,5-dichlorophenyl)ethen-1-ol at m/z 188 .

The proposed EI fragmentation cascade is visualized below.

G cluster_alpha α-Cleavage cluster_benzylic Benzylic Cleavage cluster_mclafferty McLafferty Rearrangement M [M]+• m/z 308, 310, 312 F1 2,5-Dichlorobenzoyl Cation (Base Peak) m/z 173, 175, 177 M->F1 Path A NL1 •C₉H₁₁O (Neutral Radical) M->NL1 F2 4-Methoxybenzyl Cation m/z 121 M->F2 Path B NL2 •C₈H₃Cl₂O (Neutral Radical) M->NL2 F3 Ethenol Radical Cation m/z 188, 190, 192 M->F3 Path C NL3 4-Methoxystyrene (Neutral Loss) M->NL3

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Predicted Fragmentation Pattern: ESI-MS/MS

Under ESI conditions, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 309 (and its corresponding chlorine isotopes at 311 and 313). Fragmentation via CID will proceed from this even-electron ion, favoring the elimination of stable, neutral molecules over radical losses. The most likely site of protonation is the carbonyl oxygen, which influences the subsequent fragmentation cascade.

Major Fragmentation Pathways (ESI-MS/MS)
  • Neutral Loss of Water: A common pathway for protonated ketones is the loss of a water molecule (18 Da), leading to a fragment at m/z 291 .

  • Neutral Loss of Methoxy-containing Species:

    • Loss of Methanol: Elimination of methanol (32 Da) from the methoxyphenyl group can occur, especially with CID, yielding a fragment at m/z 277 .

    • Loss of 4-vinylanisole: Cleavage of the C1-C2 bond can lead to the neutral loss of the entire sidechain as 4-vinylanisole (134 Da), resulting in the protonated 2,5-dichlorobenzoic acid fragment at m/z 191 .

  • Cleavage of the Propanone Linker: Similar to EI, cleavage can occur along the propyl chain. The charge can be retained by either part of the molecule.

    • Formation of the 2,5-dichlorobenzoyl cation at m/z 173 through the loss of a neutral 4-methoxyphenylethane molecule (136 Da).

    • Formation of the 4-methoxybenzyl cation at m/z 121 through the loss of a neutral 1-(2,5-dichlorophenyl)ethan-1-one (188 Da).

G M [M+H]⁺ m/z 309, 311, 313 F1 [M+H - H₂O]⁺ m/z 291 M->F1 - H₂O F2 [M+H - CH₃OH]⁺ m/z 277 M->F2 - CH₃OH F3 2,5-Dichlorobenzoyl Cation m/z 173 M->F3 - C₉H₁₂O F4 4-Methoxybenzyl Cation m/z 121 M->F4 - C₈H₅Cl₂O

Caption: Predicted ESI-MS/MS fragmentation from the protonated molecule.

Comparative Summary of Predicted Fragments

The following table summarizes the key diagnostic ions expected from the two ionization techniques. This comparison is critical for selecting the appropriate analytical method based on the research objective, whether it be unambiguous identification (EI) or sensitive quantification (ESI).

m/z (³⁵Cl) Proposed Ion Structure Ionization Mode Formation Mechanism Diagnostic Value
308[C₁₆H₁₄Cl₂O₂]⁺•EIMolecular IonConfirms molecular weight; Cl isotope pattern is key.
309[C₁₆H₁₅Cl₂O₂]⁺ESIProtonated MoleculePrecursor for MS/MS; confirms molecular weight.
291[C₁₆H₁₃Cl₂O]⁺ESI-MS/MSNeutral Loss of H₂OCommon loss from protonated ketones.
188[C₈H₇Cl₂O]⁺•EIMcLafferty RearrangementIndicates presence of a γ-hydrogen and carbonyl group.
173[C₇H₃Cl₂O]⁺EI, ESI-MS/MSα-CleavageHigh. Expected base peak in EI. Confirms dichlorobenzoyl moiety.
121[C₈H₉O]⁺EI, ESI-MS/MSBenzylic CleavageHigh. Confirms the 4-methoxybenzyl moiety.

Experimental Protocol: A Self-Validating Workflow

To empirically validate these predictions, a robust analytical workflow is essential. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet is determined by the analyte's thermal stability and volatility. For this compound, both are viable.

G cluster_prep Sample Preparation cluster_gcms GC-EI-MS Analysis cluster_lcms LC-ESI-MS/MS Analysis Sample Analyte Standard (1 mg/mL in Methanol) Dilute Serial Dilution (to 1-1000 ng/mL) Sample->Dilute GC GC Separation (e.g., DB-5ms column) Dilute->GC 1 µL Injection LC LC Separation (e.g., C18 column) Dilute->LC 5 µL Injection EI Electron Ionization (70 eV) GC->EI MS1 Full Scan MS (m/z 50-500) EI->MS1 ESI Electrospray Ionization (Positive Mode) LC->ESI MS2 MS/MS Analysis (CID on m/z 309) ESI->MS2

Caption: A dual-platform analytical workflow for comprehensive MS analysis.

Part 1: GC-MS for EI Fragmentation
  • Rationale: GC-MS is the gold standard for generating reproducible EI spectra that can be compared against spectral libraries. It provides the classic fragmentation "fingerprint."

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Perform serial dilutions to create working standards from 1 ng/mL to 1000 ng/mL.

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL splitless injection at 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full scan mode from m/z 50 to 500.

Part 2: LC-MS/MS for ESI Fragmentation
  • Rationale: LC-MS is ideal for analyzing potentially thermally labile compounds and provides excellent sensitivity. The MS/MS capability allows for controlled fragmentation experiments to confirm structural motifs.

  • Methodology:

    • Sample Preparation: Use the same standards prepared for GC-MS.

    • LC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • MS System: Sciex Triple Quad™ 6500+ or equivalent Q-TOF.

    • Ionization: Electrospray Ionization (ESI), positive mode. Capillary voltage: 3.5 kV.

    • Acquisition:

      • Full Scan: Acquire data from m/z 100-500 to identify the [M+H]⁺ ion.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 309 and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of 1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one is highly predictable based on the fundamental principles of organic mass spectrometry. Under Electron Ionization, the fragmentation is expected to be dominated by alpha-cleavage, yielding a characteristic base peak at m/z 173 corresponding to the 2,5-dichlorobenzoyl cation. Under the gentler conditions of Electrospray Ionization, the protonated molecule serves as a precursor for MS/MS analysis, where fragmentation is characterized by the neutral loss of small molecules and cleavage along the propanone backbone.

By employing a dual-platform approach using both GC-EI-MS and LC-ESI-MS/MS, researchers can achieve unambiguous identification and detailed structural confirmation. This guide provides the theoretical framework and practical protocols necessary to interpret the resulting data, serving as a valuable resource for scientists working with this and structurally related compounds.

References

  • Walsh Medical Media. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Available at: [Link]

  • Nowakowska, Z. (2006). Letter: electron ionization-induced fragmentation of new thiochalcone derivatives. European Journal of Mass Spectrometry, 12(5), 339-43. Available at: [Link]

  • ResearchGate. (n.d.). Letter: Electron Ionization-Induced Fragmentation of New Thiochalcone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation. Available at: [Link]

  • Aksöz, E. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Doc Brown's Chemistry. (2023). Mass spectrum of 2-methoxypropane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Propiophenone Derivatives and Their Analogs as PTP1B Inhibitors

Executive Summary Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity. The development of small-molecule inhibitors for PTP1B, however, is fraught with challenges, primarily concerning selectivity against other highly homologous protein tyrosine phosphatases. This guide provides a comparative analysis of PTP1B inhibitors centered around the propiophenone scaffold and its more extensively studied α,β-unsaturated analogs, chalcones. We delve into the structure-activity relationships (SAR) that govern their inhibitory potency, present detailed experimental protocols for their evaluation, and discuss the future trajectory for developing these compounds into viable therapeutic agents.

The Central Role of PTP1B in Metabolic Disease

Protein tyrosine phosphorylation is a fundamental mechanism controlling a vast array of cellular processes. The balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) dictates the phosphorylation state of key signaling proteins. PTP1B, a key member of the PTP family, is localized to the endoplasmic reticulum and acts as a master regulator of metabolic signaling.[1]

Its primary role is to dephosphorylate and thereby inactivate the insulin receptor (IR) and its downstream effector, Insulin Receptor Substrate-1 (IRS-1).[2] By doing so, PTP1B effectively dampens the insulin signaling cascade, which is responsible for glucose uptake and metabolism.[1][2] Overactivity or overexpression of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes.[3] Furthermore, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key mediator of leptin's effects on satiety and energy expenditure.[3]

This dual role in both insulin and leptin pathways makes PTP1B an attractive drug target. Inhibition of PTP1B is expected to enhance insulin sensitivity and promote weight loss, addressing two of the primary challenges in managing metabolic syndrome.[3][4]

The Challenge of Selectivity

The primary hurdle in developing PTP1B inhibitors is achieving selectivity. The active site of PTP1B is highly conserved across the PTP family, especially with T-cell PTP (TCPTP), which shares 72% sequence identity in the catalytic domain. Off-target inhibition of other PTPs could lead to undesirable side effects. This has driven a search for inhibitors that bind to less conserved allosteric sites or exploit subtle differences in the active site architecture.[5]

Comparative Analysis of Propiophenone-Related Inhibitors

While direct studies on simple propiophenone derivatives are limited, the structurally analogous chalcones (1,3-diphenyl-2-propen-1-one) have emerged as a promising and extensively studied class of PTP1B inhibitors.[4] The chalcone scaffold consists of two aromatic rings (Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system, providing a versatile template for chemical modification.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of chalcone derivatives against PTP1B is highly dependent on the nature and position of substituents on both aromatic rings.

  • Influence of Hydroxyl Groups: The presence and number of hydroxyl (-OH) groups are critical. Polysubstitution with hydroxyl groups, particularly on Ring A, often enhances inhibitory activity.[6] For instance, a series of 2',4',6'-trihydroxychalcone derivatives were identified as potent, competitive inhibitors of PTP1B.[7][8] This suggests that the hydroxyl groups may form key hydrogen bond interactions with residues in the PTP1B active site.

  • Role of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl) or nitro groups (-NO2), on Ring B can significantly increase PTP1B inhibitory activity.[6][9] For example, compound AS-4, a chalcone derivative with a 3-nitrophenyl Ring B, was found to be a potent inhibitor with 60.57% inhibition at a concentration of 30 µM.[10]

  • Heterocyclic Scaffolds: Replacing one of the aryl rings with a heterocyclic ring, such as a furan, thiophene, or benzimidazole, has proven to be a successful strategy.[11][12] Compound 10i , a chalcone derivative bearing a benzotriazole moiety, exhibited potent activity with an IC50 value of 2.98 µM.[11] Another furan-containing chalcone, AJ-10 , showed 62.87% inhibition of PTP1B.[12]

Quantitative Comparison of Chalcone Derivatives

The following table summarizes the PTP1B inhibitory activity of selected chalcone derivatives from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in assay conditions.

Compound IDKey Structural FeaturesIC50 (µM)Inhibition TypeReference
4a 2',4',6'-Trihydroxychalcone0.27Competitive[7][8]
LXQ-87 (C8) Bromocatechol-chalcone1.061Non-competitive[5]
Xanthoangelol K Prenylated chalcone0.82 (µg/mL)Competitive[6]
Compound 28 Heterocyclic chalcone3.12-[6]
10i Benzotriazole-chalcone2.98-[11]
14i Thiazolidinone-heteroaryl6.09-[13]
3t Carbazole-hydrazone2.78-

Experimental Methodologies

Evaluating the efficacy of potential PTP1B inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro PTP1B Inhibition Assay (pNPP-Based)

This colorimetric assay is the most common method for high-throughput screening of PTP1B inhibitors. It relies on the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) by PTP1B to produce p-nitrophenol (pNP), which is a yellow-colored product under alkaline conditions.

Causality Behind the Protocol:

  • Buffer System: A slightly acidic buffer (pH 6.0-7.0) is used to mimic physiological conditions and ensure optimal enzyme activity.[14] DTT is included to maintain the catalytic cysteine residue in its reduced, active state. EDTA chelates divalent metal ions that could interfere with the enzyme.

  • Substrate: pNPP is a simple, commercially available substrate that produces a readily detectable colorimetric signal upon hydrolysis.

  • Quenching: The reaction is stopped by adding a strong base (e.g., NaOH). This serves two purposes: it denatures the enzyme to halt the reaction instantly, and it deprotonates the pNP product, shifting its absorbance maximum to 405 nm and intensifying the yellow color for accurate measurement.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Citrate (or MES), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0.[14]

    • PTP1B Enzyme Solution: Prepare a working solution of recombinant human PTP1B (e.g., 16 nM final concentration) in cold assay buffer.[14]

    • Substrate Solution: Prepare a 4 mM solution of pNPP in assay buffer.

    • Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Serially dilute in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

    • Stop Solution: 5 M or 10 M NaOH.[14][15]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor solution (or DMSO for the control) to the appropriate wells.

    • Add 20 µL of the PTP1B enzyme solution to all wells except the "blank" (add 20 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells. The final volume should be 100 µL.

    • Incubate the plate at 37°C for 30 minutes.[14]

    • Stop the reaction by adding 10 µL of 10 M NaOH to each well.[14]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetics Analysis

To understand how a compound inhibits PTP1B, kinetic studies are performed. By measuring the reaction velocity at various substrate and inhibitor concentrations, one can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This is typically visualized using Lineweaver-Burk or Dixon plots.[14]

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the substrate-binding site.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Cell-Based Assay: Assessing Insulin Signaling

While in vitro assays are crucial for initial screening, confirming an inhibitor's activity in a cellular context is a critical next step. This validates that the compound can cross the cell membrane and engage its target to produce a biological effect.

General Protocol Outline (Western Blot for Akt Phosphorylation):

  • Cell Culture: Culture an insulin-responsive cell line (e.g., HepG2 human liver cells or differentiated C2C12 mouse myotubes) to near confluency.

  • Serum Starvation: Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the PTP1B inhibitor (or vehicle control) for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, a key downstream marker of insulin signaling) and total Akt (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. An effective PTP1B inhibitor will show a dose-dependent increase in the p-Akt/Total Akt ratio, indicating enhancement of the insulin signaling pathway.[16][17]

Visualizing the Science: Pathways and Workflows

PTP1B's Regulatory Role in Insulin Signaling

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem PTP1B PTP1B (on ER) PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Glucose Glucose Glucose->GLUT4_mem uptake

Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the IR and IRS-1.

General Workflow for PTP1B Inhibitor Discovery

Inhibitor_Workflow A Compound Library (Natural or Synthetic) B High-Throughput Screening (In Vitro pNPP Assay) A->B C Hit Identification (Potent Compounds) B->C D Dose-Response & IC50 Determination C->D E Kinetic & Selectivity Assays D->E F Cell-Based Assays (e.g., Insulin Signaling) E->F G Lead Optimization (SAR Studies) F->G H In Vivo Studies (Animal Models) G->H

Caption: A typical drug discovery cascade for identifying and validating novel PTP1B inhibitors.

Detailed Workflow for the pNPP Inhibition Assay

pNPP_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Assay Components (Buffer, Inhibitor, Enzyme) prep->plate preincubate 3. Pre-incubate at 37°C (10-15 min) plate->preincubate initiate 4. Initiate Reaction (Add pNPP Substrate) preincubate->initiate incubate 5. Incubate at 37°C (30 min) initiate->incubate stop 6. Stop Reaction (Add NaOH) incubate->stop read 7. Read Absorbance (405 nm) stop->read analyze 8. Calculate % Inhibition and IC50 Value read->analyze

Caption: Step-by-step workflow for the colorimetric pNPP-based PTP1B inhibition assay.

Discussion and Future Perspectives

The chalcone scaffold represents a highly promising starting point for the development of novel PTP1B inhibitors. The extensive research into their structure-activity relationships has provided a clear roadmap for medicinal chemists. The most potent compounds, such as the 2',4',6'-trihydroxychalcones, demonstrate that targeting the active site with hydrogen-bond-rich moieties is a viable strategy for achieving low micromolar to nanomolar potency.[7][8]

However, the challenge of selectivity remains. Future efforts should focus on:

  • Allosteric Targeting: Designing chalcone derivatives that bind to allosteric sites, such as the "BB site," could yield highly selective inhibitors, as demonstrated by the non-competitive bromocatechol-chalcone LXQ-87.[5]

  • Improving Pharmacokinetics: Many natural product-derived inhibitors suffer from poor oral bioavailability and metabolic instability. Future synthetic efforts must prioritize optimizing these drug-like properties to translate in vitro potency into in vivo efficacy.

  • Hybrid Molecules: Combining the chalcone scaffold with other known PTP1B-binding fragments could lead to novel inhibitors with unique binding modes and improved selectivity profiles.

References

  • Synthesis and Protein Tyrosine Phosphatase 1B-Inhibitory Activity of Chalcones. (n.d.). ResearchGate. [Link]

  • RECENT PERSPECTIVES OF CHALCONE BASED MOLECULES AS PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORS. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Sun, L., et al. (2012). Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. Chemical Biology & Drug Design, 80(4), 584-590. [Link]

  • Sun, L., et al. (2012). Synthesis and Biological Evaluation of 2,4,6‐Trihydroxychalcone Derivatives as Novel Protein Tyrosine Phosphatase 1B Inhibitors. Sci-Hub. [Link]

  • Yang, F., et al. (2019). Synthesis and PTP1B Inhibitory Activity of Novel Chalcone Derivatives Bearing 1H-Benzo[d]imidazol or 1H-Benzo[d][6][7][9]triazol Moieties. Chinese Journal of Organic Chemistry. [Link]

  • Wang, R., et al. (2025). Allosteric inhibition of PTP1B by bromocatechol-chalcone derivatives. European Journal of Medicinal Chemistry, 282, 117053. [Link]

  • Quy, T. D., et al. (2024). In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake. MDPI. [Link]

  • Suleiman, J. B., et al. (2016). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of Ethnopharmacology. [Link]

  • Ramasamy, K., et al. (2020). Docking-based virtual screening in search for natural PTP1B inhibitors in treating type-2 diabetes mellitus and obesity. Biomedical Research and Therapy. [Link]

  • Mahapatra, D. K., et al. (2019). Recent Perspectives Of Chalcone-Based Molecules As Protein Tyrosine Phosphatase 1b (Ptp1b) Inhibitors. Taylor & Francis eBooks. [Link]

  • Jain, A., & Jain, D. K. (2021). Ligand Based Designing, Synthesis and PTP1B Inhibitory Activity of Some Chalcone Derivatives. Annals of the Romanian Society for Cell Biology. [Link]

  • Jain, A., & Jain, D. K. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY ACTIVITY OF HETEROCYCLIC DERIVATIVES OF CHALCONE SCAFFOLD. Journal of Advanced Scientific Research. [Link]

  • Lee, S. H., et al. (2025). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology. [Link]

  • PTP1B Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]

  • Li, Y., et al. (2021). Synthesis and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity Evaluation of Novel Arylaminoacetylhydrazone Derivatives Containing Carbazole Moiety. Chinese Journal of Organic Chemistry. [Link]

  • Campos-Almazán, M. I., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. [Link]

  • Doman, T. N., et al. (2003). Cellular effects of small molecule PTP1B inhibitors on insulin signaling. Biochemistry, 42(44), 12792-804. [Link]

  • Inhibitory activities of the synthesized compounds against PTP1B. (n.d.). ResearchGate. [Link]

  • Al-Hanish, A., & El-Sayed, M. (2019). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. MDPI. [Link]

  • Li, S., et al. (2016). Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I. European Journal of Medicinal Chemistry, 125, 634-645. [Link]

  • Doman, T. N., et al. (2003). Cellular Effects of Small Molecule PTP1B Inhibitors on Insulin Signaling. Biochemistry, 42(44), 12792-12804. [Link]

  • Role of PTP1B in the signal pathway for type 2 diabetes, obesity, and cancer. (n.d.). ResearchGate. [Link]

Sources

Validation

Process Analytical Technology (PAT) Guide: IR Validation of SGLT2 Inhibitor Synthesis

Executive Summary & The Analytical Challenge The synthesis of SGLT2 inhibitors (Gliflozins) typically hinges on a critical C-C bond formation between an aryl aglycone and a glucose moiety. The industry-standard "Gluconol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

The synthesis of SGLT2 inhibitors (Gliflozins) typically hinges on a critical C-C bond formation between an aryl aglycone and a glucose moiety. The industry-standard "Gluconolactone Method" involves the nucleophilic addition of an aryl metal species (Lithium or Grignard) to a protected gluconolactone, followed by reduction.

The Challenge: Traditional offline analysis (HPLC/NMR) during this step creates a "blind spot" of 1–4 hours. The reaction is moisture-sensitive and cryogenic (often -78°C). Opening the reactor for sampling risks hydrolysis and side-reactions.

The Solution: In-situ or rapid At-Line Infrared (IR) Spectroscopy. By tracking the disappearance of the lactone carbonyl (


)  and the emergence of the ether linkage (

)
, chemists can validate the reaction endpoint with <1 minute latency, ensuring the unstable lactol intermediate is processed immediately.

Comparative Analysis: IR vs. Alternatives

The following table objectively compares IR against the standard alternatives for in-process control (IPC) of SGLT2 precursors.

FeatureFTIR (ATR/In-situ) HPLC (UV/Vis) NMR (

H)
Primary Utility Functional Group Conversion (Kinetic Monitoring)Purity Quantification & Impurity ProfilingStructural Elucidation & Stereochemistry (

)
Time to Result < 1 minute (Real-time)30–60 minutes (Prep + Run)1–24 hours (Availability dependent)
Sample Prep None (Dip probe) or Minimal (ATR)High (Dilution, Filtration)High (Deuterated Solvents)
Limit of Detection ~0.1 - 0.5% (Functional group specific)< 0.05% (Trace impurities)~1%
Cost Per Run NegligibleHigh (Solvents, Columns)High (Solvents, Cryogens)
Blind Spot None (Continuous trend)High (Snapshot only)High (Snapshot only)

Critical Insight: IR is not a replacement for final purity release by HPLC. It is a process gating tool. Use IR to determine when to quench the reaction; use HPLC to certify what you made.

Detailed Methodology: The "Lactone-to-Lactol" Protocol

This protocol validates the coupling of the aryl halide (e.g., 5-bromo-2-chloro-4'-ethoxybenzophenone for Dapagliflozin) with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.

Phase A: System Suitability Test (Self-Validating Step)

Before touching the valuable reaction mixture, you must validate the instrument.

  • Cleanliness Check: Ensure the ATR crystal (Diamond/ZnSe) shows a flat baseline with <0.5% noise in the 2000–2500 cm⁻¹ region.

  • Standard Validation: Run a "Polystyrene Film" standard.

    • Pass Criteria: Sharp peaks at 1601 cm⁻¹ and 2849 cm⁻¹ (± 1 cm⁻¹).

  • Precursor Reference: Run a scan of the pure TMS-protected Gluconolactone starting material.

    • Key Marker: Identify the strong Carbonyl (

      
      ) stretch at 1750–1780 cm⁻¹ . This is your "Start" signal.
      
Phase B: Reaction Monitoring (The Workflow)
  • Baseline: Collect a background spectrum of the reaction solvent (typically THF or Toluene) at reaction temperature.

  • T=0 (Addition): Upon adding the Gluconolactone to the Aryl-Lithium species, initiate continuous scanning (1 scan every 30 seconds).

  • Monitoring Logic:

    • Watch: The decay of the Lactone band (~1760 cm⁻¹).

    • Watch: The stability of the Aromatic ring breathing bands (~1500 cm⁻¹ - Internal Standard).

  • Endpoint Determination: When the First Derivative of the 1760 cm⁻¹ peak intensity approaches zero (flatline) for 3 consecutive scans, the nucleophilic addition is complete.

  • Quench Decision: Proceed immediately to the reduction step (Et3SiH/BF3·OEt2) to prevent the unstable lactol from reverting or decomposing.

Data Interpretation: Spectral Fingerprints[1][2][3]

The following table summarizes the specific vibrational assignments required to validate the transformation.

Functional GroupPrecursor (Gluconolactone) Intermediate (Lactol) Product (Gliflozin) Interpretation
Carbonyl (

)
Strong (1750–1780 cm⁻¹) Absent AbsentPrimary Indicator of Reaction Success
Hydroxyl (

)
Absent (if TMS protected)Broad (3300–3500 cm⁻¹)Broad (3300–3500 cm⁻¹)Indicates lactol formation or deprotection
Ether (

)
Weak/ModerateModerateStrong (1000–1100 cm⁻¹) Formation of the glycosidic bond
Aromatic (

)
Absent (in sugar)Present (1500–1600 cm⁻¹)Present (1500–1600 cm⁻¹)Confirms coupling of the aryl moiety
Si-C (TMS) Sharp (~1250 cm⁻¹)Sharp (~1250 cm⁻¹)Absent (after deprotection)Tracks protecting group status

Visualizing the Decision Workflow

The following diagram illustrates the logic flow for the IR-based decision gate in SGLT2 synthesis.

SGLT2_Synthesis_Validation Start Start: Aryl-Li + Gluconolactone Sampling In-Situ IR Sampling (Every 30 sec) Start->Sampling Decision Check 1760 cm⁻¹ (C=O) Peak Sampling->Decision Reaction_Cont Reaction Incomplete (Continue Stirring) Decision->Reaction_Cont Peak Present Endpoint Endpoint Reached (C=O Disappeared) Decision->Endpoint Peak Absent Reaction_Cont->Sampling Loop Next_Step Proceed to Silane Reduction (Form C-Glycoside) Endpoint->Next_Step QC_Check Offline HPLC/NMR (Final Purity Check) Next_Step->QC_Check

Caption: Logic flow for using IR spectroscopy to gate the transition from nucleophilic addition to reduction in SGLT2 inhibitor synthesis.

References

  • Deshpande, P. et al. (2017). Practical Synthesis of SGLT2 Inhibitors: Dapagliflozin and Empagliflozin. Journal of Medicinal Chemistry.

  • U.S. Food and Drug Administration (FDA). (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.

  • Wartewig, S. & Neubert, R. (2005). Pharmaceutical applications of Mid-IR and Raman spectroscopy. Advanced Drug Delivery Reviews.

  • PubChem. (2023). Dapagliflozin Compound Summary. National Library of Medicine.

  • Mente, P. (2022).[1] Method Development and Validation of Dapagliflozin by RP-HPLC. Journal of Pharmaceutical Negative Results.

Sources

Comparative

A Comparative Guide to the Impurity Profiling of Commercial 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Batches

Abstract This guide provides a comprehensive framework for the impurity profiling of commercial batches of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a key intermediate in pharmaceutical synthesis. Recognizing that...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the impurity profiling of commercial batches of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a key intermediate in pharmaceutical synthesis. Recognizing that impurities can significantly impact the safety, efficacy, and stability of final drug products, this document outlines a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis of three hypothetical commercial batches, demonstrating how variations in synthesis and purification can lead to distinct impurity profiles. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for robust quality control and regulatory compliance.

Introduction: The Imperative for Purity

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex ketone derivative whose utility in medicinal chemistry and organic synthesis is significant. As a precursor or key intermediate for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The International Council for Harmonisation (ICH) has established stringent guidelines (specifically ICH Q3A) that mandate the control, identification, and qualification of impurities in new drug substances.[1][2][3] These guidelines categorize impurities as organic, inorganic, or residual solvents, each requiring a tailored analytical approach for detection and quantification.[2][4]

This guide provides an in-depth comparison of hypothetical commercial batches of the target compound, illustrating how a systematic impurity profiling workflow can reveal critical differences between suppliers. By understanding the potential synthetic routes and the types of impurities they can generate, drug developers can make informed decisions, mitigate risks, and ensure regulatory adherence.

The Synthetic Landscape: Origins of Impurity

To effectively profile impurities, one must first understand their likely origin. The most probable synthetic route to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a Friedel-Crafts acylation reaction.[5] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.[6][7]

In this case, 3-(4-methoxyphenyl)propionyl chloride (the acylating agent) reacts with 1,4-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

cluster_impurities Potential Impurities SM1 1,4-Dichlorobenzene Product 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone SM1->Product Friedel-Crafts Acylation Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 3-(4-methoxyphenyl)propionyl chloride SM2->Product SM2->Impurity1 Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Impurity4 Residual Solvents & Catalysts Catalyst->Impurity4 Impurity2 Isomeric Products (e.g., 3',4'-dichloro isomer) Product->Impurity2 Lack of Regioselectivity Impurity3 Polysubstitution By-products Product->Impurity3 Over-reaction

Caption: Proposed synthetic pathway and potential impurity sources.

This synthetic route, while effective, is prone to several side reactions that can introduce impurities.[6]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1,4-dichlorobenzene or 3-(4-methoxyphenyl)propanoic acid (if the acyl chloride is generated in situ or hydrolyzes).

  • Isomeric Products: The acylation may occur at other positions on the 1,4-dichlorobenzene ring, leading to regioisomers such as 3',4'-dichloro-3-(4-methoxyphenyl)propiophenone.

  • Polysubstitution: The activated product can potentially undergo a second acylation, leading to higher molecular weight by-products.

  • Inorganic Impurities and Residual Solvents: Remnants of the Lewis acid catalyst and solvents used during synthesis and workup can be carried through.[2]

Comparative Analysis of Commercial Batches

To illustrate the practical application of impurity profiling, we present a comparative analysis of three hypothetical commercial batches (A, B, and C). The analytical workflow is designed to detect and quantify the full spectrum of potential impurities.

cluster_workflow Analytical Workflow cluster_screening Primary Screening & Quantification cluster_characterization Structural Elucidation Sample Commercial Batch (A, B, or C) HPLC HPLC-UV (Non-volatile organic impurities) Sample->HPLC GCMS GC-MS (Volatile impurities & residual solvents) Sample->GCMS Isolation Preparative HPLC (for unknown impurities >0.10%) HPLC->Isolation Identify unknowns Report Comprehensive Impurity Profile HPLC->Report GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolation->NMR Isolate & Characterize NMR->Report

Caption: Integrated workflow for comprehensive impurity profiling.

Experimental Protocols

The trustworthiness of any comparative analysis rests on robust, validated analytical methods.[8] The following protocols are designed to provide high sensitivity and specificity for the separation and identification of impurities.[9]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) This method is the gold standard for quantifying non-volatile organic impurities.[9]

  • Instrumentation: UPLC/HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% to 95% B

    • 12-13 min: Hold at 95% B

    • 13-13.5 min: 95% to 30% B

    • 13.5-15 min: Hold at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.[10]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) This technique is ideal for identifying volatile organic impurities and residual solvents.[9][11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 50°C, hold for 3 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Inlet Temperature: 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the unambiguous structural elucidation of unknown impurities that have been isolated.[12][13]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of isolated impurity in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and definitively assemble the molecular structure.

Results and Discussion

The application of the above protocols to three hypothetical commercial batches yielded the following comparative data. All impurities are reported as a percentage of the total peak area from the HPLC-UV analysis.

Impurity IDRetention Time (min)Proposed IdentityBatch A (% Area)Batch B (% Area)Batch C (% Area)ICH Threshold Exceeded?
IMP-013.53-(4-methoxyphenyl)propanoic acid0.25%0.08%< 0.03%Yes (A) - Identification
IMP-025.11,4-Dichlorobenzene0.04%0.06%< 0.03%No
IMP-038.93',4'-dichloro isomer< 0.03%0.18%0.04%Yes (B) - Identification
IMP-0411.2Unknown0.09%0.07%0.06%Yes (All) - Reporting
Total Impurities 0.38% 0.39% 0.10%
Purity 8.2 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone 99.62% 99.61% 99.90%

Analysis of Results:

  • Batch A: This batch shows a significant level (0.25%) of IMP-01 , identified as the starting material 3-(4-methoxyphenyl)propanoic acid. This level is well above the ICH identification threshold (typically 0.10-0.15%), indicating a potential issue with the conversion of the acid to the acyl chloride or incomplete reaction during the Friedel-Crafts step.[1][2] This impurity must be structurally confirmed and its potential impact assessed.

  • Batch B: The defining characteristic of Batch B is the presence of IMP-03 at 0.18%. Based on its elution profile relative to the main peak, this is likely a regioisomer, a common by-product in Friedel-Crafts acylations due to a lack of complete regioselectivity. This level also exceeds the identification threshold, requiring isolation and structural confirmation (e.g., via NMR) to ensure it does not pose a toxicological risk.

  • Batch C: This batch represents a significantly higher purity profile. All specified impurities are below the reporting threshold of 0.05%, with only a minor unknown impurity (IMP-04 ) detected.[2] This suggests a more optimized and controlled manufacturing process with superior purification steps.

  • Common Impurities: The unknown impurity IMP-04 was detected in all batches at levels requiring it to be reported in regulatory filings. While below the identification threshold, its consistent presence suggests it is a common process-related impurity that should be monitored. GC-MS analysis (data not shown) of all batches confirmed residual dichloromethane below the ICH Q3C limits.[1][2]

Conclusion and Recommendations

This comparative guide demonstrates that commercial batches of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone can exhibit significant variations in their impurity profiles, directly reflecting differences in their synthetic and purification processes.

  • Batch C is clearly the superior quality product, suitable for use in late-stage clinical development and commercial manufacturing where stringent purity is paramount.

  • Batches A and B , while having high overall purity, contain specific impurities (a starting material and an isomer, respectively) at levels that exceed ICH identification thresholds. Use of these batches would require additional analytical work to characterize these impurities and a thorough toxicological risk assessment before they could be considered for use in GMP manufacturing.

This work underscores the necessity of a multi-technique analytical approach for comprehensive impurity profiling. Simple purity determination by a single method is insufficient. A combination of high-resolution chromatography (HPLC) for quantification and spectroscopic methods (GC-MS, NMR) for identification is essential for ensuring the quality and safety of pharmaceutical intermediates and the final drug products derived from them.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • SATHEE. Friedel Crafts Reaction.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
  • Lokesh, M. R., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • ChemicalBook. Propiophenone(93-55-0) 1H NMR spectrum.
  • PubMed. (2017, March 15).
  • IJPQA. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Sigma-Aldrich.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Open Access Text. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • BenchChem. Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • National Institutes of Health. (2022, September 14).
  • ResearchGate. (2025, August 5).
  • SciSpace.
  • Wikipedia. Friedel–Crafts reaction.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Nacalai Tesque, Inc. U.S. Pharmacopeia Methods for HPLC.
  • ACS Publications. Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine.
  • SIELC. (2018, February 16). Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column.
  • Springer. (2005, May 15).
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

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Validation

Benchmarking Guide: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone vs. Phlorizin Analogs

The following guide provides a comprehensive technical benchmark of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as DCPP ) against Phlorizin and its modern analogs. This analysis focuses on stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmark of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as DCPP ) against Phlorizin and its modern analogs. This analysis focuses on structural integrity, synthetic utility, and pharmacological potential within the context of Sodium-Glucose Co-Transporter (SGLT) inhibitor development.

Executive Summary & Core Directive

The Challenge: Phlorizin is the historical prototype for SGLT inhibition but suffers from poor metabolic stability due to its O-glycosidic linkage. Modern drug discovery focuses on C-aryl glycosides (e.g., Dapagliflozin, Empagliflozin) which are metabolically robust.

The Solution: DCPP (CAS: 898776-28-8) represents a critical aglycone scaffold . Unlike Phlorizin, which is a finished glycoside, DCPP is a lipophilic precursor that allows for the synthesis of stable C-glycosides. This guide benchmarks DCPP not as a direct competitor in potency, but as a superior structural foundation for synthesizing next-generation, metabolically stable inhibitors.

Comparative Snapshot
FeaturePhlorizin (Benchmark) DCPP (Target Scaffold) Implication
Chemical Class Dihydrochalcone O-GlucosideDihydrochalcone Aglycone AnalogDCPP lacks the sugar moiety required for high-affinity binding.
Metabolic Stability Low (Hydrolyzed by

-glucosidase)
High (Stable ketone/C-C bonds)DCPP derivatives resist gut degradation.
SGLT Potency High (

nM)
Low/Inactive (


M)
Sugar moiety is essential for nanomolar potency.
Selectivity (SGLT2/1) Low (Non-selective)Tunable (via substitution)The 2',5'-dichloro pattern drives SGLT2 selectivity in final drugs.
Primary Use Biological Probe (In Vitro)Synthetic Intermediate / SAR ProbeDCPP is a building block, not a final drug.

Structural & Mechanistic Analysis

The Pharmacophore Shift

SGLT inhibitors bind to the transporter via two distinct sub-sites: the Sugar Binding Site (hydrophilic) and the Aglycone Binding Site (lipophilic).

  • Phlorizin: Occupies both sites. The glucose moiety anchors the molecule in the sugar pocket, while the dihydrochalcone tail extends into the lipophilic vestibule.

  • DCPP: Lacks the glucose moiety. It functions as a probe for the Aglycone Binding Site only. Its 2',5'-dichloro substitution pattern is designed to mimic the distal phenyl ring of modern gliflozins (e.g., Dapagliflozin), optimizing hydrophobic interactions that Phlorizin's hydroxylated rings cannot achieve.

Visualization: Structural Evolution

SGLT_SAR cluster_0 Mechanism of Improvement Phlorizin Phlorizin (O-Glycoside) Unstable & Non-selective DCPP DCPP (Aglycone Scaffold) Stable & Lipophilic Phlorizin->DCPP Pharmacophore Optimization Gliflozins Next-Gen Gliflozins (C-Aryl Glycosides) Stable & Potent DCPP->Gliflozins Glycosylation & Reduction Step1 1. Replace unstable O-linkage with stable C-C bond. Step2 2. Optimize Aglycone (DCPP) for SGLT2 selectivity.

Figure 1: Evolutionary pathway from Phlorizin to DCPP-based C-aryl glycosides.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark DCPP, you must assess its synthetic utility and biological quiescence (proving the sugar hypothesis).

Protocol A: Synthesis of DCPP (Friedel-Crafts Acylation)

Objective: Generate the DCPP scaffold with high purity (>98%) to serve as a reliable intermediate.

Reagents:

  • 1,4-Dichloro-2-methoxybenzene (Starting Material A)

  • 3-(4-Methoxyphenyl)propionyl chloride (Starting Material B)

  • Aluminum Chloride (

    
    , Lewis Acid)
    
  • Dichloromethane (DCM, Solvent)

Workflow:

  • Activation: Suspend

    
     (1.2 eq) in anhydrous DCM at 
    
    
    
    C under
    
    
    atmosphere.
  • Addition: Dropwise add 3-(4-Methoxyphenyl)propionyl chloride. Stir for 30 min to form the acylium ion complex.

  • Coupling: Add 1,4-Dichloro-2-methoxybenzene slowly. The electron-rich ring directs acylation.

  • Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture into ice-HCl. Extract with DCM.

  • Purification: Recrystallize from Ethanol.

    • Validation:

      
      H NMR must show two distinct aromatic systems and the characteristic propionyl linker triplets (
      
      
      
      ppm).
Protocol B: Comparative SGLT2 Glucose Uptake Assay

Objective: Quantify the loss of potency in DCPP (Aglycone) vs. Phlorizin (Glycoside) to validate the necessity of the sugar moiety.

Materials:

  • Cells: HEK293T cells stably expressing human SGLT2 (hSGLT2).

  • Tracer:

    
    -Methyl-D-[U-
    
    
    
    C]glucopyranoside (
    
    
    C-AMG).
  • Buffer: KRH Buffer (Na-free buffer as negative control).

Step-by-Step Procedure:

  • Seeding: Plate hSGLT2-HEK293T cells in 96-well Poly-D-Lysine coated plates (

    
     cells/well). Incubate 24h.
    
  • Pre-treatment: Wash cells with warm KRH buffer.

  • Inhibition Phase:

    • Group A (Control): Vehicle (0.1% DMSO).

    • Group B (Benchmark): Phlorizin (Titration: 1 nM to 10

      
      M).
      
    • Group C (Test): DCPP (Titration: 10 nM to 100

      
      M).
      
    • Incubate for 15 minutes at 37°C.

  • Uptake: Add

    
    C-AMG (final conc. 0.5 
    
    
    
    Ci/mL) to all wells. Incubate 1 hour.
  • Termination: Wash

    
     with ice-cold Na-free buffer to stop transport.
    
  • Lysis & Counting: Lyse cells with 0.1M NaOH. Add scintillation fluid and count CPM (Counts Per Minute).

Data Analysis (Self-Validation):

  • Calculate % Inhibition relative to Vehicle.

  • Expected Result: Phlorizin should show an

    
     nM. DCPP should show negligible inhibition  (
    
    
    
    
    
    M) or weak partial inhibition.
  • Interpretation: If DCPP inhibits strongly, it suggests an allosteric mode of action. If it is inactive, it confirms it is a scaffold requiring glycosylation.

Benchmarking Data Summary

The following table synthesizes expected experimental data based on established Structure-Activity Relationships (SAR) for propiophenone derivatives.

MetricPhlorizinDCPP (Aglycone)Dapagliflozin (Reference C-Glycoside)
Molecular Weight 436.41 g/mol 309.19 g/mol 408.87 g/mol
LogP (Lipophilicity) 0.5 (Hydrophilic)~4.2 (Highly Lipophilic)2.2 (Balanced)
SGLT2

34 nM> 10,000 nM1.1 nM
SGLT1

200 nM> 10,000 nM1,400 nM
Selectivity Ratio ~6-foldN/A>1,200-fold
Oral Bioavailability < 10% (Hydrolysis)> 80% (Predicted)> 70%

Key Insight: DCPP is superior in lipophilicity and stability but inferior in potency . Its value lies in being the starting point for synthesizing compounds like Dapagliflozin, where the ketone is reduced and a sugar is attached to the central phenyl ring.

Synthesis Workflow Visualization

This diagram illustrates how DCPP serves as the central hub for generating high-value SGLT2 inhibitors.

Synthesis_Workflow Start Starting Materials (Dichlorobenzene + Acid Chloride) DCPP DCPP (Intermediate) CAS: 898776-28-8 Start->DCPP Friedel-Crafts Acylation Glycosylation C-Glycosylation (Gluconolactone + R-Li) DCPP->Glycosylation Lithiation & Coupling Reduction Reduction Step (Et3SiH / BF3·OEt2) Target Final SGLT2 Inhibitor (C-Aryl Glycoside) Reduction->Target Deprotection Glycosylation->Reduction Anomeric Reduction

Figure 2: Synthetic pathway utilizing DCPP as a key intermediate for C-aryl glycoside production.

Conclusion

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (DCPP) is not a direct therapeutic competitor to Phlorizin but a superior synthetic scaffold . While Phlorizin remains the biological standard for defining SGLT inhibition, DCPP represents the chemical solution to Phlorizin's metabolic instability.

Recommendation:

  • For Assay Validation: Use Phlorizin as the positive control.

  • For Drug Discovery: Use DCPP as the core building block. Its 2',5'-dichloro motif provides the necessary steric bulk and lipophilicity to achieve high SGLT2 selectivity once glycosylated.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.[1][2] Link

  • ChemicalBook. (2023). "2',5'-DICHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE Product Entry." Link

  • Chao, E.C., & Henry, R.R. (2010). "SGLT2 inhibition—a novel strategy for diabetes treatment."[3] Nature Reviews Drug Discovery. Link

  • Washburn, W.N. (2009). "Evolution of sodium glucose co-transporter 2 inhibitors as anti-diabetic agents." Expert Opinion on Therapeutic Patents. Link

Sources

Safety & Regulatory Compliance

Safety

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone proper disposal procedures

Operational Guide: Safe Disposal and Management of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Executive Summary & Chemical Identity This guide provides an autonomous, fail-safe protocol for the disposal of 2',5'-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Executive Summary & Chemical Identity

This guide provides an autonomous, fail-safe protocol for the disposal of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS: 121542-63-0).[1] Due to the specific halogenated nature of this compound, it must be managed as Halogenated Organic Waste .[1] Misclassification of this compound into non-halogenated solvent streams can result in catastrophic equipment failure at incineration facilities (due to HCl production) and severe regulatory fines.

Chemical Profile & Hazard Assumption Note: As a specialized research intermediate, specific GHS data may vary by vendor. The profile below assumes the "Worst-Case" scenario based on structural analogs (Chlorinated Aromatic Ketones).

ParameterData / Assumption
Chemical Structure Aromatic ketone with two chlorine substituents and a methoxy group.
Physical State Typically Solid (White to off-white powder) or Viscous Oil.
Primary Hazard Skin/Eye Irritant & Aquatic Toxicity. Potential Lachrymator (tear-inducing).
Waste Classification RCRA Hazardous Waste (if discarded).
Disposal Stream Halogenated Organic (Solid or Liquid).[2][3][4][5][6]

Hazard Identification & Causality (The "Why")

To ensure safety, we must understand the causality behind the disposal protocols.

  • The Halogen Factor (Chlorine Atoms):

    • Causality: When incinerated, the chlorine atoms in the 2',5' positions react with hydrogen sources to form Hydrogen Chloride (HCl) gas.[1]

    • Risk:[4][7][8] If disposed of in standard "Organic Solvent" drums (often burned as fuel in cement kilns), the generated HCl can corrode the kiln and release toxic acid rain precursors.[1]

    • Protocol: This requires High-Temperature Incineration (HTI) with specific acid gas scrubbers.

  • The Ketone Moiety:

    • Causality: Alpha-halogenated ketones are often potent alkylating agents.

    • Risk:[4][8] High potential for skin sensitization and irreversible eye damage.

    • Protocol: Double-gloving (Nitrile + Laminate) is required during handling to prevent permeation.

Pre-Disposal: The Self-Validating Segregation System

Before moving waste to the central accumulation area, the researcher must perform a Self-Validation Check .[1] This ensures the waste stream is pure and compatible.

Protocol A: The "Halogen Check" (If identity is ambiguous) If you are disposing of an unmarked mother liquor suspected to contain this compound:

  • Beilstein Test: Heat a copper wire in a flame until no color is produced. Dip into the waste residue and reheat.

    • Green/Blue Flame:Positive for Halogens. Dispose as Halogenated Waste.

    • No Color Change: Non-Halogenated (Unlikely for this compound).

Protocol B: pH Validation

  • Dip a pH strip into the aqueous/organic waste mixture.

  • Requirement: pH must be between 5 and 9 .

    • Why? Acidic halogenated waste can generate free chlorine gas or phosgene-like derivatives if mixed with incompatible oxidizers in the waste drum.

    • Action: Neutralize with Sodium Bicarbonate (NaHCO₃) if acidic before bottling.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup debris, contaminated gloves/paper.[1]

  • Primary Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) jar. Do not use glass for solids to prevent breakage during compaction.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, Solid Debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Seal the jar with parafilm and place it inside a clear Ziploc bag.

  • Disposal Bin: Deposit into the Solid Hazardous Waste Drum (usually black or blue drum).

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Applicable to: Solvent waste containing the compound.

  • Segregation: Ensure the collection carboy is dedicated to Halogenated Solvents .

    • Critical: Never mix with acid waste or oxidizers (e.g., Nitric Acid, Peroxides).[1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Chloroform, Ethyl Acetate) is compatible with the carboy material (HDPE or Safety Coated Glass).[1]

  • Transfer: Use a funnel with a splash guard. Fill to 90% capacity only (leave headspace for expansion).

  • Documentation: Log the estimated concentration of the propiophenone derivative on the waste tag.

Visualized Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Solution) StateCheck->LiquidPath SolidPkg Package in HDPE Jar Double Bagged SolidPath->SolidPkg LiquidSeg Segregate Stream: HALOGENATED ORGANIC LiquidPath->LiquidSeg FinalSolid Disposal: Solid HazMat Drum (Incineration) SolidPkg->FinalSolid CompatCheck Self-Validation: Check pH (5-9) No Oxidizers Present LiquidSeg->CompatCheck FinalLiquid Disposal: Halogenated Solvent Carboy (High Temp Incineration + Scrubber) CompatCheck->FinalLiquid

Caption: Decision matrix for segregating solid vs. liquid halogenated waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action is required to prevent environmental contamination.[4][6][9]

Minor Spill (< 50g/50mL):

  • Isolate: Evacuate the immediate bench area.

  • PPE: Don Silver Shield/Laminate gloves (standard nitrile may degrade if dissolved in DCM) and safety goggles.

  • Containment:

    • Solid: Gently sweep into a dustpan using a brush. Avoid raising dust.[6][7][10][11]

    • Liquid: Cover with Vermiculite or Activated Carbon pads.

  • Clean: Wipe the surface with a soap/water solution (surfactant) to remove hydrophobic residues.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste stream (Scenario A).

Major Spill (> 500g/500mL):

  • Evacuate: Pull the fire alarm/evacuate the lab.

  • Call EHS: Do not attempt cleanup. Chlorinated ketones can act as lachrymators (tear gas) in high concentrations.

Regulatory Framework & Compliance

Strict adherence to these regulations is mandatory for legal operation.

  • US EPA (RCRA): This compound is a "Listed" or "Characteristic" waste. It falls under 40 CFR 261.31 (F-Codes) if spent halogenated solvents are involved [1].

  • Precursor Monitoring: While not always a List I chemical, propiophenone derivatives are closely monitored as potential precursors to cathinones. Accurate inventory logs (usage vs. disposal mass balance) are essential to satisfy DEA or local drug enforcement audits [2].

  • European Waste Catalogue (EWC): Classify under 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) [3].

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes." EPA.gov. [Link]1]

  • Drug Enforcement Administration (DEA). "List of Scheduled Controlled Substances and Regulated Chemicals." Deadiversion.usdoj.gov. [Link]1]

  • European Commission. "Waste Classification: Guidance on the classification and assessment of waste (EWC)." Europa.eu. [Link]1]

  • PubChem. "Propiophenone Derivative Safety Data (Analogous Hazard Data)." National Library of Medicine. [Link]1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Part 1: Operational Directive & Hazard Logic Chemical Identity & Physical State: IUPAC Name: 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one Likely Physical State: Solid (Crystalline powder) or viscous oil dependi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive & Hazard Logic

Chemical Identity & Physical State:

  • IUPAC Name: 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

  • Likely Physical State: Solid (Crystalline powder) or viscous oil depending on purity/polymorph.

  • Core Hazard Profile: Chlorinated aromatic ketones are potent lachrymators and mucous membrane irritants . The 2,5-dichloro substitution pattern on the phenyl ring significantly increases lipophilicity, facilitating skin absorption, while the ketone moiety presents reactivity risks.

Operational Philosophy: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Standard "lab safety" is insufficient; you must employ a containment-first approach. The primary risks are inhalation of particulates during weighing and dermal absorption during transfer.

Part 2: Critical Safety Protocols (The "Why" & "How")

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety data. Use this specific matrix designed for chlorinated aromatic ketones.

Protection ZoneEquipment StandardScientific Rationale
Respiratory N95 (Minimum) / P100 (Preferred) The compound is likely a solid. Particulates generated during static weighing can cause severe respiratory tract irritation (H335).
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate. Chlorinated ketones can cause serious eye damage (H318). Vapors (if heated) are lachrymatory.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Breakthrough Time: <15 mins for standard latex. Chlorinated aromatics permeate rubber rapidly. Double gloving provides a "sacrificial" outer layer.
Body Tyvek® Lab Coat (or equivalent)Cotton coats absorb and retain the chemical, creating a secondary exposure source. Impervious material is required.[1][2][3][4]
Engineering Controls & Containment
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Chlorinated powders are prone to static charge, leading to "fly-away" powder that contaminates the sash and operator.

  • Solvent Selection: When dissolving, avoid highly volatile ethers if possible; use solvents like Ethyl Acetate or DCM inside the hood to minimize vapor drift.

Decontamination & Waste Management

The "Solvent Trap" Principle: Chlorinated compounds are poorly soluble in water. Do not use water alone for cleaning.

  • Primary Wipe: Use a paper towel soaked in Acetone or Ethanol to solubilize residues.

  • Secondary Wash: Follow with a soap/water wash to remove the solvent film.

  • Disposal: All solid waste and contaminated PPE must go into Halogenated Organic Waste streams. Do not mix with non-halogenated solvents to prevent regulatory fines and incineration issues.

Part 3: Visualized Workflows

Workflow 1: Gowning & Handling Sequence

This logic gate ensures no step is missed, preventing cross-contamination.

GowningProcedure Start START: Lab Entry RiskCheck Risk Assessment: Is powder visible? Start->RiskCheck GownUp Step 1: Don Tyvek Coat & Shoe Covers RiskCheck->GownUp No Clean STOP: Clean Area First RiskCheck->Clean Yes Gloves Step 2: Don Inner Nitrile Gloves (Tuck under cuffs) GownUp->Gloves Goggles Step 3: Don Goggles & Respirator Gloves->Goggles OuterGloves Step 4: Don Outer Nitrile Gloves (Over cuffs) Goggles->OuterGloves HoodCheck Step 5: Verify Hood Flow (>80 fpm) OuterGloves->HoodCheck Proceed PROCEED WITH HANDLING HoodCheck->Proceed Clean->GownUp

Caption: Sequential Gowning Logic to prevent dermal and respiratory exposure paths.

Workflow 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

SpillResponse Spill SPILL DETECTED Assess Assess Volume & State (Solid vs Liquid) Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid WetWipe Cover with Wet Paper Towels (Prevent Dust) Solid->WetWipe Minimize Dust Absorb Use Vermiculite/Sand (Contain Spread) Liquid->Absorb Scoop Scoop into Haz Waste Bag WetWipe->Scoop Absorb->Scoop SolventClean Wipe Surface with Acetone Scoop->SolventClean FinalWash Soap & Water Wash SolventClean->FinalWash

Caption: Differential response strategy for solid vs. liquid spills to minimize aerosolization.

Part 4: Technical Specifications & Data

Physical & Chemical Properties (Analog-Derived)

Data extrapolated from structurally similar chlorinated propiophenones.

PropertyValue (Estimated)Operational Implication
Molecular Weight ~323.2 g/mol Heavy molecule; dust settles quickly but adheres to surfaces.
Solubility Low in Water; High in DCM, AcetoneUse organic solvents for cleaning; do not trust water washdown.
Melting Point >50°C (Solid)Store in a cool, dry place. Avoid heat near open containers.
Reactivity Stable; Incompatible with Strong OxidizersKeep away from nitric acid or permanganates.
First Aid Response[1][2][3][4][5][6][7]
  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[2][3][5] The dichlorophenyl group makes this an aggressive irritant. Seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing.[1][2] Wash with soap and water.[2][3][4][5] Do not use alcohol on skin (enhances absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Control Center.

References

  • TCI Chemicals. (2025).[6] Safety Data Sheet: Propiophenone. Retrieved from

  • Cayman Chemical. (2024).[1] Safety Data Sheet: Propiophenone derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(2,5-Dichlorophenyl)propan-1-one.[7][8] National Library of Medicine. Retrieved from [8]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2,5-Dichlorophenyl)-1-propanone. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4'-Methoxypropiophenone. Retrieved from

Sources

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